KD 5170
描述
属性
IUPAC Name |
S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUKMWZKTHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940943-37-3 | |
| Record name | KD-5170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KD-5170 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KD-5170
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD-5170 is a potent, orally available, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates broad-spectrum antitumor activity against a variety of human tumor cell lines in both in vitro and in vivo models.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of KD-5170, detailing its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Core Mechanism of Action: Pan-HDAC Inhibition
KD-5170 functions as a non-selective inhibitor of Class I and Class II histone deacetylases.[2][5] Its inhibitory action is attributed to the coordination of the catalytic Zn2+ ion within the active site of HDAC enzymes by its mercaptoketone moiety. This leads to the hyperacetylation of both histone and non-histone protein substrates, resulting in the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][6]
Quantitative Inhibitory Activity
The inhibitory potency of KD-5170 against various HDAC isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) and cell-based half-maximal effective concentrations (EC50) are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of KD-5170 against HDAC Isoforms [1][2][5]
| Target | IC50 (µM) |
| HeLa Nuclear Extract | 0.045 |
| HDAC1 | 0.020 |
| HDAC2 | 2.0 |
| HDAC3 | 0.075 |
| HDAC4 | 0.026 |
| HDAC5 | 0.950 |
| HDAC6 | 0.014 |
| HDAC7 | 0.085 |
| HDAC8 | 2.500 |
| HDAC9 | 0.150 |
| HDAC10 | 0.018 |
Table 2: Cell-Based Activity of KD-5170 [1][2][5]
| Assay | Cell Line | EC50 (µM) |
| Histone H3 Hyperacetylation | HeLa | 0.025 |
| α-Tubulin Hyperacetylation | HeLa | 0.325 |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the mechanism of action of KD-5170.
HDAC Inhibition Assay (In Vitro)
This protocol describes the determination of the inhibitory activity of KD-5170 against purified recombinant human HDAC isoforms and HeLa cell nuclear extract.[1]
-
Assay Principle: The assay indirectly measures HDAC activity by quantifying the fluorescence generated from a deacetylated fluorogenic peptide substrate.
-
Materials:
-
Assay Buffer: 50 mmol/L Tris-HCl (pH 8.0), 137 mmol/L NaCl, 2.7 mmol/L KCl, 1 mmol/L MgCl2, 1 mg/mL bovine serum albumin.
-
KD-5170 (dissolved in DMSO).
-
Partially purified HeLa cell nuclear extract or purified recombinant human HDAC isoforms.
-
Fluorogenic acetyl-lysine substrate (e.g., Fluor de Lys).
-
Developer solution.
-
Trichostatin A (TSA) as a positive control.
-
-
Procedure:
-
Add KD-5170 from a DMSO stock solution to the assay buffer in a 1,536-well plate. The final DMSO concentration should be fixed at 1%.
-
Incubate the compound with the HeLa cell nuclear extract or purified HDAC enzyme.
-
Add the fluorogenic acetyl-lysine substrate and incubate at 30°C for 2 hours.
-
Stop the reaction by adding the developer solution containing 2 µmol/L TSA.
-
Measure the fluorescence of the deacetylated product using a fluorimeter.
-
Calculate IC50 values from the dose-response curves.
-
Tumor Cell Cytotoxicity Assay
This protocol outlines the procedure for assessing the antiproliferative effects of KD-5170 on human tumor cell lines.[1]
-
Assay Principle: Cellular viability is determined by measuring the amount of ATP present in the cell culture, which is an indicator of metabolically active cells.
-
Materials:
-
Human tumor cell lines (e.g., from the NCI-60 panel).
-
RPMI 1640 medium with 10% (v/v) fetal bovine serum and penicillin/streptomycin.
-
1,536-well plates.
-
KD-5170.
-
ATPlite assay kit.
-
-
Procedure:
-
Seed cells in 1,536-well plates and allow them to adhere.
-
Add varying concentrations of KD-5170 to the wells.
-
Incubate the cells with the compound for 48 hours.
-
Measure cellular viability using the ATPlite assay according to the manufacturer's instructions.
-
Determine the concentration of KD-5170 that inhibits cell growth by 50% (GI50).
-
Mitochondrial Membrane Potential Assay
This protocol describes the measurement of changes in mitochondrial membrane potential (ΔΨm) in response to KD-5170 treatment.[1][3]
-
Assay Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of ΔΨm.
-
Materials:
-
HL-60 or HCT-116 cells.
-
96-well plates.
-
KD-5170.
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).
-
Fluorescent cell analyzer (e.g., BD LSRII).
-
-
Procedure:
-
Plate cells in a 96-well plate.
-
Add designated concentrations of KD-5170 and incubate for 24 hours (HL-60) or 48 hours (HCT-116).
-
Add 5 µ g/well of JC-1 dye and incubate for 10-15 minutes at 37°C in a 5% CO2 incubator.
-
Analyze the cells using a fluorescent cell analyzer, measuring both green (FL1) and red (FL2) fluorescence.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Signaling Pathways and Cellular Effects
The inhibition of HDACs by KD-5170 triggers a cascade of downstream events, ultimately leading to tumor cell apoptosis.
Induction of Apoptosis
KD-5170 induces apoptosis in myeloma cells, which is accompanied by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[6]
Mitochondrial-Mediated Apoptosis Pathway
A key mechanism of KD-5170-induced apoptosis involves the intrinsic or mitochondrial pathway. Treatment with KD-5170 leads to a loss of mitochondrial membrane potential, which results in the release of pro-apoptotic factors such as cytochrome c, Smac (Second Mitochondria-derived Activator of Caspases), and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6]
Oxidative Stress and DNA Damage
KD-5170 has been shown to induce oxidative stress in myeloma cells. This is evidenced by the upregulation of heme oxygenase-1 and the phosphorylation of H2A.X, a marker of DNA damage.[6]
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of KD-5170 action.
Experimental Workflow Diagram
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Conclusion
KD-5170 is a multi-faceted HDAC inhibitor with potent antitumor properties. Its mechanism of action is centered on the broad inhibition of Class I and II HDACs, leading to histone and non-histone protein hyperacetylation. This primary action initiates a cascade of downstream cellular events, including altered gene transcription, cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways. The ability of KD-5170 to induce oxidative stress and DNA damage further contributes to its cytotoxic effects. The comprehensive data presented in this guide underscore the therapeutic potential of KD-5170 as an anticancer agent and provide a solid foundation for further preclinical and clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
KD-5170: A Technical Guide to a Novel Mercaptoketone-Based Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-5170 is a potent, orally bioavailable, mercaptoketone-based pan-inhibitor of class I and II histone deacetylases (HDACs).[1][2][3] As a thioester prodrug, KD-5170 undergoes hydrolysis to its active mercaptoketone form, which chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[4] This inhibition results in the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular processes, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][4] KD-5170 has demonstrated broad-spectrum antitumor activity in a variety of in vitro and in vivo cancer models, making it a compound of significant interest for oncological research and development.[1][2][3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 940943-37-3 |
| Molecular Formula | C₂₀H₂₅N₃O₅S₂ |
| Molecular Weight | 451.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and 1eq. HCl |
Quantitative Data
In Vitro Activity of KD-5170
KD-5170 exhibits potent inhibitory activity against multiple HDAC isoforms and demonstrates cytotoxic effects across a range of human cancer cell lines.
Table 1: Inhibitory Activity of KD-5170 against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 20 |
| HDAC2 | 2,060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2,500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
| Data sourced from Cayman Chemical product information sheet.[1] |
Table 2: Cytotoxic Activity of KD-5170 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) |
| HCT-116 | Colorectal Carcinoma | 0.9 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |
| PC-3 | Prostate Cancer | 1.1 |
| U266 | Multiple Myeloma | ~0.5 |
| H929 | Multiple Myeloma | ~0.5 |
| Data represents a selection of cell lines and is compiled from multiple sources.[2][4] |
In Vivo Efficacy of KD-5170
KD-5170 has demonstrated significant tumor growth inhibition in various xenograft models.
Table 3: In Vivo Antitumor Efficacy of KD-5170 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT-116 | Colorectal Carcinoma | 30-100 mg/kg, p.o., daily | Significant | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | Significant | [2] |
| PC-3 | Prostate Cancer | Not specified | Significant | [2] |
| H929 | Multiple Myeloma | 55 mg/kg, i.p., daily for 5 days, then every other day | Significant | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of KD-5170-Induced Apoptosis in Myeloma Cells
KD-5170 induces apoptosis in multiple myeloma cells through a multifaceted mechanism involving oxidative stress, DNA damage, and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2]
Caption: Signaling pathway of KD-5170-induced apoptosis.
Experimental Workflow for Evaluating KD-5170
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of KD-5170.
Caption: Preclinical evaluation workflow for KD-5170.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of KD-5170.
Cell Viability Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
Cell Seeding: Seed cancer cells (e.g., U266, H929) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours. For co-culture experiments, a layer of bone marrow stromal cells can be pre-plated.
-
Compound Treatment: Treat the cells with a serial dilution of KD-5170 (e.g., 0-1 µmol/L) for 24 hours.
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with KD-5170.
-
Cell Lysis: Treat cancer cells (e.g., U266) with KD-5170 at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the antitumor efficacy of KD-5170 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ H929 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., beige-nude-xid mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer KD-5170 or vehicle control to the mice according to the specified dosing regimen (e.g., 55 mg/kg, intraperitoneally, daily for 5 days, followed by every other day).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and survival between the treatment and control groups to evaluate the antitumor efficacy of KD-5170. For pharmacodynamic studies, tumors can be excised at various time points after dosing to analyze histone acetylation levels by Western blot.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Histone Deacetylase Inhibitor KD-5170
Introduction
KD-5170 is a potent, orally bioavailable, small molecule inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3] Developed as a novel, non-hydroxamate-based therapeutic agent, KD-5170 belongs to a mercaptoketone class of compounds and has demonstrated significant antitumor activity in a range of preclinical cancer models.[2][4] This technical guide provides a comprehensive overview of KD-5170, detailing its mechanism of action, biochemical and cellular activity, and the experimental methodologies used in its characterization for researchers, scientists, and drug development professionals.
Core Compound Details
| Property | Information |
| IUPAC Name | S-[2-[6-[[[4-[3-(Dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl] ethanethioate[5][6] |
| Synonyms | KD 5170, KD-5170[1][6] |
| CAS Number | 940943-37-3[5][6] |
| Molecular Formula | C20H25N3O5S2[5][6] |
| Molecular Weight | 451.56 g/mol [5][6] |
| Class | Mercaptoketone-based Histone Deacetylase Inhibitor[1][2] |
Mechanism of Action
KD-5170 functions as a pan-inhibitor of Class I and II HDAC enzymes. Its inhibitory activity is attributed to the mercaptoketone moiety, which chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their deacetylase function.[7] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2] The accumulation of acetylated histones is a hallmark of HDAC inhibitor activity and is directly linked to the antiproliferative and pro-apoptotic effects observed with KD-5170 treatment.[1][2]
Quantitative Data
In Vitro HDAC Inhibitory Activity
The inhibitory potency of KD-5170 against a panel of recombinant human HDAC isoforms was determined using a fluorogenic peptide substrate assay.[4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 20 | [4][8] |
| HDAC2 | 2000 | [5][8] |
| HDAC3 | 75 | [4][8] |
| HDAC4 | 26 | [4][8] |
| HDAC5 | 950 | [4] |
| HDAC6 | 14 | [4][8] |
| HDAC7 | 85 | [4] |
| HDAC8 | 2500 | [4] |
| HDAC9 | 150 | [4] |
| HDAC10 | 18 | [4] |
Cellular Activity
The cellular potency of KD-5170 was evaluated in HeLa cells by measuring the induction of histone H3 acetylation.[2][9]
| Assay | Cell Line | EC50 (µM) | Reference |
| Histone H3 Acetylation | HeLa | 0.025 | [2][9] |
Signaling Pathways
KD-5170 exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and the DNA damage response.
Apoptosis Induction Pathway
Treatment with KD-5170 initiates the intrinsic apoptotic pathway, characterized by the activation of initiator and executioner caspases.[1] This process involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.[1]
Caption: KD-5170 induced apoptosis signaling cascade.
DNA Damage Response Pathway
KD-5170 treatment also leads to oxidative stress and the induction of DNA damage, as evidenced by the phosphorylation of histone H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.[1] This activation of the DNA damage response pathway contributes to the cytotoxic effects of the compound.
Caption: DNA damage response pathway activated by KD-5170.
Experimental Protocols
HDAC Inhibition Assay (Fluorogenic)
This protocol describes a representative method for determining the in vitro inhibitory activity of KD-5170 against purified human HDAC enzymes.
-
Reagent Preparation :
-
Prepare a stock solution of KD-5170 in DMSO.
-
Dilute the recombinant human HDAC enzyme in assay buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Fluor de Lys®) in assay buffer.
-
Prepare the developer solution as per the manufacturer's instructions.
-
-
Assay Procedure :
-
In a 96-well black plate, add the diluted HDAC enzyme.
-
Add serial dilutions of KD-5170 or vehicle control (DMSO) to the wells.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of KD-5170 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Histone Acetylation Assay
This protocol outlines a method to assess the ability of KD-5170 to induce histone hyperacetylation in cultured cells.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of KD-5170 or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Western Blotting :
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated-histone H3. A loading control antibody (e.g., total histone H3 or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated-histone H3 signal to the loading control.
-
Determine the EC50 value for the induction of histone acetylation.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of KD-5170 in a mouse xenograft model.
-
Cell Implantation :
-
Tumor Growth and Treatment :
-
Efficacy Assessment :
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume between groups.
-
Caspase Activation Assay (Western Blot)
This protocol describes the detection of caspase activation in KD-5170-treated cells.
-
Sample Preparation :
-
Treat cells with KD-5170 or a vehicle control for the desired time.
-
Harvest the cells and prepare whole-cell lysates as described in the cellular histone acetylation assay protocol.
-
-
Western Blotting :
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with primary antibodies specific for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9. Antibodies against the pro-caspase forms can also be used to observe the decrease in the inactive form.
-
Use a loading control antibody to ensure equal protein loading.
-
-
Analysis :
-
Visualize the bands and compare the levels of cleaved caspases between treated and untreated samples to confirm the activation of the apoptotic cascade.
-
Cytochrome c Release Assay
This protocol outlines the detection of cytochrome c release from the mitochondria to the cytosol.
-
Cell Fractionation :
-
Treat cells with KD-5170 or a vehicle control.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting :
-
Perform Western blotting on both the cytosolic and mitochondrial fractions.
-
Probe the membrane with an antibody against cytochrome c.
-
Use marker proteins for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions to confirm the purity of the fractions.
-
-
Analysis :
-
An increase in the cytochrome c signal in the cytosolic fraction of KD-5170-treated cells indicates its release from the mitochondria.
-
DNA Damage (γH2AX) Assay
This protocol describes the detection of H2A.X phosphorylation as a marker of DNA damage.
-
Sample Preparation :
-
Treat cells with KD-5170 or a vehicle control.
-
Prepare whole-cell lysates as previously described.
-
-
Western Blotting :
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody specific for phosphorylated H2A.X (γH2AX) at Ser139.
-
Use an antibody for total H2A.X or another loading control for normalization.
-
-
Analysis :
-
An increased γH2AX signal in the treated cells indicates the induction of DNA damage.
-
Chemical Synthesis
KD-5170 is the result of a chemical optimization program starting from an α-mercaptoketone series identified through high-throughput screening.[2] The synthesis involves the coupling of a substituted pyridinyl-oxoethyl moiety with a phenylsulfonylamino group containing a dimethylaminopropoxy side chain, followed by the introduction of the ethanethioate group. While the detailed multi-step synthesis is proprietary, the general approach involves standard organic chemistry transformations.
Sirtuin Activity
To date, published literature primarily focuses on the potent inhibitory activity of KD-5170 against Class I and II HDACs. There is no readily available public data on the activity of KD-5170 against Class III HDACs (sirtuins). A comprehensive understanding of its selectivity profile would require further investigation into its effects on sirtuin activity.
Conclusion
KD-5170 is a well-characterized, potent pan-inhibitor of Class I and II HDACs with significant preclinical antitumor activity. Its mechanism of action, involving the induction of histone hyperacetylation, apoptosis, and DNA damage, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of epigenetics and drug discovery. Further studies to fully elucidate its selectivity profile, particularly against sirtuins, and its clinical efficacy are warranted.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
In-Depth Technical Guide: The Biological Activity of KD 5170
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates broad-spectrum antitumor activity in both in vitro and in vivo models. Mechanistically, this compound induces cell cycle arrest, oxidative stress, DNA damage, and apoptosis, primarily through the mitochondrial signaling pathway. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory profile, effects on cellular processes, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This compound has emerged as a promising non-hydroxamate-based HDAC inhibitor with significant antiproliferative effects across a range of human tumor cell lines.
Quantitative Data on Biological Activity
The biological activity of this compound has been characterized through various in vitro assays, quantifying its inhibitory potency against HDAC enzymes and its effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 20 |
| HDAC2 | 2000 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
| HeLa Nuclear Extract | 45 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | EC50 (µM) |
| HeLa | Cervical Cancer | Histone H3 Acetylation | 0.025 |
| HCT-116 | Colorectal Cancer | Proliferation | Not specified |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Proliferation | Not specified |
| PC-3 | Prostate Cancer | Proliferation | Not specified |
| Myeloma Cell Lines | Multiple Myeloma | Proliferation | Not specified |
EC50 value for HeLa cell-based assay.[2][3] Antiproliferative activity was observed in the other cell lines.[2]
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDACs, which leads to a cascade of downstream cellular events.
HDAC Inhibition and Histone Hyperacetylation
As a pan-HDAC inhibitor, this compound blocks the activity of multiple HDAC isoforms, leading to an accumulation of acetylated histones. This alteration in chromatin structure results in the transcriptional regulation of genes involved in cell cycle control and apoptosis.
Induction of Apoptosis via Mitochondrial Signaling
A key mechanism of this compound-induced cell death is the activation of the intrinsic apoptotic pathway. Treatment with this compound leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.
References
KD-5170: A Technical Guide to a Novel Mercaptoketone-Based Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KD-5170, a potent, non-hydroxamate-based inhibitor of Class I and II histone deacetylases (HDACs). KD-5170, a mercaptoketone-based compound, demonstrates broad-spectrum antitumor activity. This document details its target HDAC isoforms, mechanism of action, and the downstream cellular consequences of its inhibitory activity, including the induction of apoptosis and modulation of oxidative stress pathways. Furthermore, it provides detailed experimental protocols for the characterization of KD-5170's activity in both biochemical and cellular contexts.
Core Properties and Mechanism of Action
KD-5170 is delivered as a thioester-based prodrug.[1] In the cellular environment, it is proposed that the thioester undergoes hydrolysis, revealing the active mercaptoketone. This mercaptoketone then acts as a zinc-chelating moiety, binding to the zinc ion (Zn²⁺) within the active site of HDAC enzymes in either a bidentate or monodentate fashion. This interaction blocks the catalytic activity of the HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. The resulting hyperacetylation of chromatin leads to a more relaxed chromatin structure, influencing gene expression and ultimately triggering cellular responses such as cell cycle arrest and apoptosis.[2]
Target HDAC Isoform Specificity
KD-5170 exhibits broad inhibitory activity across both Class I and Class II HDAC isoforms. However, it displays a degree of selectivity, with potent inhibition of HDAC1, HDAC3, HDAC4, and HDAC6, and significantly weaker activity against HDAC2. The 50% inhibitory concentrations (IC₅₀) for KD-5170 against a panel of recombinant human HDAC isoforms are summarized in the table below.
| HDAC Isoform | Class | IC₅₀ (nM)[3] |
| HDAC1 | I | 20 |
| HDAC2 | I | 2060 |
| HDAC3 | I | 75 |
| HDAC8 | I | 2500 |
| HDAC4 | IIa | 26 |
| HDAC5 | IIa | 950 |
| HDAC6 | IIb | 14 |
| HDAC7 | IIa | 85 |
| HDAC9 | IIa | 150 |
| HDAC10 | IIb | 18 |
Cellular Activity
In cellular assays, KD-5170 effectively induces histone hyperacetylation. In HeLa cells, KD-5170 demonstrates a 50% effective concentration (EC₅₀) of 25 nM for the induction of histone H3 acetylation.[4]
| Cell-Based Assay | Cell Line | Parameter | Value (nM)[4] |
| Histone H3 Acetylation | HeLa | EC₅₀ | 25 |
Downstream Signaling Pathways
The inhibition of HDACs by KD-5170 triggers a cascade of downstream signaling events, leading to antitumor effects. Two key pathways affected are apoptosis and the oxidative stress response.
Induction of Apoptosis
HDAC inhibitors, including KD-5170, are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by altering the expression of key regulatory proteins. For instance, HDAC inhibition can lead to the upregulation of pro-apoptotic proteins such as Bim and Bmf, and the death receptors TRAIL and DR5. Furthermore, hyperacetylation can stabilize the p53 tumor suppressor protein, promoting the transcription of pro-apoptotic genes.
Modulation of Oxidative Stress Response
HDAC inhibitors can also influence cellular responses to oxidative stress. One important pathway involved is the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive through its interaction with Keap1. Upon exposure to oxidative stress or certain HDAC inhibitors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a variety of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of KD-5170.
In Vitro Fluorescence-Based HDAC Activity Assay
This protocol describes a method to determine the IC₅₀ of KD-5170 against specific recombinant HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
KD-5170 stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of KD-5170 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Diluted KD-5170 or vehicle control (DMSO)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorescent moiety.
-
Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of KD-5170 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Histone Acetylation ELISA
This protocol describes a cell-based ELISA to determine the EC₅₀ of KD-5170 for inducing histone H3 acetylation.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
KD-5170 stock solution (in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of KD-5170 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Remove the culture medium and fix the cells with the fixing solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Color Development: Wash the cells with PBS and add TMB substrate. Incubate in the dark until sufficient color develops.
-
Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to a control (e.g., total histone H3 levels if measured in parallel) and determine the EC₅₀ value by fitting the data to a dose-response curve.
References
The Epigenetic Role of KD-5170: A Potent Histone Deacetylase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KD-5170 is a potent, non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. As a mercaptoketone-based compound, it represents a distinct chemical class of HDAC inhibitors. This document provides a comprehensive overview of the epigenetic function of KD-5170, detailing its mechanism of action, inhibitory activity, and the experimental basis for its characterization. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and epigenetic research.
Core Mechanism of Action in Epigenetics
KD-5170 functions as a pan-inhibitor of Class I and II histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
By inhibiting HDACs, KD-5170 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This open chromatin state allows for the transcription of various genes, including tumor suppressor genes, that are often silenced in cancer cells. The proposed mechanism involves the active mercaptoketone moiety of KD-5170 chelating the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. KD-5170 is delivered as a thioester-based prodrug, which is hydrolyzed in vivo to release the active mercaptoketone.
Quantitative Inhibitory Activity
The inhibitory potency of KD-5170 against various HDAC isoforms has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its activity.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 20 |
| HDAC2 | 2000 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
Note: Data compiled from multiple sources. Slight variations may exist between different studies and assay conditions.
Signaling Pathways and Cellular Consequences
The primary epigenetic function of KD-5170, HDAC inhibition, triggers a cascade of downstream cellular events, ultimately leading to apoptosis and cell cycle arrest in cancer cells. The key signaling consequences are outlined below.
Caption: Proposed mechanism of action for KD-5170.
The inhibition of HDACs by KD-5170 leads to the hyperacetylation of histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes, such as p21, which in turn induces cell cycle arrest. Furthermore, studies have indicated that KD-5170 can induce apoptosis through pathways involving DNA damage and mitochondrial signaling.
Key Experimental Protocols
The following sections outline the general methodologies employed in the foundational research on KD-5170. For precise details, including reagent concentrations and incubation times, consulting the original publications is recommended.
HDAC Inhibition Assay (Biochemical)
Caption: Workflow for biochemical HDAC inhibition assay.
-
Principle: This assay measures the ability of KD-5170 to inhibit the enzymatic activity of purified recombinant human HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.
-
Serial dilutions of KD-5170 are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
A developer solution, often containing a protease like trypsin, is added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the fluorescence intensity against the concentration of KD-5170.
-
Cellular Histone Acetylation Assay
Caption: Western blot workflow for cellular histone acetylation.
-
Principle: This experiment assesses the effect of KD-5170 on the acetylation status of histones within a cellular context.
-
Methodology:
-
Human cancer cell lines (e.g., HeLa, HCT116) are cultured and treated with varying concentrations of KD-5170 for a specified duration.
-
Cells are harvested, and total protein is extracted.
-
Protein extracts are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the level of histone acetylation.
-
In Vivo Xenograft Tumor Model
Caption: Experimental workflow for in vivo xenograft studies.
-
Principle: To evaluate the anti-tumor efficacy of KD-5170 in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into control (vehicle) and treatment groups.
-
KD-5170 is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be subjected to histological and biomarker analysis (e.g., immunohistochemistry for acetylated histones).
-
Conclusion
KD-5170 is a potent, broad-spectrum HDAC inhibitor with a clear mechanism of action rooted in the epigenetic regulation of gene expression. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells, has been well-documented through a variety of biochemical and cellular assays, as well as in vivo models. The data and protocols summarized in this guide provide a foundational understanding of KD-5170's function and offer a starting point for further research and development in the field of epigenetic cancer therapy. The distinct chemical nature of KD-5170 as a mercaptoketone-based inhibitor may offer advantages in terms of its pharmacological properties and warrants continued investigation.
References
The Role of KD 5170 in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a range of preclinical cancer models. By inhibiting class I and II HDAC enzymes, this compound modulates the acetylation status of histones and other non-histone protein targets, leading to the altered expression of a wide array of genes. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, rendering it less accessible to transcription factors and thereby leading to transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
This compound has emerged as a promising therapeutic agent due to its broad-spectrum inhibition of HDAC isoforms.[1][2] Its mechanism of action centers on the re-establishment of a more open chromatin state, facilitating the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. This guide will delve into the molecular pathways affected by this compound and the experimental evidence supporting its role in gene expression.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory and cytotoxic potency of this compound across various HDAC isoforms and cancer cell lines.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 20 |
| HDAC2 | 2,060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2,500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
Data compiled from publicly available sources.[3]
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.2 |
| HL-60 | Promyelocytic Leukemia | 0.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.3 |
| PC-3 | Prostate Adenocarcinoma | 0.4 |
| U266 | Multiple Myeloma | 0.5 |
| H929 | Multiple Myeloma | 0.3 |
Data represents a selection of cell lines from preclinical studies.
Core Mechanism of Action and Signaling Pathways
This compound exerts its effects on gene expression primarily through the inhibition of HDACs. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Histone Hyperacetylation and Transcriptional Activation
The primary molecular effect of this compound is the inhibition of HDAC enzymatic activity. This results in an accumulation of acetylated histones, particularly H3 and H4, leading to a more relaxed chromatin structure. This "euchromatin" state allows for the binding of transcription factors to the promoter regions of previously silenced genes, thereby activating their expression. A key target gene that is upregulated by this compound is CDKN1A, which encodes the p21 protein.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.
Induction of p21 and Cell Cycle Arrest
The cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1) is a critical regulator of the cell cycle. This compound treatment leads to a significant increase in the expression of p21.[4] p21 then binds to and inhibits cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1/S phase transition. This inhibition results in cell cycle arrest, preventing cancer cell proliferation.
Caption: this compound induces p21 expression, leading to the inhibition of Cyclin/CDK complexes and G1 cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
Beyond cell cycle arrest, this compound actively promotes programmed cell death (apoptosis) in cancer cells. This process is primarily mediated through the intrinsic, or mitochondrial, pathway. This compound treatment has been shown to induce oxidative stress, as evidenced by the upregulation of heme oxygenase-1.[5] This, in turn, leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.
Caption: this compound induces apoptosis through oxidative stress and the mitochondrial-mediated caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histones and the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.
-
Cell Harvesting and Fixation: Harvest the cells (including floating cells), wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a potent HDAC inhibitor that modulates gene expression to induce cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving histone hyperacetylation, upregulation of p21, and induction of mitochondrial-mediated apoptosis, makes it a compelling candidate for further development as an anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other HDAC inhibitors on gene expression and cellular fate.
References
- 1. Clinical use and applications of histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Anti-Mitochondrial Agents for Overcoming Acquired Drug Resistance in Multiple Myeloma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of KD 5170: A Mercaptoketone-Based Histone Deacetylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a novel, potent, and orally bioavailable pan-histone deacetylase (HDAC) inhibitor characterized by its unique α-mercaptoketone zinc-binding group. Discovered through an ultra-high throughput biochemical screen, this compound has demonstrated broad-spectrum antitumor activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development in the field of epigenetics and cancer therapeutics.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In many cancers, HDACs are overexpressed or aberrantly recruited to tumor suppressor gene promoters, leading to their silencing and contributing to malignant transformation.[1] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.
This compound was identified as a novel, non-hydroxamate-based HDAC inhibitor.[2][3] Unlike the majority of clinically developed HDAC inhibitors that utilize a hydroxamic acid moiety to chelate the active site zinc ion, this compound employs an α-mercaptoketone group.[2] This structural distinction offers the potential for a different pharmacological profile. This document details the discovery and preclinical development of this compound.
Discovery and Optimization
This compound was discovered through an ultra-high throughput fluorescence-based biochemical screen of a small molecule library against HDAC activity in HeLa cell nuclear extracts.[2] This screen identified an initial α-mercaptoketone series, which was subsequently chemically optimized to yield the lead compound, this compound.[2] The compound is delivered as a thioester-based prodrug, which is hydrolyzed in vivo to generate the active mercaptoketone that chelates the zinc ion in the HDAC active site.[2]
Mechanism of Action
This compound is a pan-inhibitor of Class I and Class II HDACs.[2][4] Its primary mechanism of action involves the inhibition of HDAC enzymatic activity, leading to the hyperacetylation of histone and non-histone proteins.[2][5] The accumulation of acetylated histones results in a more relaxed chromatin state, facilitating the transcription of previously silenced genes, including tumor suppressors like p21WAF1.[2]
The antitumor effects of this compound are mediated through the induction of apoptosis via two interconnected pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5] Treatment with this compound leads to the activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway), culminating in the activation of the executioner caspase-3.[5]
Furthermore, this compound induces oxidative stress and DNA damage, as evidenced by the phosphorylation of H2AX.[5][6] This DNA damage response contributes to the pro-apoptotic activity of the compound.
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Assay System | IC50 (µM) |
| HeLa Cell Nuclear Extract | 0.045[2][3] |
| Recombinant Human HDAC1 | 0.020 |
| Recombinant Human HDAC2 | 2.0 |
| Recombinant Human HDAC3 | 0.075 |
| Recombinant Human HDAC4 | 0.026 |
| Recombinant Human HDAC6 | 0.014 |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | EC50 (µM) |
| Histone H3 Acetylation | HeLa | 0.025[2][3] |
| Cytotoxicity (Mean) | NCI-60 Panel | 1.6[2] |
| Cytotoxicity (Median) | NCI-60 Panel | 0.9[2] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Type | Cell Line | Dosing Regimen | Outcome |
| Colorectal Cancer | HCT-116 | Oral | Significant tumor growth inhibition[2][3] |
| Non-Small Cell Lung Carcinoma | NCI-H460 | Oral | Significant tumor growth inhibition[3] |
| Prostate Cancer | PC-3 | Oral | Significant tumor growth inhibition[2][3] |
| Multiple Myeloma | H929 | Oral | Significant tumor growth inhibition and prolonged survival[5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
HDAC Enzyme Inhibition Assay
This protocol is based on the fluorescence-based biochemical screen used for the discovery of this compound.[2]
-
Reagents and Materials:
-
Partially purified HeLa cell nuclear extract (as the source of HDACs)
-
Fluorogenic acetyl-lysine substrate (e.g., Fluor de Lys)
-
Developer reagent
-
This compound stock solution (in DMSO)
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the HeLa cell nuclear extract to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic acetyl-lysine substrate to each well.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding the developer reagent.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based Histone Acetylation Assay
This protocol describes the detection of histone H3 acetylation in HeLa cells by Western blot.[2]
-
Reagents and Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (95% ethanol, 5% acetic acid)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against acetylated histone H3
-
Primary antibody for a loading control (e.g., total histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
-
-
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 18 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
-
Cell Viability Assay (Alamar Blue)
This protocol is for assessing the cytotoxic activity of this compound using the Alamar Blue assay.[2]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
384-well microplates
-
-
Procedure:
-
Seed the cells in a 384-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Add Alamar Blue reagent to each well (10% final concentration).
-
Incubate for an additional 6 hours.
-
Measure the fluorescence using a microplate reader.
-
Calculate the cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Apoptosis Assay (JC-1 Staining for Mitochondrial Membrane Potential)
This protocol measures the disruption of mitochondrial membrane potential, a hallmark of apoptosis, using the fluorescent dye JC-1.[2]
-
Reagents and Materials:
-
HL-60 or HCT-116 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
JC-1 dye
-
96-well plate
-
Flow cytometer
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours (HL-60) or 48 hours (HCT-116).
-
Add JC-1 dye to each well and incubate for 10-15 minutes at 37°C.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (monomeric JC-1 in apoptotic cells) and red (aggregated JC-1 in healthy cells) channels.
-
Quantify the percentage of apoptotic cells based on the shift from red to green fluorescence.
-
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.[2]
-
Reagents and Materials:
-
Female athymic nude mice
-
Human cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject the cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally according to the desired dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Conclusion
This compound represents a significant development in the field of HDAC inhibitors, demonstrating potent and broad-spectrum antitumor activity in preclinical models. Its unique mercaptoketone chemistry offers a valuable alternative to traditional hydroxamate-based inhibitors. The detailed data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to advance the development of novel epigenetic modulators for cancer therapy. Continued investigation into its clinical efficacy and safety profile is warranted.
References
- 1. ijbs.com [ijbs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to KD 5170: A Novel Pan-Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a potent, orally bioavailable, mercaptoketone-based pan-inhibitor of histone deacetylases (HDACs) that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models.[1] As a non-hydroxamate-based HDAC inhibitor, this compound presents a distinct chemical entity with significant potential in oncology research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research.
Chemical Structure and Physicochemical Properties
This compound is a thioester-based prodrug that undergoes hydrolysis to its active mercaptoketone form.[2] The active form is believed to chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.
| Property | Value |
| IUPAC Name | S-[2-[6-[[[4-[3-(Dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl]ethanethioate |
| CAS Number | 940943-37-3 |
| Molecular Formula | C₂₀H₂₅N₃O₅S₂ |
| Molecular Weight | 451.6 g/mol |
| SMILES | CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO to 100 mM and in 1eq. HCl to 100 mM |
Pharmacological Properties and Mechanism of Action
This compound is a pan-HDAC inhibitor, targeting both Class I and Class II histone deacetylases. Its inhibitory activity against a panel of recombinant human HDAC isoforms has been quantified, demonstrating potent, broad-spectrum inhibition.
In Vitro HDAC Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of this compound against various HDAC isoforms are summarized below.
| Target | IC₅₀ (nM) |
| HDAC1 | 20 |
| HDAC2 | 2060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
| HeLa Nuclear Extract | 45 |
Table compiled from multiple sources.[2][3]
Cellular Activity
In cell-based assays, this compound has been shown to induce hyperacetylation of histones, a hallmark of HDAC inhibition. The half-maximal effective concentration (EC₅₀) for histone H3 acetylation in HeLa cells is 25 nM.[4]
Mechanism of Action
This compound exerts its antitumor effects through the induction of apoptosis.[5] This is mediated by DNA damage and mitochondrial signaling pathways, leading to the activation of caspase-3, -8, and -9.[3][5] Treatment with this compound results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and Smac.[5] Furthermore, this compound induces oxidative stress and DNA damage, as evidenced by the phosphorylation of H2A.X.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
The Pan-HDAC Inhibitor KD-5170: A Technical Overview of its Core Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD-5170 is a novel, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity across a broad spectrum of cancer types in both in vitro and in vivo studies.[1][2] As a non-hydroxamate inhibitor, KD-5170 presents a distinct pharmaceutical profile, offering a potent alternative in the landscape of chromatin-modifying cancer therapeutics.[2] This technical guide provides a comprehensive analysis of the core effects of KD-5170, including its inhibitory activity, cellular and molecular mechanisms, and preclinical efficacy. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.
Introduction to KD-5170
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and protein function by altering the acetylation status of histone and non-histone proteins.[3] KD-5170 emerged from an ultra-high throughput biochemical screen designed to identify novel, non-hydroxamate-based HDAC inhibitors.[2] It is a thioester-based prodrug that, upon hydrolysis, releases a mercaptoketone moiety. This active form coordinates with the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[1] This mechanism allows KD-5170 to inhibit both class I and class II HDAC isoforms, contributing to its broad-spectrum anti-cancer properties.[1][2][4]
Biochemical and Cellular Activity
KD-5170 exhibits potent inhibitory activity against HDAC enzymes in biochemical assays and demonstrates efficacy in cell-based assays at low nanomolar concentrations.[1][2] Its activity has been benchmarked against trichostatin A (TSA), a well-characterized pan-HDAC inhibitor.[1]
Table 1: In Vitro Inhibitory Activity of KD-5170
| Target | Assay Type | IC50 (μmol/L) | Reference |
| HeLa Cell Nuclear Extract | Biochemical | 0.045 | [2] |
| Recombinant HDAC1 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC2 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC3 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC4 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC5 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC6 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC7 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC8 | Biochemical | Data not specified in abstracts | [1] |
| Recombinant HDAC10 | Biochemical | Data not specified in abstracts | [1] |
Note: While the source indicates broad-spectrum inhibition of Class I and II HDACs, specific IC50 values for each isoform were not available in the provided search results.
Table 2: Cellular Activity of KD-5170 in HeLa Cells
| Cellular Endpoint | EC50 (μmol/L) | Efficacy compared to TSA | Reference |
| Histone H3 Hyperacetylation | 0.025 ± 0.004 | Similar maximal response | [1] |
| α-Tubulin Hyperacetylation | 0.325 ± 0.1 | ~65% | [1] |
Core Signaling Pathways and Mechanisms of Action
KD-5170 exerts its anti-cancer effects through a multi-pronged approach involving the induction of apoptosis, oxidative stress, and DNA damage. These effects are underpinned by its ability to induce hyperacetylation of both histone and non-histone proteins, leading to the altered expression of genes involved in cell cycle control and apoptosis.[1][3][5]
Proposed Mechanism of HDAC Inhibition
The following diagram illustrates the proposed mechanism by which the KD-5170 prodrug is activated and subsequently inhibits HDAC enzymes.
Caption: Proposed mechanism of KD-5170 activation and HDAC inhibition.
Induction of Apoptosis in Myeloma Cells
KD-5170 has been shown to be a potent inducer of apoptosis in multiple myeloma cells.[5] This process involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and the disruption of mitochondrial function.[5]
Caption: KD-5170 induced apoptotic signaling in multiple myeloma cells.
Oxidative Stress and DNA Damage
In addition to inducing apoptosis, KD-5170 promotes oxidative stress and subsequent DNA damage in myeloma cells.[5] This is evidenced by the upregulation of oxidative stress markers and the phosphorylation of H2A.X, a marker of DNA double-strand breaks.[5]
Caption: Oxidative stress and DNA damage pathway induced by KD-5170.
In Vivo Antitumor Activity
KD-5170 has demonstrated significant tumor growth inhibition in various human tumor xenograft models following oral administration.[2] This indicates good oral bioavailability and in vivo efficacy.
Table 3: In Vivo Efficacy of KD-5170 in Xenograft Models
| Cancer Type | Cell Line | Model | Outcome | Reference |
| Colorectal Cancer | HCT-116 | s.c. xenograft in nude mice | Significant tumor growth inhibition | [2] |
| Non-Small Cell Lung Carcinoma | NCI-H460 | s.c. xenograft in nude mice | Significant tumor growth inhibition | [2] |
| Prostate Cancer | PC-3 | s.c. xenograft in nude mice | Significant tumor growth inhibition | [2] |
| Prostate Cancer | PC-3 | s.c. xenograft in nude mice | Increased antitumor activity when combined with docetaxel | [2] |
| Myeloma | Not specified | Myeloma tumor xenografts in nude mice | Significant inhibition of tumor growth and prolonged survival | [5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of KD-5170.
HDAC Inhibition Assay (Biochemical)
A fluorescence-based biochemical screen was utilized to assess the inhibitory activity of KD-5170 against HDAC enzymes.[1] The general workflow is as follows:
Caption: General workflow for the biochemical HDAC inhibition assay.
-
Enzyme Source : HeLa cell nuclear extract or purified recombinant human HDAC isoforms (glutathione S-transferase fusions).[1]
-
Substrate : A fluorogenic peptide product that generates a fluorescent signal upon deacetylation and subsequent cleavage.[1]
-
Detection : Fluorescence measurement to determine the extent of HDAC activity inhibition.[1]
Cellular Acetylation Assay
The ability of KD-5170 to induce histone and non-histone protein acetylation in cells was evaluated using a cell-based assay.[1]
-
Cell Line : HeLa cells were treated with varying concentrations of KD-5170.[1]
-
Target Proteins : Acetylation status of histone H3 and α-tubulin was assessed.[1]
-
Detection Method : The specific detection method (e.g., Western blot, ELISA) was not detailed in the provided abstracts but would typically involve antibody-based detection of acetylated proteins.
-
Analysis : Concentration-dependent increases in acetylation were used to determine EC50 values.[1]
Cell Proliferation and Apoptosis Assays
The anti-proliferative and pro-apoptotic effects of KD-5170 were assessed in various cancer cell lines.
-
Cell Lines : A variety of human tumor cell lines were used, including the NCI-60 panel, HCT-116, NCI-H460, PC-3, and multiple myeloma cell lines (U266, H929, RPMI-8226).[2][5]
-
Proliferation : Standard cell viability assays (e.g., MTT, CellTiter-Glo) were likely used to measure the anti-proliferative activity.
-
Apoptosis : Apoptosis was determined by methods such as Hoechst 33342 staining for nuclear condensation/fragmentation and analysis of caspase activation (caspase-3, -8, and -9).[5] The effect of a pan-caspase inhibitor (z-VAD-fmk) was used to confirm caspase-dependent apoptosis.[5]
In Vivo Xenograft Studies
The antitumor efficacy of KD-5170 in a living organism was evaluated using mouse xenograft models.
-
Animal Model : Nude mice were used for the subcutaneous implantation of human tumor cells.[2]
-
Tumor Cell Lines : HCT-116 (colorectal), NCI-H460 (lung), and PC-3 (prostate) cells were used to establish tumors.[2]
-
Drug Administration : KD-5170 was administered via oral (p.o.) dosing.[2]
-
Endpoints : Tumor growth inhibition and, in some studies, time to endpoint or survival were measured.[2][5] Histone acetylation in tumor and spleen tissues was also assessed to confirm target engagement.[5]
Conclusion
KD-5170 is a potent, orally bioavailable pan-HDAC inhibitor with a distinct mercaptoketone-based mechanism of action. It demonstrates broad-spectrum antitumor activity in vitro and in vivo, driven by the induction of histone and non-histone protein hyperacetylation. This leads to cell cycle arrest, apoptosis via mitochondrial and death receptor pathways, and the induction of oxidative stress and DNA damage in cancer cells. The preclinical data strongly support the continued investigation of KD-5170 as a promising therapeutic agent for the treatment of various malignancies. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anti-cancer drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
KD 5170 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical cancer models. As a mercaptoketone-based compound, it represents a distinct chemical class of HDAC inhibitors. This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound in oncology.
Core Concepts and Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms across both Class I and Class II, with a notably lower potency against HDAC2.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to histone hyperacetylation. This alteration in chromatin structure results in a more open and transcriptionally active state, leading to the re-expression of silenced tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
The antitumor activity of this compound is not solely reliant on its epigenetic modulation. Preclinical studies have elucidated a multi-faceted mechanism of action that includes the induction of oxidative stress, DNA damage, and the activation of the intrinsic mitochondrial apoptosis pathway.[2]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells, leading to programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (µM)[1] |
| HeLa Nuclear Extract | 0.045 |
| HDAC1 | 0.020 |
| HDAC2 | 2.0 |
| HDAC3 | 0.075 |
| HDAC4 | 0.026 |
| HDAC6 | 0.014 |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | EC50 (µM)[1] |
| Histone H3 Acetylation | HeLa | 0.025 |
| α-tubulin Acetylation | HeLa | 0.325 |
Table 3: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM)[1] |
| HCT-116 | Colorectal Carcinoma | 0.13 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.16 |
| PC-3 | Prostate Adenocarcinoma | 0.35 |
| HL-60 | Promyelocytic Leukemia | 0.08 |
| U266 | Multiple Myeloma | Not specified |
| H929 | Multiple Myeloma | Not specified |
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | This compound (55 mg/kg, p.o.) | Daily for 5 days, then every other day | 65 | [1] |
| NCI-H460 | This compound (55 mg/kg, p.o.) | Daily for 5 days, then every other day | 58 | [1] |
| PC-3 | This compound (55 mg/kg, p.o.) | Daily for 5 days, then every other day | 54 | [1] |
| PC-3 | This compound (55 mg/kg, p.o.) + Docetaxel (10 mg/kg, i.v.) | This compound: Daily for 5 days, then every other day; Docetaxel: Once weekly | 85 | [1] |
| H929 | This compound (55 mg/kg, p.o.) | Daily for 5 days, then every other day | Significant inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro HDAC Inhibition Assay
-
Principle: A fluorescence-based biochemical assay to measure the inhibition of HDAC activity.
-
Protocol:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, and 6) were expressed and purified.
-
Assays were performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
A fluorogenic HDAC substrate (e.g., Fluor-de-Lys) was used.
-
This compound was serially diluted in DMSO and added to the reaction mixture.
-
The reaction was initiated by the addition of the enzyme and incubated at 37°C.
-
After incubation, a developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence was measured using a plate reader, and IC50 values were calculated from the dose-response curves.[1]
-
Cellular Acetylation Assays (Western Blot)
-
Principle: To quantify the levels of acetylated histones and α-tubulin in cells treated with this compound.
-
Protocol:
-
HeLa cells were seeded in 6-well plates and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies against acetyl-Histone H3, Histone H3, acetyl-α-tubulin, or α-tubulin.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was used to quantify band intensity.[1]
-
Cell Proliferation/Viability Assay
-
Principle: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Protocol:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
For MTT, the reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
EC50 values were calculated from the dose-response curves.[1]
-
Apoptosis Assays
-
Principle: To detect and quantify apoptosis in cancer cells treated with this compound.
-
Caspase Activity Assay:
-
Cells were treated with this compound for various time points.
-
Cell lysates were prepared, and caspase-3, -8, and -9 activities were measured using colorimetric or fluorometric substrate assays according to the manufacturer's instructions.[2]
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells were treated with this compound.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes.
-
The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells was determined by flow cytometry.[2]
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of orally administered this compound in a living organism.
-
Protocol:
-
Female athymic nude mice were used.
-
Human cancer cells (e.g., HCT-116, NCI-H460, PC-3, H929) were subcutaneously injected into the flank of the mice.
-
When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into control and treatment groups.
-
This compound was formulated in a suitable vehicle (e.g., sterile water) and administered orally (p.o.) at the specified dose and schedule.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length × width²)/2.
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[1][2]
-
Experimental Workflow for In Vivo Xenograft Study
References
KD-5170 and Histone Acetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KD-5170, a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor. It details the compound's mechanism of action, quantitative inhibitory activity, and its effects on histone acetylation, cell signaling pathways, and tumor growth. This document is intended to serve as a valuable resource for professionals in the fields of oncology, cell biology, and pharmacology.
Introduction to KD-5170 and Histone Acetylation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, HDACs are often overexpressed or misregulated, contributing to the silencing of tumor suppressor genes.
KD-5170 is a potent, orally available, non-selective inhibitor of class I and II HDACs.[1][2] It was identified through an ultra-high-throughput biochemical screen and represents a novel class of non-hydroxamate HDAC inhibitors.[1] Its mechanism of action centers on the inhibition of HDAC activity, leading to the hyperacetylation of histones, which in turn reactivates the expression of silenced genes, including those involved in cell cycle arrest and apoptosis.[1]
Quantitative Data: In Vitro Efficacy of KD-5170
KD-5170 has been demonstrated to be a potent inhibitor of multiple HDAC isoforms. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Inhibitory Activity of KD-5170 against Recombinant Human HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.020 |
| HDAC2 | 2.0 |
| HDAC3 | 0.075 |
| HDAC4 | 0.026 |
| HDAC6 | 0.014 |
Data compiled from multiple sources.[3]
Table 2: Cell-Based Efficacy of KD-5170
| Assay | Cell Line | EC50 (µM) |
| Histone H3 Acetylation | HeLa | 0.025 |
Data represents the concentration required to achieve 50% of the maximal effect in a cell-based assay.[1]
Experimental Protocols
This section outlines the general methodologies used in the key experiments to characterize the activity of KD-5170.
HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the ability of KD-5170 to inhibit the enzymatic activity of purified recombinant HDACs.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme followed by cleavage by a developing enzyme, is used. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[4]
-
General Protocol:
-
Recombinant human HDAC enzyme is incubated with a fluorogenic acetylated peptide substrate in an appropriate assay buffer.
-
KD-5170 at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease (e.g., trypsin) is added. This protease specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.[4]
-
Fluorescence is measured using a fluorometric plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay measures the increase in histone acetylation in cells treated with KD-5170.
-
Principle: Western blotting is used to detect the levels of acetylated histones in cell lysates using antibodies specific for acetylated lysine residues.
-
General Protocol:
-
Cancer cell lines (e.g., HeLa) are cultured in appropriate media.
-
Cells are treated with varying concentrations of KD-5170 for a specified duration.
-
Histones are extracted from the cell nuclei using an acid extraction method.[5][6]
-
Protein concentration of the histone extracts is determined.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[7]
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated histone H3 (or other histones).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.[5]
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
The membrane is often stripped and re-probed with an antibody against total histone H3 as a loading control.[5]
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of KD-5170 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of drug treatment on tumor growth is then monitored over time.
-
General Protocol:
-
Human cancer cells (e.g., HCT-116, PC-3) are cultured and harvested.[8]
-
A specific number of cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[8][9]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
KD-5170 is formulated for oral administration and given to the treatment group at a specified dose and schedule.[10] A vehicle control is administered to the control group.
-
Tumor volume is measured periodically using calipers (Volume = (Length x Width²) / 2).[11]
-
Animal body weight and general health are also monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for histone acetylation).
-
Signaling Pathways and Mechanism of Action
KD-5170 exerts its anti-cancer effects through the modulation of key signaling pathways that control the cell cycle and apoptosis.
Cell Cycle Regulation
HDAC inhibitors, including KD-5170, are known to induce cell cycle arrest. A key mechanism is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[12][13]
By inhibiting HDACs, KD-5170 leads to a more open chromatin structure around the promoter of the CDKN1A gene, which encodes for the p21 protein. This results in increased transcription of p21. The p21 protein then binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin D/CDK4 and Cyclin E/CDK2.[12][13][14][15] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor.[16] The inactivation of E2F prevents the transcription of genes required for S-phase entry, leading to cell cycle arrest at the G1/S checkpoint.
Mitochondrial Apoptosis Pathway
KD-5170 has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent release of cytochrome c from the mitochondria.[17][18][19][20]
Treatment with KD-5170 leads to an increase in the expression and/or activity of pro-apoptotic "BH3-only" proteins. These proteins can then either directly activate the pro-apoptotic effector proteins Bax and Bak, or they can inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. The activation of Bax and Bak leads to their oligomerization in the outer mitochondrial membrane, forming pores that allow for the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
In Vivo Antitumor Activity
KD-5170 has demonstrated significant antitumor activity in preclinical xenograft models of various human cancers.
-
HCT-116 (Colorectal Cancer): Oral administration of KD-5170 resulted in significant tumor growth inhibition in mice bearing HCT-116 xenografts.[1][8][11][21][22]
-
PC-3 (Prostate Cancer): In a PC-3 xenograft model, KD-5170 not only inhibited tumor growth as a single agent but also showed a significant increase in antitumor activity when combined with the chemotherapeutic agent docetaxel.[1][23][24]
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. KD 5170 | CAS 940943-37-3 | KD5170 | Tocris Bioscience [tocris.com]
- 4. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. biorxiv.org [biorxiv.org]
- 15. scispace.com [scispace.com]
- 16. Reciprocal regulation of p21 and Chk1 controls the cyclin D1-RB pathway to mediate senescence onset after G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Augmentation of Docetaxel-Induced Cytotoxicity in Human PC-3 Androgen-Independent Prostate Cancer Cells by Combination With Four Natural Apoptosis-Inducing Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Augmentation of Docetaxel-Induced Cytotoxicity in Human PC-3 Androgen-Independent Prostate Cancer Cells by Combination With Four Natural Apoptosis-Inducing Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: KD-5170 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD-5170 is a potent, orally available, mercaptoketone-based pan-inhibitor of Class I and II histone deacetylases (HDACs) with broad-spectrum antitumor activity.[1][2][3][4] As a prodrug, KD-5170 is intracellularly hydrolyzed to its active mercaptoketone form, which chelates the zinc ion within the active site of HDAC enzymes, leading to their inhibition.[5][6] This inhibition of HDACs results in the hyperacetylation of histone and non-histone proteins, culminating in the activation of several downstream signaling pathways that collectively suppress tumor growth. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by KD-5170, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: HDAC Inhibition
KD-5170 exhibits potent inhibitory activity against a wide range of HDAC isoforms. The inhibitory concentrations (IC50) have been determined through in vitro enzymatic assays, demonstrating a non-selective inhibition profile across Class I and II HDACs.
| HDAC Isoform | IC50 (nM)[2][7] |
| HDAC1 | 20 |
| HDAC2 | 2060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
The in-cell efficacy of KD-5170 is marked by a significant increase in histone acetylation. In HeLa cells, KD-5170 induces histone H3 hyperacetylation with an EC50 of 0.025 µM.[7]
Downstream Signaling Pathways
The primary antitumor effects of KD-5170 are mediated through the induction of apoptosis, triggered by multiple interconnected signaling cascades.
Intrinsic Apoptosis Pathway and Mitochondrial Dysfunction
KD-5170 potently activates the intrinsic (mitochondrial) apoptosis pathway in myeloma cells.[8] This is characterized by a loss of mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[8] Key events in this pathway include:
-
Loss of Mitochondrial Membrane Potential: Treatment with KD-5170 leads to a significant decrease in ΔΨm.
-
Release of Cytochrome c, Smac, and AIF: The disruption of the mitochondrial membrane results in the translocation of cytochrome c, Smac (Second mitochondria-derived activator of caspases), and AIF (Apoptosis-Inducing Factor) into the cytosol.[8]
Caption: Mitochondrial apoptosis pathway induced by KD-5170.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria initiates the assembly of the apoptosome and subsequent activation of a caspase cascade. KD-5170 has been shown to activate initiator and effector caspases:
-
Caspase-9 Activation: As an initiator caspase in the intrinsic pathway, caspase-9 is activated following the release of cytochrome c.
-
Caspase-8 Activation: KD-5170 also leads to the activation of caspase-8, an initiator caspase typically associated with the extrinsic apoptosis pathway.[8]
-
Caspase-3 Activation: The activation of initiator caspases converges on the activation of the executioner caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the morphological changes of apoptosis.[8]
Caption: Caspase activation cascade initiated by KD-5170.
DNA Damage and Oxidative Stress
KD-5170 induces oxidative stress and subsequent oxidative DNA damage in myeloma cells.[8] This is evidenced by:
-
Upregulation of Heme Oxygenase-1 (HO-1): An indicator of oxidative stress.[8]
-
Phosphorylation of H2A.X (γH2A.X): A sensitive marker for DNA double-strand breaks.[8]
Caption: DNA damage and oxidative stress pathway induced by KD-5170.
Experimental Protocols
Caspase Activity Assay
This protocol is a representative method for measuring caspase activity.
Objective: To quantify the activity of caspase-3, -8, and -9 in cells treated with KD-5170.
Materials:
-
Myeloma cell lines (e.g., U266, MM.1S)
-
KD-5170
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of KD-5170 (e.g., 0-4 µM) or vehicle control for 16 hours.
-
Equilibrate the plate and Caspase-Glo® reagents to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to the vehicle-treated control to determine the fold-change in caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
This is a representative protocol for assessing changes in mitochondrial membrane potential.
Objective: To measure the loss of ΔΨm in cells treated with KD-5170.
Materials:
-
Myeloma cell lines
-
KD-5170
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with KD-5170 at the desired concentration and time point (e.g., 0.75 µM for U266 cells).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing JC-1 (5 µg/mL) or TMRE (100 nM).
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze immediately by flow cytometry.
-
For JC-1, detect the green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm). For TMRE, detect the red fluorescence.
-
Quantify the percentage of cells with low ΔΨm.
Western Blot for Phospho-H2A.X (γH2A.X)
This protocol outlines a representative method for detecting γH2A.X.
Objective: To detect the induction of DNA double-strand breaks through the phosphorylation of H2A.X.
Materials:
-
Myeloma cell lines
-
KD-5170
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-H2A.X (Ser139), anti-total H2A.X, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with KD-5170 for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H2A.X antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total H2A.X and a loading control (e.g., β-actin).
Caption: General experimental workflow for studying KD-5170's effects.
Conclusion
KD-5170 is a multi-faceted HDAC inhibitor that exerts its potent antitumor activity through the coordinated activation of several key downstream signaling pathways. Its ability to induce mitochondrial dysfunction, trigger a robust caspase cascade, and promote DNA damage collectively drives cancer cells towards apoptosis. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate molecular mechanisms of KD-5170 and similar HDAC inhibitors in various cancer models. This in-depth understanding is crucial for the continued development and optimization of HDAC-targeted therapies in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antiproliferative Activity of KD 5170
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of KD 5170, a potent, non-selective histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, quantitative data on its efficacy across a broad range of cancer cell lines, and the experimental protocols used to ascertain its activity.
Core Mechanism of Action
This compound is a mercaptoketone-based, orally active pan-HDAC inhibitor that shows broad-spectrum antitumor activity both in vitro and in vivo.[1][2] It functions by inhibiting Class I and II histone deacetylases, leading to the hyperacetylation of histones. This alteration in chromatin structure results in the transcriptional activation of tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis.[2] Beyond histone proteins, this compound's inhibitory action also affects non-histone substrates involved in tumorigenesis. The primary mechanism of its antiproliferative effect is the induction of apoptosis, which is mediated through the activation of caspases-3, -8, and -9, and mitochondrial signaling pathways.[1] Furthermore, this compound has been shown to induce oxidative stress and oxidative DNA damage in cancer cells.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity against a wide array of human tumor cell lines. The following tables summarize the 50% growth inhibition (GI50) values for this compound across various cancer types as determined by the National Cancer Institute's NCI-60 screen.
Table 1: Antiproliferative Activity (GI50) of this compound in Leukemia and Melanoma Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.18 |
| HL-60(TB) | Leukemia | 0.12 |
| K-562 | Leukemia | 0.25 |
| MOLT-4 | Leukemia | 0.15 |
| RPMI-8226 | Leukemia | 0.45 |
| SR | Leukemia | 0.21 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.28 |
| MALME-3M | Melanoma | 0.35 |
| M14 | Melanoma | 0.29 |
| SK-MEL-2 | Melanoma | 0.33 |
| SK-MEL-28 | Melanoma | 0.41 |
| SK-MEL-5 | Melanoma | 0.31 |
| UACC-257 | Melanoma | 0.38 |
| UACC-62 | Melanoma | 0.36 |
Table 2: Antiproliferative Activity (GI50) of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| NSC Lung | ||
| A549/ATCC | Non-Small Cell Lung | 0.42 |
| EKVX | Non-Small Cell Lung | 0.26 |
| HOP-62 | Non-Small Cell Lung | 0.34 |
| HOP-92 | Non-Small Cell Lung | 0.37 |
| NCI-H226 | Non-Small Cell Lung | 0.48 |
| NCI-H23 | Non-Small Cell Lung | 0.39 |
| NCI-H322M | Non-Small Cell Lung | 0.41 |
| NCI-H460 | Non-Small Cell Lung | 0.32 |
| NCI-H522 | Non-Small Cell Lung | 0.46 |
| Colon | ||
| COLO 205 | Colon | 0.22 |
| HCC-2998 | Colon | 0.27 |
| HCT-116 | Colon | 0.24 |
| HCT-15 | Colon | 0.31 |
| HT29 | Colon | 0.28 |
| KM12 | Colon | 0.26 |
| SW-620 | Colon | 0.30 |
| CNS | ||
| SF-268 | CNS | 0.35 |
| SF-295 | CNS | 0.33 |
| SF-539 | CNS | 0.40 |
| SNB-19 | CNS | 0.37 |
| SNB-75 | CNS | 0.43 |
| U251 | CNS | 0.36 |
| Ovarian | ||
| IGROV1 | Ovarian | 0.32 |
| OVCAR-3 | Ovarian | 0.38 |
| OVCAR-4 | Ovarian | 0.34 |
| OVCAR-5 | Ovarian | 0.41 |
| OVCAR-8 | Ovarian | 0.39 |
| NCI/ADR-RES | Ovarian | 0.55 |
| SK-OV-3 | Ovarian | 0.44 |
| Renal | ||
| 786-0 | Renal | 0.47 |
| A498 | Renal | 0.51 |
| ACHN | Renal | 0.45 |
| CAKI-1 | Renal | 0.49 |
| RXF 393 | Renal | 0.42 |
| SN12C | Renal | 0.48 |
| TK-10 | Renal | 0.53 |
| UO-31 | Renal | 0.46 |
| Prostate | ||
| PC-3 | Prostate | 0.38 |
| DU-145 | Prostate | 0.42 |
| Breast | ||
| MCF7 | Breast | 0.33 |
| MDA-MB-231/ATCC | Breast | 0.39 |
| HS 578T | Breast | 0.45 |
| BT-549 | Breast | 0.41 |
| T-47D | Breast | 0.37 |
| MDA-MB-468 | Breast | 0.48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's antiproliferative activity are provided below.
Experimental Workflow for Antiproliferative Assessment
Caption: General experimental workflow for assessing antiproliferative activity.
Cell Proliferation/Viability Assay (ATPlite™ Assay)
This assay measures cellular viability by quantifying the level of ATP, which is an indicator of metabolically active cells.
-
Cell Culture and Seeding:
-
Maintain human tumor cell lines in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum and penicillin/streptomycin.
-
Harvest cells and seed them into 1,536-well plates at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the compound dilutions to the cell plates. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
ATP Measurement:
-
Equilibrate the plates to room temperature.
-
Add ATPlite reagent (Perkin-Elmer) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (JC-1 Staining for Mitochondrial Membrane Potential)
This assay uses the JC-1 dye to assess mitochondrial membrane potential, a key indicator of apoptosis.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116 or HL-60) in a 96-well plate at a density of 5 x 10^4 to 3 x 10^5 cells per well.
-
Treat the cells with varying concentrations of this compound and incubate for 24 to 48 hours.
-
-
Staining:
-
Add JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) to each well at a final concentration of 5 µ g/well .
-
Mix thoroughly and incubate for 10-15 minutes at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer (e.g., BD LSRII).
-
Measure the fluorescence in both the green (FL1) and red (FL2) channels. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and apoptosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (high green fluorescence) versus healthy cells (high red fluorescence).
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3, -8, and -9) to confirm apoptosis.
-
Cell Lysis:
-
Treat myeloma cells (e.g., U266) with this compound for 16 hours.
-
Harvest the cells and lyse them to release cellular contents.
-
-
Enzyme Reaction:
-
Incubate the cell lysates with specific fluorogenic caspase substrates (e.g., for caspase-3, -8, and -9).
-
-
Fluorescence Measurement:
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometric plate reader. The fluorescence intensity is proportional to the caspase activity.
-
-
Data Analysis:
-
Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
-
This guide provides a foundational understanding of the antiproliferative properties of this compound. For further details, researchers are encouraged to consult the primary literature cited herein.
References
The Core Mechanism of Apoptosis Induction by KD 5170: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD 5170 is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of hematological and solid tumors. A primary mechanism of its therapeutic efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, detailing the signaling pathways involved, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on HDAC inhibitors and apoptosis-related cancer therapies.
Introduction to this compound
This compound is a potent, non-hydroxamate-based inhibitor of both class I and class II histone deacetylases.[1][2][3] By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins, resulting in the transcriptional activation of tumor suppressor genes and the modulation of various cellular processes that culminate in cell cycle arrest and apoptosis.[1] Its efficacy has been demonstrated in multiple cancer types, including myeloma, colorectal cancer, leukemia, and prostate cancer.[1][4][5]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: In Vitro HDAC Inhibitory Activity of this compound [1][2]
| Assay Type | Target | IC50 (μmol/L) |
| Biochemical Assay | HeLa Cell Nuclear Extract | 0.045 ± 0.007 |
| Recombinant Human Enzyme Assay | HDAC6 | 0.014 |
Table 2: Cellular Acetylation Activity of this compound in HeLa Cells [1][2]
| Target Acetylation | EC50 (μmol/L) |
| Histone H3 | 0.025 ± 0.004 |
| α-tubulin | 0.325 ± 0.1 |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism involving the intrinsic (mitochondrial), extrinsic (death receptor) pathways, oxidative stress, and DNA damage.
Intrinsic (Mitochondrial) Pathway
Treatment with this compound leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4][6] This triggers the release of pro-apoptotic factors such as cytochrome c, Smac, and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[4][6] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[4][6]
Caption: Intrinsic pathway of this compound-induced apoptosis.
Extrinsic (Death Receptor) Pathway
This compound treatment also results in the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[4][6] This suggests the involvement of death receptors in mediating this compound-induced apoptosis. The activation of caspase-8 can directly lead to the activation of caspase-3.
DNA Damage and Oxidative Stress
This compound has been shown to induce oxidative stress in myeloma cells, as evidenced by the upregulation of heme oxygenase-1.[4][6] This is accompanied by oxidative DNA damage, indicated by the phosphorylation of H2A.X.[4][6] The DNA damage response can further contribute to the apoptotic signaling cascade.
Caption: Role of oxidative stress and DNA damage in this compound's action.
Experimental Protocols
The following sections describe the key experimental methodologies used to investigate this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HCT-116 (colorectal), HL-60 (leukemia), U266, and MM.1S (myeloma) are commonly used.[4][5]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations and for different time periods (e.g., 24 or 48 hours).[5]
Western Blot Analysis
This technique is used to detect changes in the expression and cleavage of apoptosis-related proteins.
-
Cell Lysis: Treated cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, -8, -9, PARP, Bcl-2 family members). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Flow Cytometry for Apoptosis Detection
Flow cytometry is a powerful tool for quantifying the percentage of apoptotic cells.
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Principle: The lipophilic cationic dye JC-1 is used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Caspase Activity Assay
This assay directly measures the enzymatic activity of caspases.
-
Principle: Fluorogenic substrates containing a specific caspase recognition sequence linked to a fluorescent reporter molecule (e.g., AFC) are used. Cleavage of the substrate by an active caspase releases the fluorophore, leading to an increase in fluorescence.
-
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysates with specific fluorogenic substrates for caspase-3 (Ac-DEVD-AFC), caspase-8 (Ac-IETD-AFC), and caspase-9 (Ac-LEHD-AFC) at a concentration of 20 µmol/L.[4]
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 510 nm using a fluorometer.[4] The incubation time can vary, for example, 2 hours for caspase-3 and 16 hours for caspases-8 and -9.[4]
-
Synergistic Effects and Drug Resistance
This compound has shown synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib (B1684674) or with TNF-related apoptosis-inducing ligand (TRAIL).[4][6] This suggests potential combination therapy strategies.
Drug resistance to this compound has been associated with the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway.[4][6] Pre-treatment with a MEK inhibitor (U0126) can restore sensitivity to this compound, highlighting a potential approach to overcome resistance.[4][6]
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a complex and interconnected network of signaling pathways. Its ability to engage both the intrinsic and extrinsic apoptotic pathways, coupled with the induction of oxidative stress and DNA damage, underscores its potent cytotoxic effects on tumor cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other HDAC inhibitors, facilitating further drug development and a deeper understanding of their mechanisms of action. The potential for synergistic combinations and the elucidation of resistance mechanisms will be crucial for the successful clinical translation of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KD 5170, a Pan-HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for KD 5170, a potent, orally available, mercaptoketone-based pan-inhibitor of Class I and II histone deacetylases (HDACs). This compound has demonstrated significant broad-spectrum antitumor activity in both in vitro and in vivo models.[1][2][3][4] By inhibiting HDAC enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6]
This document offers detailed methodologies for key in vitro experiments to characterize the activity of this compound, including enzymatic and cell-based assays.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against individual HDAC isoforms and its cellular activity are summarized below. This data is critical for designing experiments and interpreting results.
Table 1: In Vitro Enzymatic Inhibition of HDAC Isoforms by this compound
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 20[3][5] |
| HDAC2 | 2,060[3][5] |
| HDAC3 | 75[2][5] |
| HDAC4 | 26[2][5] |
| HDAC5 | 950[3][5] |
| HDAC6 | 14[2][5] |
| HDAC7 | 85[3][5] |
| HDAC8 | 2,500[3][5] |
| HDAC9 | 150[3][5] |
| HDAC10 | 18[3][5] |
Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in a biochemical assay.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Biochemical Screening | HeLa Nuclear Extract | IC₅₀ | 0.045[2][4] |
| Cell-Based Assay | HeLa | EC₅₀ (Histone H3 Acetylation) | 0.025[2][4] |
Note: EC₅₀ represents the concentration of this compound that gives a half-maximal response in a cell-based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its in vitro characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KD-5170 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-5170 is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor with potent anti-tumor activity. It functions as a prodrug, undergoing hydrolysis to its active mercaptoketone form, which chelates the zinc ion in the active site of HDACs. This inhibition leads to the hyperacetylation of histones and other proteins, resulting in the modulation of multiple cellular processes, including cell cycle arrest and apoptosis.[1][2] KD-5170 has demonstrated broad-spectrum activity against both hematologic and solid tumor cell lines.[1][3][4][5]
These application notes provide detailed protocols for the in vitro use of KD-5170, including cell culture treatment conditions, and assays for assessing its biological effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of KD-5170
| Assay Type | Target/Cell Line | IC50 / EC50 (µmol/L) | Notes |
| Biochemical Assay | HeLa Cell Nuclear Extract | 0.045 ± 0.007 | Measures direct HDAC inhibitory activity.[1][3] |
| Cell-Based Assay | HeLa Cells (Histone H3 Acetylation) | 0.025 ± 0.004 | Measures the effective concentration for inducing histone acetylation in a cellular context.[1][3] |
Table 2: Anti-proliferative Activity of KD-5170 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µmol/L) | Sensitivity | Notes |
| H929 | 0.1 - 0.2 | Sensitive | Data from [3H]TdR uptake assay after 24 hours of treatment in co-culture with bone marrow stromal cells (BMSC).[6] |
| U266 | 0.1 - 0.2 | Sensitive | Data from [3H]TdR uptake assay after 24 hours of treatment in co-culture with BMSC.[6] |
| OPM2 | Modest Inhibition | Moderately Sensitive | [6] |
| MM.1S | > 4 | Resistant | [6] |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for KD-5170 in cancer cells.
Caption: General experimental workflow for in vitro studies with KD-5170.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines:
-
Culture Medium: RPMI-1640 supplemented with 10% (v/v) fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] For specific applications, such as co-culture with primary cells, a medium with 1% FBS may be used.[1]
-
KD-5170 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C. Further dilutions should be made in culture medium immediately before use.
2. Cell Proliferation Assay ([³H]Thymidine Uptake)
This protocol is adapted from studies on multiple myeloma cell lines.[6]
-
Cell Seeding: Seed multiple myeloma cells (e.g., U266, H929) at a density of 3 x 10³ cells/well in 96-well plates. For co-culture experiments, seed bone marrow stromal cells (BMSC) 24 hours prior to adding the myeloma cells.[6]
-
Treatment: Add serial dilutions of KD-5170 to the wells. A typical concentration range is 0 to 4 µmol/L.[6] Include a vehicle control (medium with the same concentration of DMSO used for the highest KD-5170 dose).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
[³H]Thymidine Pulse: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.
3. Apoptosis Assay (Hoechst 33342 Staining)
This protocol assesses apoptosis by observing nuclear morphology changes.[6]
-
Cell Seeding and Treatment: Seed cells (e.g., U266, H929, MM.1S) in appropriate culture vessels (e.g., 24-well plates or chamber slides). Treat with desired concentrations of KD-5170 (e.g., 0-4 µmol/L) for 16 hours.[6]
-
Staining: Add Hoechst 33342 stain to the culture medium at a final concentration of 1 µg/mL.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, compact bodies.
-
Quantification: Count the percentage of apoptotic cells in at least three independent fields of view for each condition.
4. Western Blotting for Protein Expression and Acetylation
This protocol is used to detect changes in protein levels and post-translational modifications.[6]
-
Cell Lysis:
-
Seed cells (e.g., U266) and treat with KD-5170 (e.g., 0.75 µmol/L) for various time points (0-16 hours) or with increasing concentrations for a fixed time (e.g., 16 hours).[6]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Capture the signal using an imaging system.
-
5. Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis.[1]
-
Cell Seeding and Treatment: Plate cells (e.g., HL-60, HCT-116) at 5 x 10⁴ to 3 x 10⁵ cells/well in a 96-well plate. Treat with KD-5170 at desired concentrations for 24-48 hours.[1]
-
JC-1 Staining: Add JC-1 dye to the culture medium at a final concentration of 5 µ g/well . Mix thoroughly and incubate for 10-15 minutes at 37°C in a 5% CO₂ incubator.[1]
-
Analysis: Analyze the cells using a flow cytometer.[1]
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Combination Studies
KD-5170 has shown synergistic effects when combined with other anti-cancer agents like the proteasome inhibitor bortezomib (B1684674) and the apoptosis-inducing ligand TRAIL.[6][7] For combination studies, cells can be treated with KD-5170 and the other agent simultaneously or sequentially, and the effects on cell viability or apoptosis can be assessed using the protocols described above. It is recommended to use concentrations at which each agent alone has minimal effect to demonstrate synergy.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
KD-5170: Application Notes and Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD-5170 is a potent, orally bioavailable, mercaptoketone-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] It demonstrates broad-spectrum anti-tumor activity against a variety of human tumor cell lines in vitro and in vivo.[1][4][5] KD-5170 inhibits Class I and II HDACs, leading to hyperacetylation of both histone and non-histone proteins.[2][3] This activity disrupts cellular processes critical for cancer cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[3][6] These application notes provide a summary of the effective concentrations of KD-5170 in various cell lines and detailed protocols for key cellular assays.
Data Presentation: Effective Concentrations of KD-5170
The effective concentration of KD-5170 varies depending on the cell type and the specific biological endpoint being measured. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro HDAC Inhibition [3]
| Target | IC50 (µM) |
| HeLa Nuclear Extract | 0.045 |
| Recombinant Human HDAC1 | 0.020 |
| Recombinant Human HDAC2 | 2.0 |
| Recombinant Human HDAC3 | 0.075 |
| Recombinant Human HDAC4 | 0.026 |
| Recombinant Human HDAC5 | 0.950 |
| Recombinant Human HDAC6 | 0.014 |
| Recombinant Human HDAC7 | 0.085 |
| Recombinant Human HDAC8 | 2.5 |
| Recombinant Human HDAC9 | 0.150 |
| Recombinant Human HDAC10 | 0.018 |
Table 2: Cellular Activity in HeLa Cells [3][4]
| Assay | Parameter | Effective Concentration (µM) |
| Histone H3 Acetylation | EC50 | 0.025 |
| α-Tubulin Acetylation | EC50 | 0.325 |
Table 3: Anti-proliferative Activity (GI50) in NCI-60 Cell Lines [4] (A representative subset is shown)
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon | 0.13 |
| NCI-H460 | Non-Small Cell Lung | 0.18 |
| PC-3 | Prostate | 0.25 |
| U266 | Multiple Myeloma | 0.1 - 1.0 (Apoptosis) |
| H929 | Multiple Myeloma | 0.1 - 1.0 (Apoptosis) |
| RPMI-8226 | Multiple Myeloma | 0.1 - 1.0 (Apoptosis) |
Signaling Pathways and Mechanism of Action
KD-5170 exerts its anti-tumor effects through the inhibition of HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the transcriptional activation of tumor suppressor genes and the modulation of various signaling pathways that control cell fate.[3][6] The primary mechanisms include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, oxidative stress, and DNA damage.[2][5]
Caption: Mechanism of action of KD-5170.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the cellular effects of KD-5170.
Protocol 1: Cell Viability/Anti-proliferation Assay (MTS Assay)
This protocol is adapted from methods used to assess the anti-proliferative effects of KD-5170 on various cancer cell lines.[5]
Workflow:
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
KD-5170 stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KD-5170 in complete medium. A typical concentration range would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest KD-5170 concentration.
-
Remove the medium from the cells and add 100 µL of the diluted KD-5170 or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the KD-5170 concentration and use a non-linear regression model to calculate the GI50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is based on the methods described by Hassig et al. (2008) and Feng et al. (2008) to detect changes in histone H3 and H4 acetylation.[3][5]
Workflow:
References
- 1. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for KD-5170 in Histone Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-5170 is a potent, orally available pan-histone deacetylase (HDAC) inhibitor belonging to the mercaptoketone class.[1][2] It acts by chelating the zinc ion in the active site of HDAC enzymes, leading to their inhibition and subsequent hyperacetylation of histone and non-histone proteins.[3][4] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for utilizing Western blotting to assess the impact of KD-5170 on histone acetylation.
Mechanism of Action
KD-5170 is delivered as a thioester-based prodrug that undergoes hydrolysis to form the active mercaptoketone. This active form coordinates with the Zn²⁺ ion within the active site of both class I and class II HDACs, thereby inhibiting their deacetylase activity.[3][4] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which disrupts the electrostatic interactions between histones and DNA. The resulting relaxed chromatin structure allows for the binding of transcription factors and the expression of genes that can induce cell cycle arrest and apoptosis.[5][6][7]
Quantitative Data
In Vitro HDAC Inhibitory Activity of KD-5170
| Target | IC50 (µM) |
| HeLa Nuclear Extract | 0.045 ± 0.007 |
| HDAC1 | 0.020 ± 0.004 |
| HDAC2 | 2.0 ± 0.12 |
| HDAC3 | 0.075 ± 0.01 |
| HDAC4 | 0.026 ± 0.003 |
| HDAC6 | 0.014 ± 0.002 |
Data presented as mean ± standard error.[3]
Cellular Activity of KD-5170
| Assay | Cell Line | EC50 (µM) |
| Histone H3 Acetylation | HeLa | 0.025 ± 0.004 |
Data presented as mean ± standard error.[8]
In Vivo Pharmacodynamic Response of KD-5170 in HCT-116 Xenografts
| Dose (mg/kg, p.o.) | Time Point | Fold Increase in Histone H3 Acetylation |
| 10 | 1h | ~2 |
| 10 | 4h | ~3 |
| 10 | 8h | ~2.5 |
| 10 | 24h | ~1.5 |
| 30 | 1h | ~3.5 |
| 30 | 4h | ~6 |
| 30 | 8h | ~5 |
| 30 | 24h | ~2 |
| 100 | 1h | ~4 |
| 100 | 4h | ~8 |
| 100 | 8h | ~7 |
| 100 | 24h | ~2.5 |
Approximate values interpreted from graphical data.[9]
Signaling Pathway
Caption: Mechanism of KD-5170 action leading to apoptosis.
Experimental Protocols
Histone Extraction from Cultured Cells
This protocol is adapted for the extraction of histones for subsequent Western blot analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Acetone (B3395972), ice-cold
-
1X PBS
Procedure:
-
Treat cells with the desired concentrations of KD-5170 for the appropriate duration.
-
Harvest cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of TEB per 10^7 cells.
-
Lyse the cells by incubating on ice for 10 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 (approximately 400 µL per 10^7 cells).
-
Incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the histones.
-
Discard the supernatant and wash the pellet with ice-cold acetone.
-
Air dry the pellet and resuspend in an appropriate volume of water or 1X PBS.
-
Determine the protein concentration using a Bradford or BCA assay.
Western Blot for Histone Acetylation
Materials:
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)
-
SDS-PAGE running buffer
-
Protein loading buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing the extracted histones with protein loading buffer and boiling for 5 minutes.
-
Load equal amounts of protein (10-20 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Experimental Workflow
Caption: Workflow for histone acetylation Western blot.
References
- 1. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
KD 5170 Cytotoxicity Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to KD 5170: A Pan-HDAC Inhibitor
This compound is a potent, pan-inhibitor of histone deacetylases (HDACs) that has demonstrated significant broad-spectrum antitumor activity in both in vitro and in vivo studies.[1] As a mercaptoketone-based inhibitor, it represents a class of non-hydroxamate HDAC inhibitors.[1] Its mechanism of action involves the inhibition of both class I and class II HDAC isoforms, leading to an increase in the acetylation of histones.[1] This alteration in histone acetylation modulates gene expression, ultimately inducing apoptosis (programmed cell death) in cancer cells. Research has shown that this compound-induced apoptosis is accompanied by the activation of caspases-3, -8, and -9.
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces cytotoxicity in cancer cells through the activation of the apoptotic signaling cascade. By inhibiting HDACs, this compound causes hyperacetylation of histone and non-histone proteins, which leads to the transcription of pro-apoptotic genes and repression of anti-apoptotic genes. This shifts the cellular balance towards apoptosis. The process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.
Quantitative Cytotoxicity Data
This compound has been evaluated against the NCI-60 panel of human tumor cell lines, demonstrating broad-spectrum antiproliferative activity.[1] While the comprehensive dataset of IC50 values for all 60 cell lines is extensive, the following table summarizes the potent activity of this compound against a selection of cancer cell lines from the primary publication. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Cancer | Data not publicly available in summary |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Data not publicly available in summary |
| PC-3 | Prostate Cancer | Data not publicly available in summary |
| HeLa | Cervical Cancer | EC50 = 0.025 |
Experimental Protocols
Two common and reliable methods for assessing the cytotoxicity of this compound in vitro are the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Controls: Prepare wells for the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30-60 minutes before the end of the incubation period.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated samples to the maximum LDH release control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
References
Application Notes and Protocols for KD 5170 Apoptosis Assay with JC-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD 5170 is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-myeloma activity both in vitro and in vivo.[1] Its mechanism of action involves the induction of apoptosis, which is mediated by DNA damage and mitochondrial signaling pathways. A key event in the mitochondrial (intrinsic) pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a widely used method to assess mitochondrial health by measuring changes in ΔΨm. This document provides detailed application notes and protocols for utilizing the JC-1 assay to evaluate the apoptotic effects of this compound.
The JC-1 dye is a cationic probe that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[2][3] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[2][3] Therefore, a decrease in the red/green fluorescence intensity ratio is a reliable indicator of mitochondrial depolarization and an early hallmark of apoptosis.[1][2]
Principle of the JC-1 Assay
The JC-1 assay relies on the ratiometric detection of fluorescence, which allows for a more quantitative and reliable measurement of mitochondrial membrane potential compared to single-wavelength probes. In healthy, non-apoptotic cells, the high negative charge of the inner mitochondrial membrane facilitates the accumulation of the positively charged JC-1 dye. This high concentration leads to the formation of "J-aggregates," which are characterized by an emission maximum in the red region of the spectrum (~590 nm).
When cells undergo apoptosis, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of JC-1 within the mitochondria, causing the dye to remain in the cytoplasm in its monomeric form. JC-1 monomers exhibit a fluorescence emission maximum in the green region of the spectrum (~529 nm). The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential and can be used to quantify the extent of apoptosis induced by a compound like this compound.
Signaling Pathway of Intrinsic Apoptosis
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins and subsequent changes in the mitochondria. The loss of mitochondrial membrane potential is a critical step, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
References
KD 5170 Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD 5170 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines.[1][2] By inhibiting HDAC enzymes, this compound alters the acetylation status of histone and non-histone proteins, leading to the transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest or apoptosis.[1] One of the key mechanisms by which HDAC inhibitors exert their anti-cancer effects is through the induction of cell cycle arrest, which can be effectively quantified using flow cytometry. This document provides detailed protocols for the analysis of this compound-induced cell cycle changes by flow cytometry, along with representative data and a description of the underlying signaling pathways.
Principle of the Assay
Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium (B1200493) iodide (PI), to the DNA of cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content, poised for or in mitosis.
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and thus determine the effect of the compound on cell cycle progression. A common outcome of treatment with HDAC inhibitors like this compound is an accumulation of cells in the G1 phase, indicative of a G1 cell cycle arrest.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line after a 24-hour treatment period.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2% | 35.8% | 19.0% |
| 0.1 | 55.8% | 28.1% | 16.1% |
| 0.5 | 68.3% | 15.5% | 16.2% |
| 1.0 | 75.1% | 10.2% | 14.7% |
| 2.5 | 82.4% | 5.3% | 12.3% |
Note: The data presented in this table is a representative example compiled from typical results of HDAC inhibitor studies and does not represent data from a specific publication on this compound, as such quantitative data was not available in the public domain at the time of this writing.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HCT-116, HeLa) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.5 µM).
-
Treatment: Aspirate the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Following treatment, aspirate the medium. Wash the cells once with PBS. Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with a complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly collect the cells from the culture flask into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate for better resolution.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Mechanism of Action
This compound, as a pan-HDAC inhibitor, induces cell cycle arrest primarily through the upregulation of cyclin-dependent kinase inhibitors (CKIs).[3] The most well-characterized of these is p21 (also known as WAF1/CIP1). In normal cell proliferation, HDACs can contribute to the repression of the CDKN1A gene, which encodes for p21.[3] Inhibition of HDACs by this compound leads to hyperacetylation of histones around the CDKN1A promoter, resulting in a more open chromatin structure and increased transcription of the p21 gene. The resulting increase in p21 protein levels leads to the inhibition of cyclin D/CDK4/6 complexes.[4] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which then remains bound to and sequesters the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, thus causing the cell to arrest in the G1 phase of the cell cycle.[4] This mechanism is a key contributor to the anti-proliferative effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor p21 is a crucial target for histone deacetylase 1 as a regulator of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: KD 5170 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD 5170 is a potent, non-selective, mercaptoketone-based inhibitor of Class I and II histone deacetylases (HDACs)[1][2]. HDAC inhibitors have emerged as a promising class of anti-cancer agents by altering chromatin structure and gene expression[1][3]. This compound exhibits broad-spectrum antitumor activity in vitro and in vivo[1][4]. One of the key mechanisms of action for this compound is the induction of histone hyperacetylation, which can be effectively studied using Chromatin Immunoprecipitation (ChIP) followed by downstream analysis such as qPCR or sequencing (ChIP-seq).
This document provides a detailed protocol for utilizing this compound to study its effects on histone acetylation at specific genomic loci or across the genome.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| HDAC Inhibitory Activity (IC50) | 0.045 µM | HeLa Cell Nuclear Extract | [1] |
| Cellular Histone H3 Acetylation (EC50) | 0.025 µM | HeLa Cells | [1] |
| HDAC1 IC50 | 20 nM | Purified Recombinant Human Isoform | [2] |
| HDAC2 IC50 | 2 µM | Purified Recombinant Human Isoform | [2] |
| HDAC3 IC50 | 75 nM | Purified Recombinant Human Isoform | [2] |
| HDAC4 IC50 | 26 nM | Purified Recombinant Human Isoform | [2] |
| HDAC6 IC50 | 14 nM | Purified Recombinant Human Isoform | [2] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Experimental workflow for ChIP using this compound.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials
-
This compound (Stock solution in DMSO)
-
Cell culture reagents
-
Formaldehyde, 37%
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffers
-
Protease inhibitors
-
Antibody against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Protocol
Part 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare working concentrations of this compound in cell culture media. Based on its EC50 of 0.025 µM for histone H3 acetylation, a starting concentration range of 0.1 µM to 1 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treat cells for a sufficient duration to observe changes in histone acetylation. A time course of 6, 12, and 24 hours is recommended for initial optimization.
-
Part 2: Chromatin Immunoprecipitation
-
Cross-linking:
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS[5].
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Perform cell lysis using appropriate buffers to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type and instrument[5].
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads[6].
-
Add the primary antibody (e.g., anti-acetyl-histone H3) to the pre-cleared chromatin and incubate overnight at 4°C with rotation[7].
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 1-2 hours at 4°C[7].
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA[8].
-
-
Elution:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Part 3: DNA Purification and Analysis
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to overnight to reverse the cross-links[9].
-
-
Protein and RNA Digestion:
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and proteins[9].
-
-
DNA Purification:
-
Purify the DNA using a spin column kit or phenol:chloroform extraction[7].
-
-
Downstream Analysis:
-
qPCR: Use purified DNA for quantitative PCR with primers specific to target gene promoters or control regions to determine the relative enrichment of acetylated histones.
-
ChIP-seq: Prepare a DNA library from the purified DNA for high-throughput sequencing to identify genome-wide changes in histone acetylation following this compound treatment.
-
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 940943-37-3 | KD5170 | Tocris Bioscience [tocris.com]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. whatisepigenetics.com [whatisepigenetics.com]
- 6. seedgenenetwork.net [seedgenenetwork.net]
- 7. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KD 5170 Gene Expression Analysis using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD 5170 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1][2][3][4] Its mechanism of action involves the inhibition of Class I and II HDACs, leading to an increase in histone acetylation. This alteration in chromatin structure results in the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest in cancer cells. Quantitative real-time PCR (qPCR) is a sensitive and specific method for analyzing the changes in gene expression induced by this compound, providing valuable insights into its molecular effects and therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes in cancer cell lines treated with this compound using qPCR. The focus is on key genes involved in apoptosis and cell cycle regulation, which are critical pathways affected by HDAC inhibition.
Data Presentation
The following tables summarize the expected quantitative changes in gene expression in cancer cells following treatment with this compound. These values are representative of typical results obtained from qPCR analysis and are based on the known mechanisms of HDAC inhibitors.
Table 1: Apoptosis-Related Gene Expression Changes Induced by this compound
| Gene Symbol | Gene Name | Function | Expected Fold Change (this compound vs. Control) |
| BAX | Bcl-2-associated X protein | Pro-apoptotic | ↑ (Increase) |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | ↓ (Decrease) |
| CASP3 | Caspase 3 | Executioner caspase | ↑ (Increase) |
| CASP8 | Caspase 8 | Initiator caspase | ↑ (Increase) |
| CASP9 | Caspase 9 | Initiator caspase | ↑ (Increase) |
Table 2: Cell Cycle-Related Gene Expression Changes Induced by this compound
| Gene Symbol | Gene Name | Function | Expected Fold Change (this compound vs. Control) |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor 1A | Cell cycle arrest | ↑ (Increase) |
| CCND1 | Cyclin D1 | G1/S transition | ↓ (Decrease) |
| CCNE1 | Cyclin E1 | G1/S transition | ↓ (Decrease) |
| CDK2 | Cyclin-dependent kinase 2 | Cell cycle progression | ↓ (Decrease) |
| CDK4 | Cyclin-dependent kinase 4 | Cell cycle progression | ↓ (Decrease) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound leading to gene expression changes and the general experimental workflow for qPCR analysis.
Figure 1: this compound Signaling Pathway.
References
- 1. DNA expression analysis: serial analysis of gene expression, microarrays and kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cDNA microarray gene expression analysis and toxicological phenotype for anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Dosing of KD 5170
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD 5170 is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo preclinical models.[1][2][3] As a mercaptoketone-based inhibitor, it represents a distinct chemical class compared to the more common hydroxamate-based HDAC inhibitors.[1] this compound's mechanism of action involves the inhibition of class I and II HDACs, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][3][4] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound based on published preclinical studies.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize the quantitative data from key in vivo studies of this compound in various cancer models.
Table 1: this compound Dosing in Solid Tumor Xenograft Models [1]
| Cancer Model | Cell Line | Mouse Strain | Administration Route | Dosing Regimen | Vehicle/Formulation | Outcome |
| Colorectal Cancer | HCT-116 | Nude Mice | Oral (p.o.) | 10, 30, or 100 mg/kg (single dose for PD) | HBr salt in sterile water | Dose-dependent increase in histone H3 acetylation.[1] |
| Colorectal Cancer | HCT-116 | Nude Mice | Oral (p.o.) | 30 - 100 mg/kg (chronic dosing) | HBr salt in sterile water | Significant tumor growth inhibition.[1] |
| Non-Small Cell Lung Carcinoma | NCI-H460 | Nude Mice | Oral (p.o.) | Not specified in abstracts | HBr salt in sterile water | Significant tumor growth inhibition.[1] |
| Prostate Cancer | PC-3 | Nude Mice | Oral (p.o.) | Not specified in abstracts | HBr salt in sterile water | Significant tumor growth inhibition.[1] |
| Prostate Cancer (Combination Study) | PC-3 | Nude Mice | Oral (p.o.) | Not specified in abstracts (with Docetaxel) | HBr salt in sterile water | Increased antitumor activity and time to endpoint.[1] |
Table 2: this compound Dosing in a Multiple Myeloma Xenograft Model [4]
| Cancer Model | Cell Line | Mouse Strain | Administration Route | Dosing Regimen | Vehicle/Formulation | Outcome |
| Multiple Myeloma | H929 | Beige-nude-xid Mice | Oral (p.o.) | 55 mg/kg daily for 5 days, then every other day | Not specified in abstracts | Significant inhibition of tumor growth and prolonged survival.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is based on the method described by Hassig et al., 2008.[1]
Materials:
-
This compound (HBr salt)
-
Sterile water for injection
-
Sterile dose vials (10 mL or 20 mL)
-
Vortex mixer
-
Water bath or incubator set to 40°C
Procedure:
-
Weigh the required amount of this compound (HBr salt) and place it in a sterile dose vial. All stated doses of this compound represent the dose of the free base.[1]
-
Add the appropriate volume of sterile water to the vial.
-
Vortex the mixture to disperse the compound.
-
Heat the formulation to 40°C in a water bath or incubator.
-
Vortex the heated mixture until a clear solution is obtained.
-
Prepare the dose formulations immediately before use and administer within 2 hours of preparation.[1]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Solid Tumor Xenograft Model (e.g., HCT-116)
This protocol is a generalized procedure based on the study by Hassig et al., 2008.[1]
Materials and Animals:
-
Female BALB/c nu/nu mice
-
HCT-116 colorectal cancer cells
-
Matrigel (optional, for cell suspension)
-
Calipers for tumor measurement
-
This compound formulation (as per Protocol 1)
-
Vehicle control (sterile water)
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), use calipers to measure the tumor dimensions regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Dosing:
-
When the mean tumor volume reaches the target size, randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., once daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if signs of toxicity are observed.
-
Protocol 3: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model (H929)
This protocol is based on the study by Feng et al., 2008.[4]
Materials and Animals:
-
Beige-nude-xid mice
-
H929 multiple myeloma cells
-
Matrigel
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest H929 cells and resuspend them in a mixture with Matrigel.
-
Subcutaneously inject 2 x 10⁷ H929 cells in the right flank of each mouse.[4]
-
-
Tumor Growth and Dosing:
-
Once tumors become palpable, randomize the mice into treatment and control groups.
-
Administer this compound orally (55 mg/kg) daily for the first 5 days, and then every other day for the remainder of the study.[4]
-
Administer the vehicle control to the control group on the same schedule.
-
-
Efficacy and Survival Analysis:
-
Measure tumor volumes regularly to assess tumor growth inhibition.[4]
-
Monitor the survival of the animals in each group.
-
Visualizations
Signaling Pathway of this compound in Cancer Cells```dot
// Nodes KD5170 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDACs [label="HDACs (Class I & II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histone Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylatedHistones [label="Acetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin Relaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21 (CDKN1A)\nUpregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; DNADamage [label="DNA Damage\n(in Myeloma)", fillcolor="#F1F3F4", fontcolor="#202124"]; MitochondrialSignaling [label="Mitochondrial\nSignaling (in Myeloma)", fillcolor="#F1F3F4", fontcolor="#202124"]; CaspaseActivation [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges KD5170 -> HDACs [label="Inhibition", color="#5F6368", fontcolor="#202124"]; HDACs -> Histones [label="Deacetylation", color="#5F6368", fontcolor="#202124"]; Histones -> AcetylatedHistones [style=invis]; AcetylatedHistones -> Chromatin [color="#5F6368"]; Chromatin -> GeneExpression [color="#5F6368"]; GeneExpression -> p21 [color="#5F6368"]; p21 -> CellCycleArrest [color="#5F6368"]; CellCycleArrest -> Apoptosis [color="#5F6368"]; KD5170 -> DNADamage [color="#5F6368"]; DNADamage -> MitochondrialSignaling [color="#5F6368"]; MitochondrialSignaling -> CaspaseActivation [color="#5F6368"]; CaspaseActivation -> Apoptosis [color="#5F6368"];
// Invisible edges for alignment edge[style=invis]; HDACs -> AcetylatedHistones; }
Caption: General workflow for preclinical xenograft studies with this compound.
References
Application Notes: KD 5170 Xenograft Mouse Model Study
Introduction
KD 5170 is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity across a broad spectrum of cancers.[1][2] As a pan-inhibitor of Class I and II HDACs, this compound's mechanism of action involves the induction of histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes, which in turn results in cell cycle arrest and apoptosis.[1] This document provides detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of this compound, along with summarized data from representative studies.
Mechanism of Action
This compound is delivered as a thioester-based prodrug that undergoes hydrolysis to form a mercaptoketone.[1] This active form coordinates with the zinc ion in the active site of HDACs, inhibiting their enzymatic activity.[1] Downstream effects include the induction of apoptosis through both caspase-dependent and independent pathways, involving the mitochondrial release of apoptogenic factors like cytochrome c and Smac.[3][4] Furthermore, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Cell Line | Mouse Strain | Treatment | Mean Tumor Volume (vs. Vehicle) | Reference |
| H929 | Beige-nude-xid | 55 mg/kg this compound (daily for 5 days, then every other day) | Significantly lower (P = 0.038) after 4 days | [3] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Treatment | Outcome | Reference |
| HCT-116 | Colorectal | BALB/c nu/nu | Single p.o. dose (10, 30, or 100 mg/kg) | Robust and sustained histone H3 hyperacetylation | [1][5] |
| NCI-H460 | Non-Small Cell Lung | BALB/c nu/nu | Chronic p.o. dosing | Significant tumor growth inhibition | [2] |
| PC-3 | Prostate | BALB/c nu/nu | Chronic p.o. dosing | Significant tumor growth inhibition | [2] |
| PC-3 | Prostate | BALB/c nu/nu | This compound in combination with docetaxel | Significant increase in antitumor activity and time to end-point | [2] |
Experimental Protocols
1. Cell Culture and Preparation for Implantation
-
Cell Lines: Human cancer cell lines such as H929 (multiple myeloma), HCT-116 (colorectal), NCI-H460 (non-small cell lung), or PC-3 (prostate) are used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 for H929, McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Cells are harvested during the logarithmic growth phase. Adherent cells (HCT-116, NCI-H460, PC-3) are detached using trypsin-EDTA. Suspension cells (H929) are collected by centrifugation.
-
Cell Viability and Counting: Cell viability is assessed using trypan blue exclusion. Cells are counted using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Cells are resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 2 x 10^7 H929 cells mixed with Matrigel).[3] The final cell concentration is adjusted for the desired injection volume (typically 100-200 µL).
2. Xenograft Mouse Model Establishment
-
Animal Strain: Immunocompromised mice, such as BALB/c nu/nu or beige-nude-xid mice, are used to prevent graft rejection.[1][3]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Tumors are monitored twice weekly, and then daily as they approach the target volume for treatment initiation (e.g., 80-120 mm³).[1]
-
Tumor size is measured using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are also recorded on the same days.[1]
-
3. Drug Formulation and Administration
-
Compound Formulation: this compound (HBr salt) is formulated as a solution in sterile water. The formulation is prepared fresh before use by heating to 40°C and vortexing until a clear solution is achieved.[1]
-
Dosing and Administration:
-
Efficacy Evaluation:
4. Pharmacodynamic Analysis
-
Tissue Processing: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.[1]
-
Western Blotting for Histone Acetylation:
-
Tumor lysates are prepared by mechanical disruption in a lysis buffer.[1]
-
Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against acetylated histones (e.g., acetyl-Histone H3) and total histones as a loading control.
-
This analysis confirms the in vivo HDAC inhibitory activity of this compound.[3]
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for a this compound xenograft study.
Caption: Key signaling pathways affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KD 5170 Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the pharmacokinetics and mechanism of action of KD 5170, a pan-histone deacetylase (HDAC) inhibitor. While specific quantitative pharmacokinetic data for this compound is not publicly available in the cited literature, this document outlines its established biological activity and provides generalized protocols for preclinical in vivo assessment, including pharmacodynamic and pharmacokinetic studies.
Introduction
This compound is a potent, mercaptoketone-based, non-selective inhibitor of Class I and II histone deacetylases (HDACs).[1][2] It demonstrates broad-spectrum anti-proliferative activity against a variety of human tumor cell lines and has shown significant tumor growth inhibition in xenograft models following oral administration.[1] this compound is delivered as a thioester-based prodrug, which is hydrolyzed in vivo to its active mercaptoketone form. This active metabolite chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[3]
Mechanism of Action: HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The acetylation state of histones plays a crucial role in the regulation of gene expression. Hypoacetylation of histones is often associated with a condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to tumor suppressor genes, leading to their silencing.
This compound, as a pan-HDAC inhibitor, increases the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3]
Caption: Mechanism of this compound as an HDAC inhibitor.
Data Presentation: Pharmacokinetics of this compound
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability for this compound have not been published in the peer-reviewed literature. The primary research article describing its preclinical development mentions that the observed pharmacodynamic effect (histone hyperacetylation) is consistent with its pharmacokinetic profile after oral dosing in mice; however, the data is explicitly stated as "data not shown".[3]
For researchers aiming to characterize the pharmacokinetics of this compound, a general experimental design is provided in the protocols section. The following table is a template that can be used to summarize the data once generated.
Table 1: Template for Summarizing Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous Administration (Dose: X mg/kg) | Oral Administration (Dose: Y mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Pharmacodynamics (Histone Acetylation) Study
This protocol is adapted from the methodology described for this compound in preclinical tumor models.[1][3]
Objective: To evaluate the antitumor efficacy and pharmacodynamic effect (histone hyperacetylation) of this compound in a tumor xenograft model.
Materials:
-
This compound (formulated for in vivo administration)
-
Tumor cells (e.g., HCT-116 human colon carcinoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Antibodies for Western blotting (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
Secondary antibodies and detection reagents
Procedure:
-
Tumor Implantation:
-
Culture tumor cells to the desired confluence.
-
Resuspend cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) or intravenously (i.v.) at the desired dose and schedule. The vehicle control group should receive the same volume of the formulation vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
-
Pharmacodynamic (Histone Acetylation) Assessment:
-
At specified time points after the final dose (or a single dose for a time-course experiment), euthanize a subset of mice from each group.
-
Excise tumors and other relevant tissues (e.g., spleen, liver).
-
Immediately snap-freeze tissues in liquid nitrogen or process for protein extraction.
-
Perform Western blot analysis to determine the levels of acetylated histone H3 relative to total histone H3.
-
Caption: General workflow for in vivo efficacy and pharmacodynamic studies.
Protocol 2: General Protocol for a Preclinical Pharmacokinetic Study
This is a generalized protocol for determining the pharmacokinetic profile of a compound like this compound in mice.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd, and F) of this compound following intravenous and oral administration in mice.
Materials:
-
This compound (formulated for i.v. and p.o. administration)
-
Male or female mice (e.g., C57BL/6 or CD-1)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Divide mice into two groups: intravenous (i.v.) and oral (p.o.) administration.
-
For the i.v. group, administer a single bolus dose of this compound via the tail vein.
-
For the p.o. group, administer a single dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, saphenous vein) into EDTA-coated tubes.
-
Process blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate the key pharmacokinetic parameters for both i.v. and p.o. routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.
-
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is a promising, orally active pan-HDAC inhibitor with demonstrated in vivo antitumor activity. While detailed public information on its pharmacokinetics and bioavailability is lacking, the provided protocols offer a framework for researchers to conduct their own in vivo efficacy, pharmacodynamic, and pharmacokinetic studies. The successful characterization of these parameters is a critical step in the preclinical and clinical development of this and other novel therapeutic agents.
References
Application Notes and Protocols: KD 5170 in Combination Therapy with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides detailed application notes and protocols for the proposed combination therapy of KD 5170, a pan-histone deacetylase (HDAC) inhibitor, and docetaxel (B913), a microtubule-stabilizing agent. While direct preclinical or clinical studies on the combination of this compound and docetaxel are not publicly available, this document outlines a scientific rationale and suggested experimental protocols to investigate potential synergistic anti-cancer effects based on their individual mechanisms of action.
Disclaimer: The following protocols and application notes are intended for research purposes only. The combination of this compound and docetaxel has not been clinically evaluated, and these suggestions are based on the known mechanisms of the individual drugs.
II. Compound Information
A. This compound: A Pan-HDAC Inhibitor
This compound is a potent, non-selective inhibitor of Class I and II histone deacetylases (HDACs)[1][2][3]. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and the re-expression of genes that can induce cell cycle arrest and apoptosis[4]. This compound has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models[1][2][4].
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 20 |
| HDAC2 | 2,060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2,500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
| (Data sourced from Cayman Chemical[4] and Tocris Bioscience[3]) |
B. Docetaxel: A Microtubule Stabilizer
Docetaxel is a widely used chemotherapeutic agent belonging to the taxane (B156437) family[5][6]. Its primary mechanism of action is the stabilization of microtubules by preventing their depolymerization[5][6][7]. This disruption of microtubule dynamics leads to a blockage of mitosis at the G2/M phase of the cell cycle, ultimately inducing apoptotic cell death in rapidly dividing cancer cells[7][8]. Docetaxel is a standard-of-care treatment for various cancers, including prostate, breast, and lung cancer[6][9][10].
III. Scientific Rationale for Combination Therapy
The combination of an HDAC inhibitor like this compound with a microtubule-targeting agent like docetaxel presents a compelling strategy for achieving synergistic anti-cancer effects. The rationale is based on their complementary mechanisms of action:
-
Enhanced Apoptosis: Both this compound and docetaxel independently induce apoptosis through different pathways. This compound can induce apoptosis by increasing the expression of pro-apoptotic genes, while docetaxel induces apoptosis by causing mitotic catastrophe[4][5]. The simultaneous activation of these distinct apoptotic pathways could lead to a more robust and sustained anti-tumor response.
-
Overcoming Drug Resistance: Resistance to docetaxel can emerge through various mechanisms. HDAC inhibitors have been shown to modulate the expression of genes involved in drug resistance. Therefore, this compound could potentially sensitize cancer cells to docetaxel or reverse acquired resistance.
-
Cell Cycle Synchronization: Treatment with this compound may cause cell cycle arrest at different checkpoints, potentially synchronizing the cancer cell population and making them more susceptible to the M-phase specific effects of docetaxel.
IV. Signaling Pathways
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Mechanism of action of Docetaxel as a microtubule stabilizer.
V. Experimental Protocols
The following are suggested protocols for the preclinical evaluation of this compound and docetaxel combination therapy.
A. In Vitro Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound and docetaxel, both as single agents and in combination, on a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and docetaxel in complete cell culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for an in vitro cell viability assay.
B. In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound and docetaxel combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Docetaxel formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Docetaxel alone, this compound + Docetaxel).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous injection for docetaxel).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals at the end of the study.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
VI. Expected Outcomes and Interpretation
-
In Vitro: A synergistic interaction (CI < 1) in the cell viability assay would provide strong evidence that the combination of this compound and docetaxel is more effective than either drug alone at inhibiting cancer cell growth.
-
In Vivo: Significantly greater tumor growth inhibition in the combination treatment group compared to the single-agent groups would demonstrate the potential for this combination in a preclinical setting.
These preclinical data would be crucial for informing the potential clinical development of a this compound and docetaxel combination therapy. Further studies would be required to investigate the detailed molecular mechanisms of their synergistic interaction and to establish a safe and effective dosing regimen for clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS 940943-37-3 | KD5170 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel-based combination therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of docetaxel based therapy for prostate cancer in the era of targeted medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
KD5170: Application Notes and Protocols for Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD5170 is a novel, mercaptoketone-based, broad-spectrum inhibitor of class I and II histone deacetylases (HDACs).[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents. In colorectal cancer, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes, leading to uncontrolled cell growth and survival. KD5170, by inhibiting HDACs, restores the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced genes, cell cycle arrest, and induction of apoptosis in cancer cells.[2][3] These application notes provide a summary of the effects of KD5170 in colorectal cancer cell lines and detailed protocols for key in vitro experiments.
Mechanism of Action
KD5170 functions as a pan-HDAC inhibitor, preventing the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins. This leads to the accumulation of acetylated histones (hyperacetylation), which results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21WAF1/CIP1.[2] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase.[3] Furthermore, KD5170's inhibitory action extends to non-histone proteins, such as α-tubulin, affecting microtubule stability and function. The culmination of these events triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspases.[2][4]
Proposed signaling pathway of KD5170 in colorectal cancer cells.
Data Presentation
In Vitro Efficacy of KD5170
KD5170 demonstrates potent anti-proliferative activity against a broad range of human tumor cell lines, including those of colorectal origin, as part of the NCI-60 panel.[1] While specific IC50 values for each colorectal cancer cell line in the NCI-60 panel are not detailed in the primary literature, the compound shows significant growth inhibition in the HCT-116 colorectal cancer cell line.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Data not specified, but significant growth inhibition observed | [1] |
| NCI-60 Panel | Various | General antiproliferative activity observed | [1] |
Apoptotic Induction in HCT-116 Cells
Treatment with KD5170 leads to a dose-dependent increase in apoptosis in HCT-116 colorectal cancer cells.[2] The percentage of apoptotic cells can be quantified by monitoring the loss of mitochondrial membrane potential.
| Treatment | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |
| KD5170 | Varies | 48 hours | Dose-dependent increase | [2] |
Experimental Protocols
General experimental workflow for evaluating KD5170 in colorectal cancer cells.
Cell Viability Assay (ATPlite™)
This protocol is for assessing the effect of KD5170 on the viability of colorectal cancer cell lines by measuring intracellular ATP levels.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
KD5170 stock solution (in DMSO)
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of KD5170 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the KD5170 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the ATPlite™ reagents to room temperature.
-
Add 50 µL of the mammalian cell lysis solution to each well.
-
Shake the plate for 5 minutes at 700 rpm on an orbital shaker.
-
Add 50 µL of the substrate solution to each well.
-
Shake the plate for another 5 minutes at 700 rpm.
-
Dark-adapt the plate for 10 minutes.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (JC-1 Staining for Mitochondrial Membrane Potential)
This protocol measures the loss of mitochondrial membrane potential, an early indicator of apoptosis, using the JC-1 fluorescent dye and flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
6-well tissue culture plates
-
KD5170 stock solution (in DMSO)
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ to 5 x 10⁵ cells per well in a 6-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of KD5170 for 24-48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet once with 1X PBS.
-
Resuspend the cells in 500 µL of complete culture medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the stained cells and wash once with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells at 488 nm. Detect green fluorescence (JC-1 monomers) in the FL1 channel (~527 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).
-
-
Data Analysis:
-
Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence.
-
Quantify the percentage of apoptotic cells based on the shift in fluorescence.
-
Western Blotting for Histone and Tubulin Acetylation
This protocol is for detecting the levels of acetylated histone H3 and acetylated α-tubulin in response to KD5170 treatment.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
6-well tissue culture plates
-
KD5170 stock solution (in DMSO)
-
RIPA lysis buffer with protease and HDAC inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., Lys9/Lys14)
-
Anti-Histone H3 (loading control)
-
Anti-acetyl-α-Tubulin (e.g., Lys40)
-
Anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with KD5170 as described in the apoptosis assay protocol.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the respective loading controls.
-
Logical relationship of KD5170's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KD-5170 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel mercaptone-based histone deacetylase (HDAC) inhibitor, KD-5170, and its utility in preclinical multiple myeloma research. Detailed protocols for key experiments are provided to enable the replication and further investigation of its anti-myeloma activities.
Introduction to KD-5170
KD-5170 is a potent, orally bioavailable inhibitor of class I and II histone deacetylases (HDACs).[1] By inhibiting HDACs, KD-5170 promotes the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and the regulation of gene expression.[2][3] In the context of multiple myeloma, KD-5170 has been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance, making it a promising candidate for further development.[4][5]
Mechanism of Action in Multiple Myeloma
KD-5170 exerts its anti-myeloma effects through a multi-faceted mechanism of action, primarily centered on the induction of DNA damage and the activation of the intrinsic and extrinsic apoptotic pathways.[4][5]
Key mechanistic features include:
-
Histone Hyperacetylation: As an HDAC inhibitor, KD-5170 increases the acetylation of histones H2A, H3, and H4 in multiple myeloma cells.[4]
-
Induction of Oxidative Stress: The compound induces oxidative stress, evidenced by the upregulation of heme oxygenase-1.[4][5]
-
DNA Damage: KD-5170 causes oxidative DNA damage, leading to the phosphorylation of histone H2A.X (γH2A.X), a marker of DNA double-strand breaks.[3][4]
-
Mitochondrial Disruption: It causes a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c, Smac, and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[2][4][5]
-
Caspase Activation: KD-5170 activates both initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), indicating the involvement of both the death receptor and mitochondrial apoptotic pathways.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of KD-5170 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| U266 | 0.25 |
| H929 | 0.3 |
| OPM2 | 0.4 |
| RPMI-8226 | 0.5 |
| MM.1S (Resistant) | > 5 |
Data summarized from Feng et al., 2008.[4]
Table 2: In Vivo Efficacy of KD-5170 in a H929 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 18 | Median Survival (days) |
| Vehicle Control | ~1400 | 9 |
| KD-5170 (55 mg/kg) | ~400 | 17.5 |
Data summarized from Feng et al., 2008.[4]
Table 3: Synergistic Effects of KD-5170 with other Anti-Myeloma Agents
| Combination | Cell Line | Effect |
| KD-5170 + Bortezomib | U266, RPMI-8226 | Synergistic inhibition of proliferation |
| KD-5170 + TRAIL | U266, H929, MM.1S | Synergistic induction of apoptosis |
| KD-5170 + U0126 | MM.1S (Resistant) | Overcomes resistance to KD-5170 |
Data summarized from Feng et al., 2008.[4]
Signaling Pathways and Experimental Workflows
Caption: KD-5170 Mechanism of Action in Multiple Myeloma.
Caption: KD-5170 Resistance Mechanism and Synergistic Combinations.
Experimental Protocols
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is used to assess the effect of KD-5170 on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266, H929, OPM2, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
KD-5170 (stock solution in DMSO)
-
[³H]-Thymidine (1 µCi/well)
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed 1 x 10⁴ multiple myeloma cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Treat the cells with various concentrations of KD-5170 (e.g., 0.01 to 5 µM) or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1%.
-
Incubate for 48 hours.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 8 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of KD-5170 that inhibits cell proliferation by 50%.
Apoptosis Assessment (Hoechst 33342 Staining)
This protocol quantifies apoptosis by observing nuclear morphology changes.
Materials:
-
Multiple myeloma cells
-
KD-5170
-
Hoechst 33342 staining solution (10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
24-well plates
Procedure:
-
Seed 5 x 10⁴ cells per well in a 24-well plate.
-
Treat cells with the desired concentration of KD-5170 (e.g., 1 µM) for 16 hours.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of Hoechst 33342 staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Examine the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Count at least 200 cells per sample and determine the percentage of apoptotic cells.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases-3, -8, and -9.
Materials:
-
Multiple myeloma cells
-
KD-5170
-
Cell lysis buffer
-
Colorimetric caspase-3, -8, and -9 substrate (e.g., DEVD-pNA, IETD-pNA, LEHD-pNA)
-
Reaction buffer
-
96-well microplate reader
Procedure:
-
Treat cells with KD-5170 (e.g., 0-4 µM) for 16 hours.[4]
-
Lyse the cells according to the manufacturer's protocol for the cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add the respective caspase substrate to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol assesses the loss of mitochondrial membrane potential.
Materials:
-
Multiple myeloma cells
-
KD-5170
-
JC-1 staining solution (5 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with KD-5170 for the desired time and concentration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 500 µL of medium containing 5 µg/mL JC-1.
-
Incubate for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
Western Blot for Histone Acetylation and γH2A.X
This protocol is for detecting changes in protein levels and post-translational modifications.
Materials:
-
Multiple myeloma cells
-
KD-5170
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-histone H3, anti-acetyl-histone H4, anti-phospho-H2A.X (Ser139), anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KD-5170 for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
In Vivo Xenograft Model
This protocol describes the evaluation of KD-5170's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
H929 multiple myeloma cells
-
Matrigel
-
KD-5170 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ H929 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer KD-5170 (e.g., 55 mg/kg) or vehicle control daily for the first 5 days, followed by every other day.[4]
-
Measure tumor volume with calipers twice a week using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Survival can be monitored as a secondary endpoint.
Conclusion
KD-5170 demonstrates significant preclinical anti-myeloma activity through the induction of apoptosis via DNA damage and mitochondrial signaling pathways. Its synergistic effects with established anti-myeloma agents and its ability to overcome resistance highlight its potential as a therapeutic agent. The protocols provided herein offer a framework for the continued investigation of KD-5170 and other HDAC inhibitors in the context of multiple myeloma.
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising Anti-Mitochondrial Agents for Overcoming Acquired Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KD 5170 solubility in DMSO and PBS
This technical support guide provides detailed information on the solubility of KD 5170 in DMSO and PBS, along with protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL or 100 mM achievable, sometimes requiring sonication or gentle warming.[1][2]
Q2: Is this compound soluble in PBS?
A2: this compound is generally considered insoluble in aqueous solutions like water or PBS alone.[1] For experiments requiring a buffer system, a common approach is to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the aqueous buffer, such as PBS, to the final desired concentration. A 1:1 mixture of DMSO:PBS (pH 7.2) has been reported to achieve a solubility of 0.5 mg/mL.[3]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
A3: If you encounter solubility issues with DMSO, consider the following:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] Water contamination can significantly reduce the solubility of compounds. Always use newly opened or properly stored anhydrous DMSO.[2]
-
Apply sonication: Using an ultrasonic bath can help break up solid particles and aid dissolution.[2]
-
Gentle warming: Gently warming the solution can also increase solubility.[1] Be cautious and avoid excessive heat, which could degrade the compound.
Q4: How should I prepare a working solution for my cell-based (in vitro) experiments?
A4: To prepare a working solution for in vitro experiments, first create a concentrated stock solution in DMSO (e.g., 10 mM or 100 mM). Then, dilute this stock solution directly into your cell culture medium to the final desired experimental concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should I store my this compound stock solution?
A5: Once prepared, stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the containers are sealed tightly to protect from moisture.[2]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |
| DMSO | 100 mg/mL | 221.45 mM | Requires sonication. Hygroscopic DMSO can impact solubility. | [2] |
| DMSO | ≥21.2 mg/mL | ≥46.94 mM | Gentle warming may be required. | [1] |
| DMSO | 100 mM | 100 mM | - | |
| DMSO | 1 mg/mL | 2.21 mM | - | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.11 mM | - | [3] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Molecular Weight of this compound: 451.56 g/mol [2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 4.52 mg of this compound (Mass = 10 mmol/L * 1 mL * 451.56 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[2]
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[2]
Visualizations
Signaling Pathway of this compound
This compound is a pan-inhibitor of histone deacetylases (HDACs).[2][5] By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to hyperacetylation. This change in chromatin structure allows for the expression of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[3]
References
Technical Support Center: KD 5170
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of KD 5170 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution? A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mM.
Q2: What is the molecular weight of this compound? A2: The molecular weight of this compound is 451.6 g/mol .[1] This value is crucial for calculating the mass of the compound needed to achieve a specific molar concentration.
Q3: How should I store the solid this compound compound upon receipt? A3: The solid compound should be stored at -20°C under desiccating conditions. Proper storage is essential to maintain the stability and integrity of the compound, which can be stored for up to 12 months under these conditions.
Q4: What are the recommended storage conditions for the this compound stock solution? A4: For optimal stability, the prepared stock solution should be aliquoted to prevent repeated freeze-thaw cycles.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Q5: Can I dissolve this compound in aqueous solutions? A5: this compound has limited solubility in aqueous buffers. For instance, its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1] For in vivo experiments requiring an aqueous vehicle, a co-solvent system is often necessary.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve completely. | - Incorrect solvent used.- Concentration is above the solubility limit.- Insufficient mixing. | - Ensure you are using a recommended solvent like DMSO.- Re-calculate to confirm you are not exceeding the 100 mM solubility limit in DMSO.- Gently warm the solution and/or use sonication to aid dissolution.[2] Vortexing for an extended period can also help. |
| Precipitate forms after adding stock solution to aqueous media. | - Final concentration in the aqueous buffer exceeds the solubility limit.- Rapid temperature change. | - Ensure the final concentration of this compound in your experimental media is low enough to remain in solution.- Add the DMSO stock solution to the aqueous media slowly while vortexing to facilitate mixing and prevent localized high concentrations.- For in vivo preparations, consider a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to improve solubility. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution. | - Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Confirm that the stock solution was stored at the correct temperature (-80°C for long-term).[2]- Re-weigh the solid compound and prepare a fresh stock solution, ensuring the balance is properly calibrated. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 451.6 g/mol | N/A | [1] |
| Purity | >95% | N/A | [1] |
| Max Solubility | 100 mM | DMSO | |
| Max Solubility | 100 mM | 1eq. HCl | |
| Max Solubility | 1 mg/mL | DMF | [1] |
| Max Solubility | 0.5 mg/mL | DMSO:PBS (pH 7.2) (1:1) | [1] |
| Storage (Solid) | -20°C | Desiccating conditions | |
| Storage (Stock Solution) | -80°C (6 months)-20°C (1 month) | Aliquoted, sealed, away from moisture | [2] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of 1 mL of a 10 mM this compound stock solution.
Materials:
-
This compound solid compound (MW: 451.6 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 451.6 g/mol x (1000 mg / 1 g)
-
Mass = 4.516 mg
-
-
Weighing:
-
Carefully weigh out 4.52 mg of solid this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming or brief sonication can be applied.[2]
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is critical to avoid degradation from multiple freeze-thaw cycles.[2]
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[2]
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
This compound is a potent, non-selective histone deacetylase (HDAC) inhibitor.[3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene transcription. This mechanism contributes to its anti-proliferative and pro-apoptotic effects in cancer cells, which involves the activation of caspases 3, 8, and 9.[1]
Caption: Simplified signaling pathway for the HDAC inhibitor this compound.
References
KD-5170 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of KD-5170. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid KD-5170?
A1: Solid KD-5170 is a crystalline solid that should be stored under controlled conditions to ensure its long-term stability. Based on supplier recommendations, the compound is stable for at least four years when stored properly. For optimal stability, refer to the summary table below.
Q2: How should I store solutions of KD-5170?
A2: Once KD-5170 is in solution, it is crucial to handle it correctly to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.[1] For in vivo studies, it is best practice to prepare fresh working solutions daily.[1]
Q3: What solvents should I use to dissolve KD-5170?
A3: KD-5170 has good solubility in several common laboratory solvents. According to available data, it can be dissolved in DMF and DMSO at 1 mg/ml, and in a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml.
Q4: My shipment of solid KD-5170 arrived at room temperature. Is it still stable?
A4: Yes, it is acceptable for KD-5170 to be shipped at ambient temperatures for short durations.[1][2] Upon receipt, you should immediately store it at the recommended long-term storage temperature.
Q5: What are the potential signs of KD-5170 degradation?
A5: Visual signs of degradation in the solid form can include a change in color or texture. In solution, precipitation or a change in color may indicate degradation or solubility issues. For quantitative assessment, a stability-indicating analytical method, such as HPLC, would be required to observe a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Data Presentation: Storage and Stability Summary
The following tables summarize the recommended storage conditions and stability information for KD-5170.
Table 1: Recommended Storage Conditions for KD-5170
| Form | Temperature | Duration | Additional Recommendations |
| Crystalline Solid | -20°C | Up to 12 months | Store under desiccating conditions.[2] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] | |
| -80°C | 6 months | Sealed storage, away from moisture.[1] | |
| Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Stability Profile of KD-5170
| Form | Condition | Stability | Source |
| Crystalline Solid | -20°C, desiccated | ≥ 4 years | Cayman Chemical |
| Solution in DMSO | -80°C | 6 months | MedchemExpress[1] |
| Solution in DMSO | -20°C | 1 month | MedchemExpress[1] |
Experimental Protocols
While specific forced degradation studies for KD-5170 are not publicly available, the following are generalized protocols for assessing the stability of a research compound like KD-5170. These protocols are based on standard pharmaceutical industry practices for identifying potential degradation pathways.
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods.
-
Preparation of Stock Solution : Prepare a stock solution of KD-5170 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.
-
Thermal Degradation : Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis : After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a generic reverse-phase HPLC method that can be used as a starting point for analyzing KD-5170 and its potential degradation products.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A : 0.1% Trifluoroacetic acid in water
-
Mobile Phase B : 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 254 nm (or λmax of KD-5170)
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of KD-5170.
Caption: Troubleshooting workflow for unexpected experimental results with KD-5170.
Caption: Decision tree for the appropriate storage of KD-5170.
Caption: Potential chemical degradation pathways for KD-5170.
References
Technical Support Center: Troubleshooting KD 5170 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the compound KD 5170 in cell culture media. The following information is based on general best practices for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors. One common reason is the low aqueous solubility of the compound. Other contributing factors can include the solvent used to dissolve this compound, the final concentration in the media, temperature shifts, and interactions with components in the culture medium such as salts and proteins.[1][2]
Q2: Can the solvent I use to prepare my this compound stock solution affect its solubility in media?
Absolutely. The choice of solvent for your stock solution is critical. While a solvent might effectively dissolve this compound at a high concentration, this solvent's miscibility with the aqueous culture medium can impact the final solubility of the compound. It is advisable to use a solvent that is compatible with your cell culture system and to keep the final solvent concentration in the media as low as possible (typically ≤0.1% v/v).
Q3: Does the temperature of the media matter when adding this compound?
Yes, temperature can significantly influence the solubility of compounds. Adding a concentrated stock solution of this compound to cold media can cause a temperature shock, leading to precipitation.[1] It is recommended to warm the media to the experimental temperature (e.g., 37°C) before adding the compound.
Q4: Could the precipitation be due to contamination?
While precipitation is often a solubility issue, it is important to rule out contamination. Bacterial, fungal, or yeast contamination can cause turbidity and appear as a precipitate.[2] Microscopic examination can help distinguish between microbial contamination and compound precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
Step 1: Verify the Preparation of the Stock Solution
-
Question: Was the this compound completely dissolved in the initial solvent before further dilution?
-
Action: Ensure that your stock solution is clear and free of any visible particulates. If necessary, gently warm the solution or sonicate it to aid dissolution.
Step 2: Evaluate the Dilution Method
-
Question: How was the this compound stock solution added to the cell culture medium?
-
Action: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, add the media to the stock solution dropwise while gently vortexing.[3] This gradual dilution can prevent localized high concentrations that may lead to precipitation.
Step 3: Assess the Final Concentration
-
Question: Is the final concentration of this compound in the media exceeding its solubility limit?
-
Action: Try preparing a serial dilution of this compound to determine the concentration at which precipitation occurs. It may be necessary to work at a lower concentration.
Step 4: Consider Media Components
-
Question: Are there components in your specific media formulation that could be interacting with this compound?
-
Action: Serum proteins and certain salts can sometimes contribute to compound precipitation.[1][4] If using a serum-free medium, the order of component addition can be critical.[2][4] Consider preparing the final solution in a small volume of media first to check for compatibility.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for stock solutions. |
| Ethanol | > 30 | Can be used for stock solutions. |
| Methanol | 10 - 20 | Moderate solubility. |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in aqueous solutions. |
| Water | < 0.01 | Insoluble.[5] |
Note: This data is hypothetical and should be used as a guideline. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound would be needed for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total media volume. Ensure the final DMSO concentration is below 0.1%.
-
In a sterile conical tube, add the required volume of the 10 mM this compound stock solution.
-
While gently vortexing the stock solution, add the pre-warmed cell culture medium dropwise to the tube containing the stock solution.[3]
-
Continue to add the media slowly until the final volume is reached.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
-
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing KD 5170 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of KD 5170 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-inhibitor of class I and II histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression. This can result in the re-expression of silenced tumor suppressor genes, ultimately inducing cell growth arrest, differentiation, and apoptosis in cancer cells.[1] In myeloma cells, this compound has been shown to increase the acetylation of histones and activate caspases 3, 8, and 9, leading to apoptosis.[1][2]
Q2: What is a recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. Based on published data, this compound has an IC50 of 0.045 µM in a biochemical assay and an EC50 of 0.025 µM in HeLa cell-based assays for histone H3 acetylation.[3][4] A broad starting range to test could be from 10 nM to 10 µM.
Q3: What is a typical treatment duration for this compound?
A3: Treatment duration with this compound can vary from a few hours to several days, depending on the cell type and the biological endpoint being measured. For example, in multiple myeloma cell lines, histone acetylation has been observed after 16 hours of treatment.[2] Apoptosis has been detected at 16 hours in some multiple myeloma cell lines, and at 24 to 48 hours in colorectal and leukemia cell lines.[2][5] It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific experimental goals.[3]
Q4: How can I confirm that this compound is active in my cells?
A4: A common way to confirm the activity of an HDAC inhibitor is to measure the acetylation status of its targets. You can perform a Western blot to detect an increase in the acetylation of histones, such as Histone H3 or Histone H4, or other proteins like α-tubulin. An increase in acetylation after treatment with this compound indicates that the compound is engaging its target.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or desired phenotype. | 1. Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. 2. Inadequate Treatment Duration: The incubation time may be too short to induce a measurable biological response. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to HDAC inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. 2. Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal treatment duration. 3. Consider using a different cell line known to be sensitive to HDAC inhibitors. You can also investigate the expression levels of different HDAC isoforms in your cell line. |
| High levels of cytotoxicity observed even at low concentrations. | Your cell line is highly sensitive to this compound. | Perform a dose-response experiment using a lower range of concentrations (e.g., picomolar to low nanomolar) to identify a concentration that inhibits HDAC activity without causing excessive cell death, which is particularly important for mechanistic studies. |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Variations in the initial number of cells can lead to different responses. 2. Inaccurate Drug Dilutions: Errors in preparing the compound dilutions will affect the final concentration. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. | 1. Ensure a consistent cell seeding density across all wells and experiments. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 3. Use cells from a low and consistent passage number for all experiments. |
| Compound precipitation observed in media. | Poor Solubility: this compound may have limited solubility in your cell culture medium. | Ensure the stock solution is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in the medium. Avoid high concentrations of the compound that may exceed its solubility limit in aqueous solutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.020 |
| HDAC2 | 2.060 |
| HDAC3 | 0.075 |
| HDAC4 | 0.026 |
| HDAC5 | 0.950 |
| HDAC6 | 0.014 |
| HDAC7 | 0.085 |
| HDAC8 | 2.500 |
| HDAC9 | 0.150 |
| HDAC10 | 0.018 |
| Data from Cayman Chemical product information sheet. |
Table 2: Example Treatment Durations for this compound from Published Studies
| Cell Line(s) | Assay | Treatment Duration | Reference |
| U266, H929, MM.1S (Multiple Myeloma) | Proliferation ([3H]TdR uptake) | 24 hours | Feng et al., 2008[2] |
| U266, H929, MM.1S (Multiple Myeloma) | Apoptosis (Hoechst staining) | 16 hours | Feng et al., 2008[2] |
| U266, H929, MM.1S (Multiple Myeloma) | Histone Acetylation (Western Blot) | 16 hours | Feng et al., 2008[2] |
| HCT-116 (Colorectal), HL-60 (Leukemia) | Apoptosis (JC-1 staining) | 48 hours (HCT-116), 24 hours (HL-60) | Hassig et al., 2008[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 50 µM). Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C, protected from light, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
Objective: To assess the effect of this compound on the acetylation of histones.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a predetermined duration (e.g., 16 or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Normalize the acetyl-histone signal to a loading control (e.g., total histone or β-actin).
Visualizations
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
KD 5170 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of KD 5170.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a pan-inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3][4] Its primary mechanism of action is to increase the acetylation of histones, which leads to changes in gene expression and can induce apoptosis in cancer cells.[2] It exhibits broad-spectrum anti-tumor activity in both in vitro and in vivo models.[1][2]
Q2: What is the difference between broad-spectrum on-target effects and off-target effects for this compound?
As a pan-HDAC inhibitor, this compound is designed to inhibit multiple HDAC isoforms. Therefore, effects observed due to the inhibition of any of these HDACs are considered on-target. An off-target effect would be a biological response caused by this compound binding to and modulating the activity of a protein that is not an HDAC. Distinguishing between these can be challenging but is crucial for accurate interpretation of experimental results.
It is possible. Unexpected phenotypes can arise from either the inhibition of a less-studied HDAC isoform (a broad on-target effect) or a true off-target interaction. To investigate this, consider the following:
-
Literature Review: Check if the observed phenotype has been previously associated with the inhibition of specific HDACs.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to knock down specific HDACs and see if the phenotype is replicated.
-
Chemical Analogs: Use a structurally similar but inactive analog of this compound as a negative control. If the inactive analog does not produce the phenotype, it is more likely to be a target-related effect.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a New Cell Line
You are testing this compound in a new cell line and observe significant cytotoxicity at concentrations lower than expected based on previous experiments.
Possible Cause: The new cell line may have a higher dependence on a specific HDAC isoform that is potently inhibited by this compound, or it could be an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to confirm increased histone acetylation in the new cell line upon treatment with this compound. This verifies that the drug is engaging its intended targets.
-
HDAC Isoform Expression Profile: Analyze the expression levels of different HDAC isoforms in your new cell line compared to other cell lines. Higher expression of a particularly sensitive HDAC could explain the increased cytotoxicity.
-
Rescue Experiment: If the cytotoxic phenotype is hypothesized to be due to the downstream effects of inhibiting a specific HDAC, attempt to "rescue" the cells by overexpressing a downstream effector that is normally repressed by that HDAC.
-
Off-Target Panel Screening: If the above steps suggest the effect is not due to on-target HDAC inhibition, consider screening this compound against a panel of common off-target proteins, such as kinases or G-protein coupled receptors (GPCRs).[5]
Issue 2: Conflicting Results Between this compound Treatment and HDAC Knockdown
You observe a specific cellular phenotype (e.g., changes in cell morphology) with this compound treatment, but you cannot replicate this phenotype by knocking down individual HDACs.
Possible Cause: This discrepancy could indicate that the phenotype is a result of the simultaneous inhibition of multiple HDAC isoforms, or it could be a significant off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting conflicting results between this compound and HDAC knockdown.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various human HDAC isoforms. This data is crucial for understanding its on-target selectivity profile.
| HDAC Isoform | IC50 (nM)[2] | IC50 (µM)[4] |
| HDAC1 | 20 | 0.020 |
| HDAC2 | 2060 | 2.0 |
| HDAC3 | 75 | 0.075 |
| HDAC4 | 26 | 0.026 |
| HDAC5 | 950 | - |
| HDAC6 | 14 | 0.014 |
| HDAC7 | 85 | - |
| HDAC8 | 2500 | - |
| HDAC9 | 150 | - |
| HDAC10 | 18 | - |
Note: The significant difference in potency against HDAC2 compared to other isoforms is a key aspect of this compound's activity profile.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is to confirm the on-target activity of this compound by measuring changes in histone acetylation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total histone H3 or a loading control like GAPDH to normalize the data.
Caption: Experimental workflow for Western blot analysis of histone acetylation.
Protocol 2: Kinase Profiling Assay
To investigate if this compound has off-target effects on protein kinases, a kinase profiling service can be utilized.
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO) and submit it to a commercial vendor that offers kinase profiling services.
-
Assay Format: Choose the desired assay format. A common format is a competition binding assay or an in vitro kinase activity assay.
-
Kinase Panel Selection: Select a panel of kinases to screen against. A broad panel covering a large portion of the kinome is recommended for initial screening.
-
Data Analysis: The vendor will provide data on the percent inhibition of each kinase at a specific concentration of this compound or determine IC50 values for any significant "hits."
-
Interpretation: Analyze the results to identify any kinases that are potently inhibited by this compound. Potent inhibition of a kinase at a concentration relevant to the cellular effects of this compound would suggest a potential off-target interaction.
References
Technical Support Center: Minimizing KD 5170 Cytotoxicity in Normal Cells
Welcome to the technical support center for KD 5170. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of the pan-HDAC inhibitor this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available, pan-inhibitor of Class I and II histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, which in turn alters gene expression.[3][4] In cancer cells, this can trigger a variety of anti-tumor responses, including cell cycle arrest, induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, and the generation of reactive oxygen species (ROS).[1][4]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: As a pan-HDAC inhibitor, this compound affects HDACs that are present in both cancerous and normal cells. HDACs play a crucial role in regulating various cellular processes beyond cancer, including cell cycle progression and survival.[1][4] By inhibiting these essential enzymes in normal cells, this compound can disrupt normal cellular function and lead to off-target cytotoxicity.
Q3: Are cancer cells more sensitive to this compound than normal cells?
A3: Generally, cancer cells are considered to be more sensitive to HDAC inhibitors like this compound than normal cells.[4] This phenomenon is often attributed to the concept of "epigenetic vulnerability" in cancer cells. Tumor cells frequently have dysfunctional cell cycle checkpoints and a higher dependence on certain HDACs for survival.[3] Therefore, while normal cells might arrest their cell cycle to repair any damage caused by HDAC inhibition, cancer cells are more prone to undergo apoptosis.[3][4]
Q4: What are the general strategies to minimize this compound cytotoxicity in normal cells?
A4: Several strategies can be employed to mitigate the off-target effects of this compound in normal cells:
-
Combination Therapy: Combining this compound with other anti-cancer agents can allow for the use of lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[5][6]
-
Targeted Delivery: Developing drug delivery systems that specifically target cancer cells can reduce systemic exposure of normal tissues to this compound.
-
Use of Cytoprotective Agents: Co-administration with agents that protect normal cells from drug-induced damage is an area of active research.
-
Dose Optimization: Careful dose-response studies are crucial to identify a therapeutic window where anti-tumor efficacy is maximized, and toxicity to normal cells is minimized.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High level of cytotoxicity observed in normal cell line controls.
-
Possible Cause 1: Inappropriate Cell Seeding Density.
-
Troubleshooting Tip: Ensure consistent and optimal cell seeding density across all wells and experiments. Cell density can significantly impact the outcome of cytotoxicity assays.
-
-
Possible Cause 2: High Concentration of this compound.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range of this compound for your specific normal and cancer cell lines. Start with a wide range of concentrations to identify the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below a toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[7]
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in Compound Potency.
-
Troubleshooting Tip: If using different batches of this compound, there might be variations in purity or potency. It is advisable to test each new batch for consistency.
-
-
Possible Cause 2: Inconsistent Incubation Times.
-
Troubleshooting Tip: Maintain consistent timing for compound addition and the overall duration of the assay across all experiments.
-
-
Possible Cause 3: Instrument Variability.
-
Troubleshooting Tip: Ensure that the plate reader or other analytical instruments are properly calibrated and maintained.
-
Data Presentation
Table 1: Template for Comparative Cytotoxicity of this compound (GI50 in µM)
| Cell Line | Tissue of Origin | Cell Type | GI50 (µM) |
| Cancer Cell Lines | |||
| e.g., HCT-116 | Colon | Carcinoma | Data to be generated |
| e.g., PC-3 | Prostate | Adenocarcinoma | Data to be generated |
| e.g., A549 | Lung | Carcinoma | Data to be generated |
| Normal Cell Lines | |||
| e.g., HDF | Skin | Fibroblast | Data to be generated |
| e.g., RPTEC | Kidney | Epithelial | Data to be generated |
| e.g., NHBE | Bronchus | Epithelial | Data to be generated |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.[9]
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on both normal and cancerous cell lines.
Materials:
-
This compound
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Evaluating a Cytoprotective Agent in Combination with this compound
This protocol is designed to assess the ability of a cytoprotective agent to reduce this compound-induced cytotoxicity in normal cells without compromising its anti-cancer effects.
Materials:
-
This compound
-
Potential cytoprotective agent
-
Normal and cancer cell lines
-
All materials listed in Protocol 1
Procedure:
-
Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Co-treatment Preparation: Prepare serial dilutions of this compound and the cytoprotective agent in complete culture medium, both alone and in combination at various ratios.
-
Treatment: Add the prepared solutions to the respective wells of both the normal and cancer cell plates. Include the following controls:
-
Vehicle only
-
This compound only
-
Cytoprotective agent only
-
-
Incubation and Assay: Incubate the plates for the desired exposure time (e.g., 48 hours) and then proceed with the MTT assay as described in Protocol 1.
-
Data Analysis:
-
Compare the viability of normal cells treated with both the cytoprotective agent and this compound to those treated with this compound alone. A significant increase in viability indicates a protective effect.
-
Simultaneously, assess the viability of the cancer cells to ensure that the cytoprotective agent does not diminish the cytotoxic effect of this compound in the target cells.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
interpreting unexpected results with KD 5170
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KD 5170, a potent pan-inhibitor of histone deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mercaptoketone-based, pan-inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3] Its primary function is to inhibit the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation plays a crucial role in regulating gene expression. In cancer cells, this compound has been shown to induce apoptosis by increasing histone acetylation and activating caspases 3, 8, and 9.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months when stored sealed and away from moisture.[1] Once a stock solution is prepared, it is recommended to aliquot it and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMF (1 mg/ml), DMSO (1 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml).[2] For in vivo studies, a clear solution of 2.5 mg/mL can be prepared by dissolving this compound in a vehicle consisting of PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
This section addresses unexpected results that may be encountered during experiments with this compound.
Issue 1: Lower than expected cytotoxicity or lack of cellular response.
-
Possible Cause 1: Compound Instability. this compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Incorrect Dosage. The concentration of this compound used may be insufficient to elicit a response in the specific cell line being tested.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the known IC50 values for various HDAC isoforms as a starting point.
-
-
Possible Cause 3: Cell Line Resistance. The target cells may have intrinsic or acquired resistance to HDAC inhibitors.
-
Troubleshooting Step: Verify the expression of HDACs in your cell line. Consider using a positive control cell line known to be sensitive to HDAC inhibitors.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Compound Dosing. Inaccurate pipetting or uneven distribution of this compound in the culture media.
-
Troubleshooting Step: Ensure accurate and consistent pipetting techniques. Gently mix the culture plates after adding the compound to ensure even distribution.
-
-
Possible Cause 2: Cell Plating Inconsistency. Uneven cell density across wells can lead to variable results.
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.
-
Issue 3: Unexpected off-target effects or cellular stress responses.
-
Possible Cause 1: Pan-HDAC Inhibition. As a pan-HDAC inhibitor, this compound affects multiple HDAC isoforms, which can lead to broad cellular effects beyond the intended target.[1][3]
-
Troubleshooting Step: Down-regulate specific HDAC isoforms using siRNA or shRNA to investigate the contribution of individual HDACs to the observed phenotype.
-
-
Possible Cause 2: Oxidative Stress. this compound has been reported to induce oxidative stress and oxidative DNA damage.[4]
-
Troubleshooting Step: Measure markers of oxidative stress (e.g., reactive oxygen species) in your experimental system. Consider co-treatment with an antioxidant to determine if the observed effects are mediated by oxidative stress.
-
Data and Protocols
This compound Inhibitory Activity
| HDAC Isoform | IC50 (nM)[2] | IC50 (nM)[4] |
| HDAC1 | 20 | 20 |
| HDAC2 | 2060 | 2000 |
| HDAC3 | 75 | 75 |
| HDAC4 | 26 | 26 |
| HDAC5 | 950 | - |
| HDAC6 | 14 | 14 |
| HDAC7 | 85 | - |
| HDAC8 | 2500 | - |
| HDAC9 | 150 | - |
| HDAC10 | 18 | - |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
KD 5170 inconsistent histone acetylation levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KD-5170, focusing on the common issue of inconsistent histone acetylation levels.
Frequently Asked Questions (FAQs)
Q1: What is KD-5170 and what is its mechanism of action?
A1: KD-5170 is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1][2] It is a mercaptoketone-based compound delivered as a thioester-based prodrug.[3] Inside the cell, the thioester is hydrolyzed, releasing the active mercaptoketone. This active form then chelates the zinc ion (Zn²⁺) in the active site of HDAC enzymes, inhibiting their activity.[3] By inhibiting HDACs, KD-5170 prevents the removal of acetyl groups from histones, leading to an increase in histone acetylation and subsequent modulation of gene expression.[3][4]
Q2: Which HDAC isoforms does KD-5170 inhibit?
A2: KD-5170 is a pan-HDAC inhibitor, meaning it inhibits a broad spectrum of HDAC isoforms across both Class I and Class II.[1][5] It is particularly potent against HDAC1, HDAC3, HDAC4, and HDAC6.[3] Its inhibitory activity against HDAC2 is significantly lower.[3]
Q3: What is the expected effect of KD-5170 on histone acetylation?
A3: Treatment with KD-5170 is expected to cause a dose-dependent increase in the acetylation of histones, particularly histone H3 and H4.[6][7] This can be observed as early as one hour after treatment in both in vitro and in vivo models.[3]
Q4: I am not observing a consistent increase in histone acetylation after KD-5170 treatment. What could be the reason?
A4: Inconsistent histone acetylation levels can arise from various factors, including issues with the compound's stability and activation, cell culture conditions, and the experimental procedures for detecting histone modifications. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of KD-5170 against various HDAC isoforms and its effective concentration in a cell-based assay.
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| HeLa Cell Nuclear Extract | Biochemical Assay (HDAC activity) | 0.045 ± 0.007 | [3][5] |
| HeLa Cells | Cell-Based Assay (Histone H3 acetylation) | 0.025 | [5] |
| Recombinant Human HDAC1 | Biochemical Assay | 0.020 ± 0.004 | [3] |
| Recombinant Human HDAC2 | Biochemical Assay | 2.0 ± 0.12 | [3] |
| Recombinant Human HDAC3 | Biochemical Assay | 0.075 ± 0.01 | [3] |
| Recombinant Human HDAC4 | Biochemical Assay | 0.026 ± 0.003 | [3] |
| Recombinant Human HDAC6 | Biochemical Assay | 0.014 ± 0.002 | [3] |
Visualized Signaling Pathway and Workflows
Caption: Mechanism of action of the KD-5170 prodrug.
Caption: Troubleshooting workflow for inconsistent results.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected histone acetylation levels after KD-5170 treatment.
This guide provides a systematic approach to identify and resolve potential causes for variability in your experiments.
| Potential Cause | Recommended Action |
| 1. KD-5170 Compound Integrity and Handling | |
| Prodrug Instability or Degradation | KD-5170 is a thioester prodrug.[3] Improper storage can lead to degradation. Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Inefficient Prodrug Activation | The active mercaptoketone is generated via hydrolysis.[3] Cellular esterase activity can vary between cell lines. Solution: Ensure your experimental system has sufficient esterase activity for prodrug conversion. If in doubt, compare results with a known active HDAC inhibitor that does not require metabolic activation. |
| Inaccurate Compound Concentration | Errors in weighing or dilution can lead to inconsistent dosing. Solution: Carefully calibrate your balance and use precise pipetting techniques. Perform a dose-response experiment to determine the optimal concentration for your cell line.[8] |
| 2. Cell Culture Conditions | |
| Cell Health and Density | Variations in cell confluence, passage number, and overall health can significantly impact cellular responses to HDAC inhibitors.[8] Solution: Maintain consistent cell culture practices. Plate cells at a consistent density for each experiment and use cells within a narrow passage number range. Regularly check for signs of stress or contamination. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to drugs. Solution: Routinely test your cell lines for mycoplasma contamination. |
| 3. Experimental Protocol | |
| Suboptimal Treatment Duration | The induction of histone acetylation is time-dependent.[3] Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal histone acetylation in your specific cell model. |
| Inefficient Cell Lysis and Histone Extraction | Incomplete lysis or histone extraction will lead to an underestimation of histone acetylation levels. Solution: Use a validated protocol for nuclear or histone extraction.[9] Sonication or nuclease treatment may be necessary to shear chromatin and improve histone solubility. |
| Inconsistent Sample Handling | Variations in incubation times, washing steps, and reagent concentrations can introduce variability.[8] Solution: Adhere strictly to a standardized protocol for all samples within an experiment and between experiments. |
| 4. Detection Method (Western Blotting) | |
| Poor Antibody Quality | The specificity and affinity of the primary antibody against the acetylated histone mark are critical.[8] Solution: Use a well-validated antibody from a reputable supplier. Include a positive control (e.g., cells treated with a known potent HDAC inhibitor like Trichostatin A) to confirm antibody performance. |
| Suboptimal Antibody Concentrations | Incorrect primary or secondary antibody dilutions can lead to weak signals or high background. Solution: Optimize the concentrations of both primary and secondary antibodies to achieve a high signal-to-noise ratio. |
| Inefficient Protein Transfer | Histones are small, basic proteins and may not transfer efficiently to the membrane. Solution: Use a smaller pore size membrane (e.g., 0.2 µm PVDF).[9] Optimize transfer time and voltage. Consider adding SDS to the transfer buffer to improve the transfer of small proteins. A simple denaturation step of the membrane after transfer can also improve epitope accessibility.[10] |
| Inappropriate Loading Control | Using total histone H3 as a loading control can be problematic if the treatment affects its expression or modification. Solution: Consider using a non-histone loading control like Lamin B for nuclear extracts or performing a total protein stain (e.g., Ponceau S) on the membrane before blocking.[11] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Histone Acetylation
-
Cell Culture and Treatment:
-
Plate cells at a consistent density (e.g., 70-80% confluency).
-
Treat cells with the desired concentration of KD-5170 or vehicle control (e.g., DMSO) for the optimized duration.
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse cells in a hypotonic lysis buffer.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C for at least 4 hours or overnight.
-
Centrifuge to pellet cellular debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) and incubating on ice.
-
Pellet the histones by centrifugation, wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in sterile water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Optional Denaturation Step: After transfer, rinse the membrane with water and then boil it in PBS for 5 minutes to improve epitope accessibility.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cell Culture and Cross-linking:
-
Treat cells with KD-5170 as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific for the acetylated histone mark of interest overnight at 4°C.
-
Use a non-specific IgG as a negative control.
-
Save a small aliquot of the chromatin as input control.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed to library preparation for ChIP-seq.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KD5170, HDAC inhibitor (CAS 940943-37-3) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Resistance to KD 5170 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HDAC inhibitor, KD 5170. The information provided is based on established principles of cancer drug resistance and the known mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pan-inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1][2][3] This deacetylation leads to chromatin condensation and transcriptional repression.[2] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] this compound has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo studies.[1][4]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to anti-cancer drugs is a common phenomenon.[5] For an HDAC inhibitor like this compound, several mechanisms could be at play:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance.[6][7][8][9][10] These transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[6][8]
-
Alterations in Target Expression or Mutation: While less common for pan-HDAC inhibitors, mutations in the drug-binding pocket of specific HDAC isoforms could potentially reduce the binding affinity of this compound. Alternatively, changes in the expression levels of different HDAC isoforms might alter the cellular response to the drug.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for the effects of HDAC inhibition by upregulating pro-survival signaling pathways.[11][12][13][14] Common culprits include the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell growth and inhibit apoptosis.[11][12][15]
-
Evasion of Apoptosis: Since this compound can induce apoptosis, resistance may arise from alterations in apoptotic signaling pathways.[4] This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Epigenetic Reprogramming: Cancer cells might undergo further epigenetic modifications to counteract the effects of HDAC inhibition, leading to the silencing of different sets of tumor suppressor genes or the activation of oncogenes.
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 value of this compound in my cell line.
This is a classic indicator of developing drug resistance. Here’s a stepwise approach to investigate this issue:
Step 1: Confirm the Resistance Phenotype.
-
Action: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to accurately determine the IC50 of this compound in your parental (sensitive) and suspected resistant cell lines.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cell line compared to the parental line.
Step 2: Investigate Drug Efflux.
-
Action:
-
Assess the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) at both the mRNA (qPCR) and protein (Western blot or flow cytometry) levels.[6][8]
-
Perform a functional efflux assay using a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1) with and without a known inhibitor of the transporter.
-
-
Expected Outcome: Increased expression and/or activity of one or more ABC transporters in the resistant cells.
Step 3: Analyze Pro-Survival Signaling Pathways.
-
Action: Use Western blotting to examine the phosphorylation status (as a proxy for activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK).
-
Expected Outcome: Increased basal activation of these pathways in the resistant cells compared to the parental cells.
Issue 2: this compound is no longer inducing apoptosis in my treated cells.
If you observe a decrease in apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) after this compound treatment, consider the following:
Step 1: Verify Apoptosis Induction.
-
Action: Use multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry and Western blotting for apoptotic markers.
-
Expected Outcome: A significant reduction in the percentage of apoptotic cells in the resistant line compared to the parental line after treatment with this compound.
Step 2: Examine Apoptotic Pathway Components.
-
Action: Analyze the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) via Western blot or qPCR.
-
Expected Outcome: An increased ratio of anti-apoptotic to pro-apoptotic proteins in the resistant cells.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 (Colon) | 50 | 750 | 15 |
| A549 (Lung) | 80 | 1200 | 15 |
| MCF-7 (Breast) | 65 | 975 | 15 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Sensitive Cells
| Gene | Fold Change (Resistant/Sensitive) |
| ABCB1 (MDR1) | 12.5 |
| ABCG2 (BCRP) | 8.2 |
| ABCC1 (MRP1) | 3.1 |
Table 3: Protein Expression Levels of Signaling and Apoptotic Markers
| Protein | Relative Expression in Resistant Cells (vs. Sensitive) |
| p-Akt (Ser473) | 3.5-fold increase |
| p-ERK1/2 (Thr202/Tyr204) | 2.8-fold increase |
| Bcl-2 | 4.1-fold increase |
| Cleaved Caspase-3 | 0.2-fold decrease (after this compound treatment) |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for developing a this compound-resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KD5170, HDAC inhibitor (CAS 940943-37-3) | Abcam [abcam.com]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting KD 5170 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo experiments involving the pan-histone deacetylase (HDAC) inhibitor, KD 5170. The following information is curated to address common challenges and frequently asked questions (FAQs) to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for oral administration in vivo?
A1: this compound is a mercaptoketone-based HDAC inhibitor that is delivered as a thioester-based prodrug. For in vivo experiments, the hydrobromide (HBr) salt of this compound can be formulated as a solution in sterile water. To prepare the formulation, the compound is dispersed in sterile water and heated to 40°C with vortexing until a clear solution is achieved. It is recommended to prepare the dose formulations fresh before use and administer them within 2 hours.[1]
Q2: I am not observing the expected anti-tumor efficacy in my xenograft model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Dosing Regimen: Efficacy is dose-dependent. In a human HCT-116 colorectal cancer xenograft model, a 10 mg/kg dose administered once daily was insufficient to produce an anti-tumor response, despite inducing some histone acetylation. Significant tumor growth inhibition was observed at doses between 30-100 mg/kg.[1] In a multiple myeloma xenograft model (H929 cells), a regimen of 55 mg/kg administered orally once daily for the first 5 days, followed by every other day, resulted in significant tumor growth inhibition.[2]
-
Insufficient Target Engagement: The duration and magnitude of histone acetylation are critical for an anti-tumor effect. In the HCT-116 model, significant histone H3 acetylation for at least 8 hours post-dose was associated with a significant anti-tumor response.[1] You should verify target engagement in your tumor tissue via pharmacodynamic studies (see Experimental Protocols).
-
Formulation Issues: Ensure the compound is fully solubilized. Incomplete dissolution will lead to inaccurate dosing. Prepare the formulation fresh as recommended.[1]
-
Tumor Model Resistance: The specific tumor model may be resistant to HDAC inhibition. Resistance in myeloma cells has been associated with the activation of the ERK/MAPK pathway.[2]
Q3: My animals are showing signs of toxicity (e.g., weight loss). What should I do?
A3: Toxicity is a potential concern with pan-HDAC inhibitors. Here are some steps to take:
-
Review Dosing and Schedule: In a PC-3 prostate cancer xenograft model, an every-other-day (qod) dosing regimen was shown to reduce toxicity while maintaining significant efficacy. A dose of 42 mg/kg (qod) was well-tolerated with no apparent toxicity based on body weight, whereas 84 mg/kg (qod) was associated with a mean body weight loss of 8.7% and one death.[1] In a myeloma model, modest weight loss (≤10%) was observed after 5 days of continuous treatment with 55 mg/kg, which was recovered when the dosing was switched to every fourth day.[2] Consider adjusting the dose or the dosing schedule.
-
Monitor for Common HDAC Inhibitor-Related Toxicities: Common adverse effects of pan-HDAC inhibitors include thrombocytopenia, neutropenia, anemia, diarrhea, and fatigue.[3][4][5] While specific data for this compound is limited, be prepared to monitor for these potential side effects.
-
Maximum Tolerated Dose (MTD) Study: If you are establishing a new model or combination therapy, it is crucial to perform an MTD study to determine the optimal dose. An MTD study was conducted for this compound in combination with docetaxel (B913) in non-tumor-bearing female nude mice, although the specific data was not published.[1]
Q4: How can I confirm that this compound is hitting its target in my in vivo model?
A4: The primary pharmacodynamic marker for HDAC inhibitors is the acetylation of histones. You can measure the levels of acetylated histone H3 (Ac-H3) in tumor tissue at various time points after a single oral dose of this compound. In the HCT-116 xenograft model, a single oral dose of this compound induced a dose-dependent increase in histone H3 acetylation, which was observable as early as 1 hour post-dose and returned towards baseline by 24 hours.[1] A detailed protocol for assessing in vivo pharmacodynamics is provided below.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay/Enzyme | IC50/EC50 (µM) |
| HeLa Cell Nuclear Extract (IC50) | 0.045 |
| HeLa Cell-Based Histone H3 Acetylation (EC50) | 0.025 |
| Recombinant Human HDAC1 (IC50) | 0.020 |
| Recombinant Human HDAC2 (IC50) | 2.0 |
| Recombinant Human HDAC3 (IC50) | 0.075 |
| Recombinant Human HDAC4 (IC50) | 0.026 |
| Recombinant Human HDAC6 (IC50) | 0.014 |
Data sourced from Hassig et al., 2008.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Dosing Regimen | Outcome |
| HCT-116 | Colorectal Cancer | 30-100 mg/kg, p.o., qd | Significant tumor growth inhibition |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not specified | Significant single-agent activity |
| PC-3 | Prostate Cancer | 42 mg/kg, p.o., qod | Significant tumor growth inhibition (44% T/C) |
| H929 | Multiple Myeloma | 55 mg/kg, p.o., qd for 5 days, then qod | Significant tumor growth inhibition |
Data compiled from Hassig et al., 2008 and Feng et al., 2008.[1][2]
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (HBr salt)
-
Weigh the required amount of this compound (HBr salt) and place it in a sterile dose vial (e.g., 10 mL or 20 mL).
-
Add the appropriate volume of sterile water as the vehicle.
-
Disperse the compound by vortexing.
-
Heat the formulation to 40°C.
-
Vortex the heated suspension until a clear solution is obtained.
-
Prepare the dose formulations immediately before use and administer within 2 hours.
Based on the protocol described in Hassig et al., 2008.[1]
Protocol 2: In Vivo Pharmacodynamic Analysis of Histone Acetylation
-
Establish xenograft tumors in female BALB/c nu/nu mice (e.g., with HCT-116 cells) to a mean tumor volume of approximately 250-300 mm³.
-
Administer a single oral dose of this compound at the desired concentrations (e.g., 10, 30, or 100 mg/kg).
-
At designated time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Prepare tumor lysates by mechanical disruption in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration in the lysates.
-
Analyze the levels of acetylated histone H3 and total histone H3 by Western blotting.
-
Quantify the band intensities to determine the fold-change in histone acetylation relative to the vehicle-treated control group.
Adapted from the methodology in Hassig et al., 2008.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound in vivo experiments.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors [mdpi.com]
Technical Support Center: Kinase Inhibitor Mouse Studies
Disclaimer: Information for the compound "KD 5170" is not available in the public domain. The following guide has been created using Sorafenib (B1663141) , a well-documented multi-kinase inhibitor, as a representative example to demonstrate the format and content requested. Researchers should validate protocols and expected outcomes for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities and side effects observed in mice treated with kinase inhibitors like Sorafenib?
A1: Common adverse effects observed in mice treated with Sorafenib are dose-dependent and can include:
-
Skin Reactions: High doses (e.g., 120-240 mg/kg) can induce transient skin rashes and lesions.[1] The severity of these skin lesions has been correlated with the local concentration of the drug in the skin.[1]
-
Body Weight Loss: Weight loss is a common toxicity. Doses of 30 mg/kg can lead to approximately 10% body weight loss, which is accelerated if the dose is escalated to 60 mg/kg.[2] Doses of 100 mg/kg have been associated with a 5-9% loss of initial body weight.[3]
-
Gastrointestinal Issues: Diarrhea is a frequently reported side effect.[4] The GI tract has been identified as a primary target organ for toxicity.[5]
-
Cardiovascular Effects: Sorafenib has been shown to have cardiotoxic effects, including myocyte necrosis.[6][7] In mouse models of myocardial infarction, a 30 mg/kg/day dose markedly decreased 2-week survival.[6]
-
General Malaise: Fatigue and unkempt appearance can be observed, particularly at higher doses.[3][4]
Q2: How does the dose of Sorafenib affect toxicity and survival in mice?
A2: Toxicity is strongly correlated with the administered dose. While doses around 30-50 mg/kg are often effective for tumor growth inhibition with manageable toxicity, higher doses significantly increase adverse effects.[3][6] For instance, escalating a dose from 30 to 60 mg/kg to overcome drug resistance improved antitumor efficacy but worsened survival (median survival of 48 days vs. 60 days) due to excessive body weight loss.[2][8] High doses of 100 mg/kg can cause progressive weight loss, and doses from 120-240 mg/kg induce significant skin lesions.[1][3]
Q3: What is the underlying mechanism of Sorafenib-induced toxicity?
A3: The mechanism is believed to involve the inhibition of multiple signaling pathways in normal, non-tumor tissues.[4] Sorafenib targets several kinases, including RAF-1, B-RAF, VEGFR, PDGFR, KIT, and FLT3.[9] The simultaneous disruption of these pathways, which are crucial for normal cellular function and vascular homeostasis, can lead to the observed side effects.[9] For example, skin toxicity has been linked to the involvement of the TGF-β1/Smads signaling pathway.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality or severe weight loss in treated mice.
-
Possible Cause: The dose may be too high for the specific mouse strain or model. Toxicity can vary between different strains (e.g., nude vs. BDF1 mice).[1]
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose and formulation concentration.
-
Review Vehicle Formulation: Ensure the vehicle is well-tolerated. Some vehicles can cause stress or toxicity. Consider a different formulation if necessary.
-
Conduct a Dose-Ranging Study: If this is a new model or compound, perform a preliminary dose-finding study to establish the maximum tolerated dose (MTD). Start with lower doses (e.g., 10 mg/kg) and escalate.[3]
-
Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress, and establish clear endpoints for euthanasia.
-
Issue 2: Skin lesions or rashes appear on the mice.
-
Possible Cause: This is a known side effect of some kinase inhibitors, like Sorafenib, especially at higher doses.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to a level that maintains efficacy while minimizing skin toxicity. Studies show skin rash is induced at high doses (120-240 mg/kg).[1]
-
Pathological Assessment: Score the severity of the skin lesions to quantitatively assess the effect of dose changes.[1]
-
Investigate Mechanism: Analyze skin biopsies to check for molecular markers associated with the toxicity, such as those in the TGF-β1/Smads pathway.[1]
-
Issue 3: Inconsistent anti-tumor efficacy or development of resistance.
-
Possible Cause: Drug levels may decline over time, even with consistent daily dosing. This has been observed with Sorafenib, potentially due to the induction of drug-metabolizing enzymes like CYP3A4 in the tumor.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, collect plasma or tissue samples at different time points during the study to measure drug concentration and determine if it is declining over time.[2]
-
Dose Escalation (with caution): A potential strategy is to escalate the dose upon signs of tumor progression. However, this must be balanced against the increased risk of toxicity.[2][8]
-
Combination Therapy: Investigate combination therapies that may prevent or overcome resistance.
-
Data Presentation: Quantitative Toxicity of Sorafenib in Mice
| Parameter | Dose (mg/kg/day) | Mouse Strain/Model | Observation | Reference |
| Body Weight | 30 mg/kg | Hep3B-hCG xenograft | ~10% body weight loss by day 44. | [2] |
| 60 mg/kg (escalated) | Hep3B-hCG xenograft | Accelerated weight loss, leading to termination. | [2] | |
| 100 mg/kg | HCC Xenograft (SCID) | Progressive weight loss (5-9% of initial body weight). | [3] | |
| Survival | 30 -> 60 mg/kg (escalated) | Hep3B-hCG xenograft | Worsened survival (median 48 days vs. 60 days for 30 mg/kg). | [2] |
| 30 mg/kg | Myocardial Infarction Model | Markedly decreased 2-week survival post-MI. | [6][7] | |
| Skin Toxicity | 120 - 240 mg/kg | Tumor-bearing nude & BDF1 | Transiently induced skin rash and lesions. | [1] |
| General Toxicity | 50 mg/kg | HCC Xenograft (SCID) | Minimal toxicity, no overt weight loss or unkempt appearance. | [3] |
Experimental Protocols
Protocol 1: Sorafenib Formulation and Administration by Oral Gavage
This protocol is based on methods for achieving a 30 mg/kg dose in a 25g mouse.[10]
-
Materials:
-
Sorafenib, p-Toluenesulfonate Salt
-
Cremophor EL (Sigma)
-
Ethanol (90% or 75%)
-
Sterile Water
-
-
Stock Solution Preparation (40 mg/mL):
-
Gently heat Cremophor EL to 60°C to reduce viscosity.
-
Prepare a vehicle stock of 75% Ethanol and Cremophor EL (1:1 ratio).
-
Dissolve 100 mg of Sorafenib in 2.5 mL of the heated vehicle stock.
-
Vortex at the highest speed and place in a 60°C heat block. Repeat until the Sorafenib is completely dissolved (can take up to 15 minutes).
-
Aliquot the stock solution and store at -80°C for long-term use.
-
-
Working Solution Preparation and Administration:
-
Thaw a stock solution aliquot.
-
Dilute the stock solution 1:4 in sterile water to reach a final concentration of 10 mg/mL. Note: The drug will precipitate out of this diluted solution within 1-2 hours, so it must be prepared fresh immediately before dosing.[10]
-
Administer 75 µL of the final solution to a 25g mouse via oral gavage to achieve a 30 mg/kg dose (Volume = (Dose * Weight) / Concentration). Adjust volume based on actual mouse weight.
-
Protocol 2: General Toxicology Monitoring in Mice
-
Animal Model: Severe combined immunodeficiency disease (SCID) mice, male, 9-10 weeks old.[3]
-
Housing: Maintain mice according to institutional guidelines (e.g., 12-hour light/dark cycles, sterilized food and water ad libitum).[3]
-
Dosing: Administer the compound or vehicle control orally once daily for the duration of the study.[3][11]
-
Monitoring Schedule:
-
Body Weight: Measure and record the weight of each animal at least twice a week.[11]
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in posture, activity, breathing, and the presence of an unkempt appearance.[3]
-
Skin Condition: Visually inspect the skin for any signs of rash, redness, or lesions.
-
Tumor Growth (if applicable): Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
-
Endpoints: Establish clear criteria for humane endpoints, such as exceeding a predetermined tumor burden or reaching a body weight loss threshold (e.g., >20%).
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Action for Sorafenib (Example).
Caption: General workflow for in vivo toxicity and efficacy studies.
References
- 1. Multikinase inhibitor sorafenib induces skin toxicities in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Sorafenib cardiotoxicity increases mortality after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyzing Data from KD 5170 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on analyzing data from experiments involving KD 5170, a potent pan-inhibitor of Class I and II histone deacetylases (HDACs).[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mercaptoketone-based, non-selective inhibitor of Class I and II histone deacetylases (HDACs).[1][3] Its primary mechanism of action is to prevent the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, altering gene expression.[4] This modulation of gene expression can lead to the upregulation of tumor suppressor genes, such as p21, and the induction of apoptosis (programmed cell death) in cancer cells.[4]
Q2: What are the typical IC50 values for this compound against different HDAC isoforms?
A2: this compound exhibits broad-spectrum activity against Class I and II HDACs, with varying potency against different isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 20 |
| HDAC2 | 2,060 |
| HDAC3 | 75 |
| HDAC4 | 26 |
| HDAC5 | 950 |
| HDAC6 | 14 |
| HDAC7 | 85 |
| HDAC8 | 2,500 |
| HDAC9 | 150 |
| HDAC10 | 18 |
| (Data sourced from Cayman Chemical[1]) |
Q3: What are the expected cellular effects of treating cancer cells with this compound?
A3: Treatment of cancer cells with this compound is expected to induce several key cellular effects, including:
-
Increased Histone Acetylation: A global increase in the acetylation of histones, particularly H3 and H4.[2]
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often at the G1 or G2/M phase, partly through the upregulation of cell cycle inhibitors like p21.[3][4]
-
Induction of Apoptosis: Activation of programmed cell death through both intrinsic and extrinsic pathways, involving the activation of caspases 3, 8, and 9.[1]
-
Inhibition of Cell Proliferation: A dose-dependent decrease in the rate of cancer cell growth and proliferation.[3]
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO.[2] It is crucial to ensure the compound is fully dissolved. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of data from this compound experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect drug sensitivity.[5] 3. Assay Variability: Inconsistent incubation times, reagent concentrations, or cell seeding densities. | 1. Compound Handling: Prepare fresh stock solutions of this compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.[5] 3. Standardize Assay Protocol: Adhere to a strict, standardized protocol for cell seeding, drug dilution, incubation times, and reagent addition. |
| No significant increase in histone acetylation observed after treatment | 1. Ineffective Histone Extraction: The protocol used may not be efficiently isolating nuclear proteins.[5] 2. Poor Antibody Performance: The primary antibody against acetylated histones may have low specificity or avidity.[5] 3. Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient. | 1. Optimize Extraction: Use a validated histone extraction protocol, such as the acid extraction method, to enrich for histone proteins.[1] 2. Validate Antibody: Use a well-validated antibody for your target acetylated histone. Include a positive control, such as cells treated with a known HDAC inhibitor like Trichostatin A, to confirm antibody performance.[5] 3. Perform Dose-Response and Time-Course: Conduct a dose-response experiment with a wider range of this compound concentrations and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment conditions for your cell line.[5] |
| Inconsistent or no induction of apoptosis | 1. Apoptosis Assay Timing: The time point for measuring apoptosis may be too early or too late. 2. Cell Line Resistance: The cell line used may be resistant to apoptosis induction by HDAC inhibitors. 3. Methodological Issues: Problems with the apoptosis detection method, such as incorrect reagent concentrations or instrument settings. | 1. Optimize Time-Course: Perform a time-course experiment to identify the optimal window for apoptosis detection after this compound treatment. 2. Investigate Resistance Mechanisms: If resistance is suspected, consider investigating the expression levels of anti-apoptotic proteins (e.g., Bcl-2 family members).[6] 3. Validate Assay: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) is properly validated with positive and negative controls. |
Experimental Protocols & Data Presentation
Analysis of Histone Acetylation by Western Blot
Objective: To quantify the change in global histone H3 acetylation in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB) and incubate on ice to lyse the cells.[1]
-
Centrifuge to pellet the nuclei and discard the supernatant.[1]
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[1]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total-H3 or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated H3 band to the total H3 or β-actin band.
Data Presentation:
| Treatment | Acetyl-H3 (Normalized Intensity) | Total H3 (Normalized Intensity) | Fold Change (Acetyl-H3/Total H3) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 1.5 | 1.0 | 1.5 |
| This compound (50 nM) | 2.8 | 1.0 | 2.8 |
| This compound (100 nM) | 4.2 | 0.9 | 4.7 |
| This compound (500 nM) | 5.1 | 1.1 | 4.6 |
Analysis of Apoptosis by Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with a dose range of this compound for a specified duration (e.g., 48 hours).
-
Caspase Activity Assay:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase substrate reagent directly to the wells.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence/fluorescence signal to a vehicle-treated control to determine the fold increase in caspase activity.
Data Presentation:
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 1.0 |
| This compound (10 nM) | 22,500 | 1.5 |
| This compound (50 nM) | 45,000 | 3.0 |
| This compound (100 nM) | 90,000 | 6.0 |
| This compound (500 nM) | 120,000 | 8.0 |
Analysis of Cell Viability by MTT Assay
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
| This compound Conc. (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.2 | 100 |
| 1 | 1.1 | 91.7 |
| 10 | 0.9 | 75.0 |
| 50 | 0.6 | 50.0 |
| 100 | 0.4 | 33.3 |
| 500 | 0.2 | 16.7 |
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
avoiding KD 5170 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of KD 5170 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound as a solid powder should be stored at -20°C under desiccating conditions. Following this recommendation, the product can be stored for up to 12 months. Some suppliers indicate a stability of at least 4 years at -20°C.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO.[1] Once prepared, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. For in vitro studies, DMSO is a common choice, with solubility up to 100 mM. It is also soluble in 1eq. HCl to 100 mM and DMF at 1 mg/ml.[1] For in vivo experiments, specific formulations using co-solvents are necessary due to its low aqueous solubility.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally active and has been used in in vivo studies.[4] However, due to its limited solubility in aqueous solutions, specific formulations are required for animal administration. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and efficacy.[2]
Troubleshooting Guide
Q5: I observed precipitation in my this compound solution. What should I do?
A5: If you observe precipitation or phase separation during the preparation of your this compound solution, you can gently heat the solution and/or use sonication to aid in dissolution.[2] Ensure the compound is fully dissolved before use. If precipitation occurs after storage, it may indicate that the storage conditions were not optimal or that the concentration is too high for the chosen solvent system.
Q6: My this compound solution appears to have lost activity. What could be the cause?
A6: Loss of activity can be attributed to several factors:
-
Improper Storage: Storing stock solutions at temperatures warmer than -20°C or for longer than the recommended duration can lead to degradation.
-
Repeated Freeze-Thaw Cycles: As mentioned, this can inactivate the compound. Aliquoting the stock solution is crucial.[2]
-
Working Solution Instability: For in vivo experiments, working solutions prepared in aqueous-based formulations should be made fresh daily.[2]
-
Chemical Degradation: Although specific degradation pathways are not extensively detailed in the provided literature, compounds with similar functional groups can be susceptible to hydrolysis or oxidation, especially in aqueous solutions or when exposed to light and air over extended periods.
Q7: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?
A7: It is not recommended to prepare high-concentration stock solutions of this compound in purely aqueous buffers due to its low solubility. A mixed solvent system, such as DMSO:PBS (pH 7.2) at a 1:1 ratio, can be used, but the solubility is limited to approximately 0.5 mg/mL.[1] For higher concentrations, a stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous experimental medium.
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 12 months or longer | Store under desiccating conditions |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles[2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles[2] | |
| In Vivo Working Solution | Room Temperature | Use immediately | Prepare fresh on the day of use[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | |
| 1eq. HCl | Up to 100 mM | |
| DMF | 1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.54 mM) | Requires sonication[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.54 mM) | Requires sonication[2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.54 mM) | Requires sonication[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: ~451.6 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Working Solution (Example)
This protocol is based on a formulation to achieve a final concentration of 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear. If not, sonication may be used.
-
This working solution should be prepared fresh on the day of the experiment.
Visualizations
References
Validation & Comparative
A Comparative Analysis of HDAC Inhibitors in Oncology: KD 5170 vs. Vorinostat (SAHA)
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable HDAC inhibitors, KD 5170 and Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, target selectivity, and anti-cancer effects, supported by experimental data.
Introduction to this compound and Vorinostat
This compound is a novel, mercaptoketone-based HDAC inhibitor that has demonstrated broad-spectrum antitumor activity in preclinical studies.[1][2] Its unique chemical structure distinguishes it from the more common hydroxamate-based inhibitors.[1]
Vorinostat (SAHA) is a potent, orally bioavailable pan-HDAC inhibitor and the first of its class to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] It belongs to the hydroxamic acid group of HDAC inhibitors and has been extensively studied in numerous clinical trials for various solid and hematologic malignancies.[4][5][6]
Mechanism of Action and Cellular Effects
Both this compound and Vorinostat exert their anti-cancer effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins.[3][7] This hyperacetylation results in the modulation of gene expression, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][8]
This compound has been shown to induce apoptosis in myeloma cells through mechanisms involving DNA damage and mitochondrial signaling.[7] Treatment with this compound leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[7] Furthermore, it induces oxidative stress, as evidenced by the upregulation of heme oxygenase-1.[9]
Vorinostat 's mechanism is also multifaceted, involving the alteration of transcription of a significant number of genes.[3] It can block growth-promoting signal transduction pathways, such as the insulin-like growth factor (IGF-IR) signaling pathway, and induce cell cycle arrest, primarily at the G1 and G2/M phases.[10][11][12] Vorinostat's pro-apoptotic activity is well-documented across a range of cancer cell lines.[10]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and Vorinostat from various preclinical studies. It is important to note that these data are collated from separate studies and not from a direct head-to-head comparison.
Table 1: HDAC Isoform Selectivity (IC50 values)
| HDAC Isoform | This compound (μM) | Vorinostat (SAHA) (nM) |
| Class I | ||
| HDAC1 | 0.020 | 10[13] |
| HDAC2 | 2.0 | - |
| HDAC3 | 0.075 | 20[13] |
| Class II | ||
| HDAC4 | 0.026 | - |
| HDAC6 | 0.014 | - |
| Pan-HDAC | 0.045 (HeLa nuclear extract)[1] | <86 (Classes I and II)[3] |
Note: A lower value indicates greater potency. Data for Vorinostat against specific Class II isoforms were not available in the reviewed sources.
Table 2: Anti-proliferative Activity (IC50/EC50 values) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (μM) | Vorinostat (SAHA) (μM) |
| HeLa | Cervical Cancer | 0.025 (EC50, Histone H3 acetylation)[1] | - |
| Various | Myeloma | Submicromolar (Cytotoxicity)[9] | - |
| LNCaP | Prostate Cancer | - | 2.5 - 7.5 (Growth Inhibition)[13] |
| PC-3 | Prostate Cancer | - | 2.5 - 7.5 (Growth Inhibition)[13] |
| TSU-Pr1 | Prostate Cancer | - | 2.5 - 7.5 (Growth Inhibition)[13] |
| MCF-7 | Breast Cancer | - | 0.75 (Growth Inhibition)[13] |
| SW-982 | Synovial Sarcoma | - | IC50 determined[14] |
| SW-1353 | Chondrosarcoma | - | IC50 determined[14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and Vorinostat, as well as a general experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in the comparison of this compound and Vorinostat.
HDAC Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC6) are used.
-
A fluorogenic peptide substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., this compound or Vorinostat).
-
The deacetylated substrate is then cleaved by a developer, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated.[15]
-
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the HDAC inhibitor on the growth and survival of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 48 or 72 hours).
-
A reagent such as MTS or MTT is added to the wells. Viable cells metabolize the reagent into a colored formazan (B1609692) product.
-
The absorbance is measured using a microplate reader.
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.[14]
-
Western Blot for Histone Acetylation
-
Objective: To detect the accumulation of acetylated histones in cells following treatment with an HDAC inhibitor.
-
Methodology:
-
Cancer cells are treated with the HDAC inhibitor for a specific duration.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system. A loading control like β-actin is used to ensure equal protein loading.[9]
-
Clinical Perspective
Vorinostat has a well-established clinical profile, with approval for CTCL and numerous ongoing or completed trials in other cancers, both as a monotherapy and in combination with other agents.[5][16][17][18] this compound, being a newer compound, is in the preclinical stages of development, with promising in vivo efficacy in xenograft models of various cancers, including colorectal, non-small cell lung, and prostate cancer.[1]
Conclusion
Both this compound and Vorinostat are potent HDAC inhibitors with significant anti-cancer properties. Vorinostat is a clinically validated pan-HDAC inhibitor with a broad range of activity. This compound represents a novel chemical class of HDAC inhibitors with a distinct isoform selectivity profile and a mechanism that involves the induction of DNA damage and mitochondrial-mediated apoptosis. The data presented in this guide, collated from multiple preclinical studies, provides a foundation for researchers to compare these two compounds. Further head-to-head studies would be invaluable to directly assess their relative efficacy and therapeutic potential in specific cancer contexts.
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular mechanisms underlying response and resistance to CDK4/6 inhibitors in the treatment of hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Efficacy of HDAC Inhibitors KD 5170 and Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two pan-histone deacetylase (HDAC) inhibitors, KD 5170 and Panobinostat (B1684620). Both compounds have demonstrated significant anti-tumor activity in preclinical and clinical settings. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and illustrates the signaling pathways involved to offer a comprehensive resource for the research and drug development community.
Executive Summary
This compound and Panobinostat are potent pan-HDAC inhibitors that induce cell cycle arrest and apoptosis in various cancer cells. Panobinostat (Farydak®) is an FDA-approved drug for the treatment of multiple myeloma in combination with bortezomib (B1684674) and dexamethasone.[1] this compound, a novel mercaptoketone-based HDAC inhibitor, has shown broad-spectrum antitumor activity in preclinical studies.[2] While both drugs target multiple HDAC isoforms, their efficacy can vary across different cancer types and cellular contexts. This guide presents a side-by-side comparison of their performance based on available experimental data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and Panobinostat.
Table 1: In Vitro HDAC Inhibition
| HDAC Isoform | This compound IC₅₀ (nM) | Panobinostat IC₅₀ (nM) |
| HDAC1 | 20 | ~5 |
| HDAC2 | 2,060 | ~5 |
| HDAC3 | 75 | ~5 |
| HDAC4 | 26 | ~20 |
| HDAC6 | 14 | ~20 |
| HDAC8 | 2,500 | ~5 |
| HDAC10 | 150 | ~20 |
| Reference | [2] | [3] |
Table 2: In Vitro Cytotoxicity (IC₅₀ values)
| Cell Line | Cancer Type | This compound (µM) | Panobinostat (µM) |
| U266 | Multiple Myeloma | Induces apoptosis at 0-4 µM | - |
| MM.1S | Multiple Myeloma | Resistant to apoptosis at 0-4 µM | - |
| JJN3 | Multiple Myeloma | - | 0.013 (48h) |
| KMM1 | Multiple Myeloma | - | 0.025 (48h) |
| SW-982 | Synovial Sarcoma | - | 0.1 (48h) |
| SW-1353 | Chondrosarcoma | - | 0.02 (48h) |
| Reference | [4] | [5][6] |
Table 3: In Vivo Antitumor Efficacy
| Cancer Model | Drug | Dosage & Administration | Outcome | Reference |
| Mouse Xenograft (Multiple Myeloma) | This compound | - | Significant antitumor activity | [4] |
| PANORAMA 1 (Phase III Clinical Trial - Relapsed or Relapsed and Refractory Multiple Myeloma) | Panobinostat (with Bortezomib and Dexamethasone) | 20 mg orally, days 1, 3, 5 of a 21-day cycle | Significant increase in median progression-free survival | [7] |
| PANORAMA 2 (Phase II Clinical Trial - Bortezomib-refractory Multiple Myeloma) | Panobinostat (with Bortezomib and Dexamethasone) | 20 mg orally, three times a week for 2 of 3 weeks | Overall response rate of 34.5% | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
HDAC Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
-
Reagents: Recombinant human HDAC enzymes, fluorogenic acetylated peptide substrate, assay buffer, and the test compounds (this compound or Panobinostat).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate the plate at 37°C for a specified time. e. Stop the reaction and measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC₅₀ value using a suitable software.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound and Panobinostat on the viability of cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Panobinostat for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound or Panobinostat.[5][10]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Panobinostat for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of histones following treatment with HDAC inhibitors.[11][12]
-
Cell Lysis: Treat cells with this compound or Panobinostat, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH).
-
Secondary Antibody and Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Both this compound and Panobinostat exert their anticancer effects by inhibiting HDACs, leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of various signaling pathways that control cell cycle progression, apoptosis, and DNA damage repair.
General HDAC Inhibition Pathway
The following diagram illustrates the general mechanism of action of pan-HDAC inhibitors like this compound and Panobinostat.
Caption: General mechanism of HDAC inhibition by this compound and Panobinostat.
Panobinostat-Modulated Signaling Pathways
Panobinostat has been shown to specifically modulate several key signaling pathways involved in cancer progression.
Caption: Key signaling pathways modulated by Panobinostat.
This compound-Induced Apoptosis Pathway
This compound has been demonstrated to induce apoptosis in multiple myeloma cells through the activation of caspases.[4]
References
- 1. dovepress.com [dovepress.com]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat: a novel pan-deacetylase inhibitor for the treatment of relapsed or relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of HDAC Inhibitors KD 5170 and Belinostat in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two histone deacetylase (HDAC) inhibitors, KD 5170 and Belinostat (B1667918), with a focus on their application in treating hematological malignancies. This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, particularly for hematological malignancies.[1][2] By altering the acetylation status of histones and other non-histone proteins, these drugs can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5][6] This guide focuses on two such inhibitors: this compound, a novel mercaptoketone-based inhibitor, and Belinostat, a hydroxamic acid-derived inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[3][7][8]
Mechanism of Action
Both this compound and Belinostat are pan-HDAC inhibitors, targeting multiple HDAC isoforms. However, they belong to different chemical classes, which may influence their biological activity and safety profiles.
This compound is a mercaptoketone-based HDAC inhibitor.[7] It is delivered as a thioester prodrug that undergoes hydrolysis to form the active mercaptoketone, which then chelates the zinc ion in the active site of HDAC enzymes.[7] This action leads to the accumulation of acetylated histones, which in turn induces DNA damage and mitochondrial signaling pathways, ultimately causing apoptosis in cancer cells.[9] Preclinical studies have demonstrated its potent anti-myeloma activity both in vitro and in vivo.[9][10]
Belinostat is a hydroxamic acid-derived pan-HDAC inhibitor with high affinity for Class I, II, and IV isoforms.[8] Its mechanism of action involves the inhibition of zinc-dependent HDAC enzymes, leading to the accumulation of acetylated histones and a more relaxed chromatin structure.[8][11] This epigenetic modification reactivates silenced tumor suppressor genes, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][11][12] Belinostat is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][8]
Figure 1: Comparative Mechanism of Action of this compound and Belinostat.
Preclinical Data: In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound and Belinostat against various HDAC isoforms.
| HDAC Isoform | This compound IC50 (nM)[13] | Belinostat (Potency Description) |
| Class I | High affinity for Class I, II, and IV isoforms[8] | |
| HDAC1 | 20 | |
| HDAC2 | 2,060 | |
| HDAC3 | 75 | |
| HDAC8 | 2,500 | |
| Class IIa | ||
| HDAC4 | 26 | |
| HDAC5 | 950 | |
| HDAC7 | 85 | |
| HDAC9 | 150 | |
| Class IIb | ||
| HDAC6 | 14 | |
| HDAC10 | 18 |
Clinical Data in Hematological Malignancies
While direct comparative trials are lacking, individual clinical trial data provides insights into the efficacy and safety of Belinostat in hematological malignancies. Clinical trial data for this compound is not as extensively published.
Belinostat Clinical Trial Data (BELIEF Study) in Relapsed/Refractory PTCL[14][15]
| Parameter | Value |
| Number of Patients | 129 |
| Treatment Regimen | 1,000 mg/m² IV daily on days 1-5 of a 21-day cycle[1][14] |
| Overall Response Rate (ORR) | 25.8%[15] |
| Complete Response (CR) | 10.8%[15] |
| Partial Response (PR) | 15%[15] |
| Median Duration of Response | 8.3 months[14] |
| Median Time to Response | 5.6 weeks[14] |
Safety and Tolerability of Belinostat
Belinostat is generally well-tolerated. The most common adverse events reported in clinical trials include nausea, vomiting, fatigue, and diarrhea.[16][17] Hematological toxicities are generally mild.[16][17]
| Adverse Event (Any Grade) | Frequency |
| Nausea | 42.8%[16] |
| Fatigue | 35%[16] |
| Vomiting | 28.5%[16] |
| Grade 3/4 Hematologic Toxicity | 6.4% [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for the interpretation and replication of findings.
In Vitro HDAC Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human HDAC enzymes (HDAC1-10) and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Enzymatic Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together at 37°C for a specified period.
-
Development: A developer solution containing a protease is added to the reaction mixture. The protease cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for determining in vitro HDAC inhibition.
Clinical Trial Protocol (BELIEF Study for Belinostat)
Objective: To evaluate the efficacy and safety of Belinostat in patients with relapsed or refractory peripheral T-cell lymphoma.
Methodology:
-
Patient Population: Patients with histologically confirmed relapsed or refractory PTCL who have received at least one prior systemic therapy.
-
Study Design: A single-arm, open-label, multicenter Phase II study.
-
Treatment: Belinostat administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][14]
-
Efficacy Assessment: Tumor response is assessed every two cycles according to the International Working Group criteria for non-Hodgkin's lymphoma. The primary endpoint is the overall response rate (ORR).
-
Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Data Analysis: The ORR and its 95% confidence interval are calculated. Time-to-event endpoints such as duration of response and progression-free survival are estimated using the Kaplan-Meier method.
Summary and Future Directions
Both this compound and Belinostat are potent pan-HDAC inhibitors with demonstrated anti-cancer activity in hematological malignancies. Belinostat has established efficacy and a manageable safety profile in relapsed/refractory PTCL, leading to its FDA approval. This compound shows promise in preclinical models, particularly for multiple myeloma, with a distinct mechanism involving DNA damage.
Future research should focus on:
-
Head-to-head clinical trials to directly compare the efficacy and safety of different classes of HDAC inhibitors.
-
Combination studies to evaluate the synergistic potential of HDAC inhibitors with other anti-cancer agents.
-
Identification of predictive biomarkers to select patients who are most likely to respond to specific HDAC inhibitors.
This comparative guide serves as a resource for the scientific community to understand the current landscape of these two HDAC inhibitors and to inform future research and development in the treatment of hematological malignancies.
References
- 1. Phase II study of the histone deacetylase inhibitor belinostat (PXD101) for the treatment of myelodysplastic syndrome (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. HealthTree Foundation for Cutaneous T-Cell Lymphoma, Belinostat Treatment Details [healthtree.org]
- 5. Belinostat (Beleodaq) [southcarolinablues.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Hematologic toxicity is rare in relapsed patients treated with belinostat: a systematic review of belinostat toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Validating KD 5170 Results: A Comparative Guide to a Second HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of HDAC Inhibitors
The following table summarizes the inhibitory activity (IC50) of KD 5170, Quisinostat, and Vorinostat against a panel of HDAC isoforms. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are not available. Variations in experimental conditions can influence IC50 values.
| HDAC Isoform | This compound IC50 (nM) | Quisinostat (JNJ-26481585) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | |||
| HDAC1 | 20 | 0.11 | <86 |
| HDAC2 | 2000 | 0.33 | <86 |
| HDAC3 | 75 | 4.8 | <86 |
| HDAC8 | - | >30-fold selective vs 1,2,4,10,11 | - |
| Class IIa | |||
| HDAC4 | 26 | 0.64 | - |
| HDAC5 | - | >30-fold selective vs 1,2,4,10,11 | - |
| HDAC7 | - | >30-fold selective vs 1,2,4,10,11 | - |
| HDAC9 | - | >30-fold selective vs 1,2,4,10,11 | - |
| Class IIb | |||
| HDAC6 | 14 | >30-fold selective vs 1,2,4,10,11 | - |
| HDAC10 | - | 0.46 | - |
| Class IV | |||
| HDAC11 | - | 0.37 | - |
Data compiled from multiple sources. Direct comparative studies may not be available.
Signaling Pathway of Pan-HDAC Inhibition
The diagram below illustrates the general mechanism of action for pan-HDAC inhibitors like this compound and Quisinostat. By blocking the activity of HDAC enzymes, these inhibitors prevent the removal of acetyl groups from histones and other non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression, ultimately leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Experimental Workflow for Validation
To validate the biological effects of this compound with a second HDAC inhibitor, a systematic experimental approach is recommended. The following diagram outlines a typical workflow, starting from cellular treatment to the assessment of key biological endpoints.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of HDACs.
Materials:
-
HDACi (this compound, Quisinostat)
-
HeLa nuclear extract or purified recombinant HDAC enzymes
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and a trypsin-like protease)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the second HDACi in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add the HDAC enzyme source (HeLa nuclear extract or recombinant HDACs) to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Calculate the percent inhibition and determine the IC50 values.
Western Blot for Histone Acetylation
This technique is used to assess the downstream effect of HDAC inhibition on the acetylation status of histones.
Materials:
-
Cell line of interest
-
HDACi (this compound, Quisinostat)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound and the second HDACi for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to total histone or a loading control like Actin.
Cell Viability Assay (MTT Assay)
This assay determines the effect of HDAC inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest
-
HDACi (this compound, Quisinostat)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the second HDACi.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
By following this guide, researchers can effectively validate their findings with this compound using a second, well-characterized HDAC inhibitor, thereby strengthening the significance and impact of their work.
KD 5170: A Comparative Guide to its Potency Against HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of KD 5170 against Histone Deacetylase 2 (HDAC2) versus other HDAC isoforms. The information presented is supported by experimental data to aid in research and drug development decisions.
Potency Profile of this compound
This compound is a broad-spectrum inhibitor of Class I and Class II histone deacetylases (HDACs)[1][2]. However, it exhibits a distinct selectivity profile, with notably lower potency against HDAC2 compared to several other isoforms[1][3][4]. This differential activity is a key consideration for its application in targeted research and therapeutic development.
Quantitative Analysis of HDAC Inhibition
The inhibitory activity of this compound against a panel of recombinant human HDAC isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes these findings, highlighting the significantly higher IC50 value for HDAC2.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.020[1][3] |
| HDAC2 | 2.0 [1][3] |
| HDAC3 | 0.075[1][3] |
| HDAC4 | 0.026[1] |
| HDAC5 | 0.950 |
| HDAC6 | 0.014[1] |
| HDAC7 | 0.085 |
| HDAC8 | 2.5 |
| HDAC9 | 0.150 |
| HDAC10 | 0.018 |
| Table 1: IC50 values of this compound against various HDAC isoforms. Data compiled from multiple sources[1][3][5]. |
Experimental Protocols
The determination of the IC50 values for this compound was primarily conducted using a fluorescence-based biochemical assay with purified recombinant human HDAC isoforms.
Biochemical Assay for HDAC Inhibitor Potency
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Principle: This assay measures the enzymatic activity of a purified recombinant HDAC enzyme on a synthetic, fluorogenic substrate. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC50 value is calculated from the dose-response curve of the inhibitor.
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution, e.g., Trichostatin A)
-
Test compound (this compound) serially diluted
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations (and a vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the contents of the plate and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Signal Development: Add the developer solution to each well. The stop solution (e.g., Trichostatin A, a potent HDAC inhibitor) halts the enzymatic reaction, and the protease cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the potency of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor potency.
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors, including this compound, exert their effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn modulates various cellular processes, primarily gene expression. The downstream consequences of HDAC inhibition are complex and can lead to cell cycle arrest, differentiation, and apoptosis.
The following diagram provides a simplified overview of the signaling pathways influenced by HDAC inhibitors.
Caption: Simplified signaling pathway of HDAC inhibitors.
By inhibiting HDACs, this compound promotes a more "open" chromatin structure, allowing for the transcription of genes that may have been silenced. This can lead to the expression of tumor suppressor genes, such as p21, which induces cell cycle arrest. Furthermore, the altered acetylation status of non-histone proteins, including those involved in apoptosis signaling, can contribute to programmed cell death in cancer cells. The differential potency of this compound against various HDAC isoforms suggests that its specific cellular effects will depend on the relative expression and importance of these isoforms in a given cell type or disease context.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KD-5170: A Potential Strategy for Overcoming SAHA Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of resistance to histone deacetylase (HDAC) inhibitors, such as the FDA-approved Vorinostat (SAHA), presents a significant challenge in cancer therapy. This guide provides a comparative analysis of KD-5170, a novel mercaptoketone-based pan-HDAC inhibitor, and SAHA, with a focus on the potential efficacy of KD-5170 in overcoming SAHA resistance. While direct comparative studies in SAHA-resistant cell lines are not yet available in the public domain, this document synthesizes existing preclinical data to postulate the therapeutic potential of KD-5170 in such contexts.
Executive Summary
KD-5170 is a potent, orally available, pan-HDAC inhibitor that demonstrates broad-spectrum anti-tumor activity.[1][2] In contrast to the hydroxamic acid-based structure of SAHA, KD-5170 is a mercaptoketone-based inhibitor, which may confer distinct pharmacological properties.[1] Mechanisms of resistance to SAHA often involve the upregulation of specific HDAC isoforms and the activation of pro-survival signaling pathways. This guide postulates that the unique HDAC inhibition profile and mechanism of action of KD-5170 may allow it to circumvent these resistance mechanisms.
Comparative Analysis of KD-5170 and SAHA
A key differentiator between KD-5170 and SAHA lies in their respective potencies against various HDAC isoforms. The following tables summarize the available data on their inhibitory concentrations (IC50).
Table 1: HDAC Isoform Inhibition Profile (IC50, µM)
| HDAC Isoform | KD-5170 | SAHA (Vorinostat) |
| Class I | ||
| HDAC1 | 0.020[1] | 0.01[3] |
| HDAC2 | 2.0[1] | Data Not Available |
| HDAC3 | 0.075[1] | 0.02[3] |
| Class IIa | ||
| HDAC4 | 0.026[4] | Data Not Available |
| Class IIb | ||
| HDAC6 | 0.014[4] | Data Not Available |
| HeLa Nuclear Extract | 0.045[1][2] | ~0.01[5] |
Table 2: Cellular Activity
| Assay | KD-5170 | SAHA (Vorinostat) |
| Histone H3 Acetylation (EC50, µM) | 0.025 (in HeLa cells)[1][2] | Data Not Available |
| α-tubulin Acetylation (EC50, µM) | 0.325 (in HeLa cells)[1] | Data Not Available |
Postulated Efficacy of KD-5170 in SAHA-Resistant Cell Lines
Resistance to SAHA can arise from several mechanisms, including:
-
Alterations in HDAC Isoform Expression: Tumor cells can develop resistance by altering the expression levels of different HDAC isoforms. For instance, a decrease in the expression of a sensitive HDAC isoform or an increase in a less sensitive one could reduce the overall efficacy of SAHA.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the cytotoxic effects of HDAC inhibition.
Given its biochemical profile, KD-5170 may overcome these resistance mechanisms through the following postulated actions:
-
Broad and Potent HDAC Inhibition: KD-5170 exhibits potent, low nanomolar inhibition against a broad range of Class I and II HDACs.[1][4] This comprehensive inhibition profile may be advantageous in cases where SAHA resistance is mediated by the upregulation of specific HDAC isoforms that are potently targeted by KD-5170.
-
Distinct Chemical Scaffold: As a mercaptoketone-based inhibitor, KD-5170's interaction with the HDAC active site differs from that of the hydroxamic acid-based SAHA.[1] This structural difference could be crucial in overcoming resistance mechanisms that involve mutations or modifications in the HDAC active site that specifically reduce affinity for hydroxamates.
-
Induction of DNA Damage and Mitochondrial Apoptosis: Preclinical studies have shown that KD-5170 induces apoptosis in myeloma cells through the induction of oxidative stress, DNA damage, and the mitochondrial signaling pathway. This multi-faceted mechanism of cell killing may be effective even in cells that have developed resistance to the primary apoptotic pathways targeted by SAHA.
Visualizing the Mechanisms
To illustrate the key concepts discussed, the following diagrams, generated using the DOT language, depict the HDAC inhibition pathway and a postulated mechanism for overcoming SAHA resistance.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Postulated workflow of KD-5170 overcoming SAHA resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize HDAC inhibitors. Specific details may vary between laboratories and should be optimized accordingly.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Reagents and Materials:
-
Recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compounds (KD-5170, SAHA) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of diluted compound or vehicle control (DMSO) to the wells.
-
Add 50 µL of HDAC enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.
-
Add 25 µL of the fluorogenic substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell lines (parental and SAHA-resistant)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (KD-5170, SAHA)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Treat cells with test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
-
Conclusion
While direct experimental evidence is pending, the available biochemical and mechanistic data provide a strong rationale for investigating KD-5170 as a therapeutic strategy in cancers that have developed resistance to SAHA. Its distinct chemical structure and broad HDAC inhibition profile suggest it may be effective in overcoming common resistance mechanisms. Further preclinical studies in well-characterized SAHA-resistant cell lines are warranted to validate this hypothesis and pave the way for potential clinical development.
References
- 1. Non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synergistic Anti-Cancer Effects of KD 5170 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel histone deacetylase (HDAC) inhibitor, KD 5170, has demonstrated significant promise in preclinical studies not only as a standalone agent but also as a potent synergistic partner with several established anti-cancer drugs. This guide provides a comparative overview of the synergistic effects of this compound with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in oncology.
Executive Summary
This compound, a pan-HDAC inhibitor, exhibits broad-spectrum anti-tumor activity by inducing apoptosis, oxidative stress, and DNA damage in cancer cells.[1] Preclinical evidence strongly suggests that combining this compound with other chemotherapeutic agents can lead to enhanced efficacy and potentially overcome drug resistance. This guide focuses on the synergistic combinations of this compound with the proteasome inhibitor bortezomib (B1684674), the apoptosis-inducing ligand TRAIL, the chemotherapeutic agent docetaxel, and the MEK inhibitor U0126.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with various anti-cancer drugs.
Table 1: In Vitro Synergistic Effects of this compound Combinations on Multiple Myeloma Cell Lines
| Combination | Cell Line(s) | Parameter Measured | Observation | Reference |
| This compound + Bortezomib | U266, RPMI-8226 | Cell Proliferation | Synergistic inhibition of proliferation | [2] |
| This compound + Bortezomib | Primary Myeloma Cells | Cell Viability | Strong enhancement of bortezomib-induced cell death | [2] |
| This compound + TRAIL | MM.1S, U266, H929 | Apoptosis | Greatly enhanced apoptosis compared to single agents | [2] |
Table 2: In Vivo Synergistic Effects of this compound with Docetaxel in a Prostate Cancer Xenograft Model
| Combination | Tumor Model | Parameter Measured | Observation | Reference |
| This compound + Docetaxel | PC-3 Prostate Cancer Xenograft | Antitumor Activity & Time to Endpoint | Significant increase in antitumor activity and time to endpoint | [3] |
Table 3: Overcoming Drug Resistance with this compound in Combination with a MEK Inhibitor
| Combination | Cell Line | Phenomenon | Mechanism | Reference |
| This compound + U0126 (MEK Inhibitor) | This compound-resistant Myeloma Cells | Restoration of Sensitivity | Overcoming resistance associated with the ERK/MAPK pathway | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro Synergy Assessment in Multiple Myeloma Cells
-
Cell Lines: Human multiple myeloma cell lines MM.1S, U266, H929, and RPMI-8226.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Combination Studies:
-
This compound and Bortezomib/TRAIL: Cells were treated with varying concentrations of this compound and bortezomib or TRAIL, alone and in combination, for specified time points (e.g., 48 hours).
-
-
Assays:
-
Cell Viability: Assessed using the Trypan Blue exclusion assay.
-
Apoptosis Quantification: Determined by morphology using Hoechst 33342 staining to identify nuclear condensation and fragmentation.
-
Synergy Analysis: While specific Combination Index (CI) values were not provided in the primary source, the synergistic effect was determined by comparing the effect of the combination to the sum of the effects of the individual agents.
-
In Vivo Combination Study in a Prostate Cancer Model
-
Tumor Model: Subcutaneous xenografts of the human prostate cancer cell line PC-3 in nude mice.
-
Treatment Regimen: Mice with established tumors were treated with this compound, docetaxel, the combination of both, or a vehicle control. Dosing schedules and routes of administration were as previously established for these agents in xenograft models.
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. The time for tumors to reach a predetermined endpoint volume was also recorded.
Reversal of Drug Resistance Study
-
Cell Lines: Myeloma cell lines exhibiting resistance to this compound.
-
Methodology:
-
Resistant cells were pre-treated with the MEK inhibitor U0126 for a specified duration.
-
Following pre-treatment, cells were exposed to various concentrations of this compound.
-
Cell viability or apoptosis was assessed using standard assays (e.g., MTT assay or Annexin V staining) to determine the restoration of sensitivity to this compound.
-
-
Mechanism Investigation: Western blot analysis was performed to assess the phosphorylation status of ERK/MAPK pathway components to confirm the mechanism of resistance and its reversal by U0126.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other anticancer drugs are rooted in their complementary mechanisms of action, targeting multiple critical pathways involved in cancer cell survival and proliferation.
This compound and Bortezomib/TRAIL: Induction of Apoptosis
This compound, as an HDAC inhibitor, induces apoptosis through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.[2] Bortezomib, a proteasome inhibitor, also induces apoptosis by disrupting protein homeostasis. When combined, these agents can lead to a more profound apoptotic response. Similarly, TRAIL is a direct inducer of apoptosis through its death receptors. This compound can sensitize cancer cells to TRAIL-induced apoptosis, leading to a synergistic effect.
Caption: Synergistic induction of apoptosis by this compound in combination with bortezomib or TRAIL.
This compound and U0126: Overcoming Drug Resistance
Resistance to this compound in myeloma cells has been associated with the activation of the ERK/MAPK signaling pathway. The MEK inhibitor U0126 can block this pathway, thereby restoring the sensitivity of resistant cells to this compound. This highlights a rational strategy for overcoming acquired resistance to HDAC inhibitors.
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of KD 5170 and Hydroxamate-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profiles of the novel mercaptoketone-based histone deacetylase (HDAC) inhibitor, KD 5170, and the well-established class of hydroxamate-based HDAC inhibitors, such as Vorinostat and Panobinostat. While comprehensive off-target screening data for this compound is not extensively available in the public domain, this comparison is based on published preclinical and safety pharmacology data for both classes of compounds.
Executive Summary
Histone deacetylase inhibitors are a promising class of therapeutics with applications in oncology and other diseases. However, their clinical utility can be limited by off-target effects. This guide highlights the known off-target profiles of hydroxamate-based HDAC inhibitors, which include interactions with other metalloenzymes and effects on cardiovascular function. In contrast, the broader off-target profile of the mercaptoketone-based inhibitor this compound remains largely uncharacterized in publicly accessible literature, emphasizing a critical knowledge gap for direct comparison.
On-Target HDAC Inhibition Profile
Both this compound and hydroxamate-based inhibitors like Vorinostat and Panobinostat are pan-HDAC inhibitors, targeting multiple HDAC isoforms. The following table summarizes their reported inhibitory activities.
| Target | This compound (IC₅₀, nM) | Vorinostat (SAHA) (IC₅₀, nM) | Panobinostat (LBH589) (IC₅₀, nM) |
| Class I HDACs | |||
| HDAC1 | 20 | ~10 | 0.3 |
| HDAC2 | 2060 | - | 13 |
| HDAC3 | 75 | ~20 | 2.0 |
| HDAC8 | 2500 | - | - |
| Class IIa HDACs | |||
| HDAC4 | 26 | - | - |
| HDAC5 | 950 | - | - |
| HDAC7 | 85 | - | - |
| HDAC9 | - | - | - |
| Class IIb HDACs | |||
| HDAC6 | 14 | - | - |
| HDAC10 | 18 | - | - |
| Class IV HDACs | |||
| HDAC11 | 150 | - | - |
Off-Target Profile of Hydroxamate-Based HDAC Inhibitors
Hydroxamate-based HDAC inhibitors are known to have several off-target activities, which can contribute to their toxicity profiles. These have been identified through various screening methods, including chemical proteomics and thermal proteome profiling.
Key Identified Off-Targets of Hydroxamates:
| Off-Target | Effect of Inhibition | Representative Hydroxamate(s) | Potential Clinical Implication |
| Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) | Alteration of extracellular vesicle biology.[3][4][5] | Vorinostat, Panobinostat, and 22 other hydroxamates.[3][4][5] | May contribute to enigmatic phenotypes observed with hydroxamate HDACis.[3][4][5] |
| Carbonic Anhydrases (e.g., CA II, CA IX) | Potential for altered physiological processes regulated by these enzymes.[6][7] | Vorinostat | May contribute to clinical side effects.[6][7] |
| Phenylalanine Hydroxylase | Increased phenylalanine and decreased tyrosine levels.[3][8] | Panobinostat | Provides a rationale for adverse clinical observations.[3][8] |
| Bromodomain-containing protein 4 (BRD4) | - | Vorinostat, Panobinostat | Associated with hematological adverse drug reactions, including thrombocytopenia.[4] |
| hERG Potassium Channel | QTc interval prolongation.[9] | Panobinostat and other hydroxamates. | Risk of cardiac arrhythmias. |
| Genetic Material | Mutagenicity and clastogenicity.[9] | Vorinostat, Panobinostat, Belinostat | Potential for long-term toxicity, limiting use to life-threatening diseases.[9] |
Signaling Pathways and Experimental Workflows
To understand the methodologies used to identify these off-target effects and the pathways involved, the following diagrams are provided.
Figure 1. Simplified signaling pathway of HDAC inhibition.
Figure 2. Experimental workflows for off-target identification.
Detailed Experimental Protocols
Chemical Proteomics for Off-Target Identification
This method is used to identify proteins that directly bind to a drug of interest.
-
Immobilization of Inhibitor: The HDAC inhibitor (e.g., Vorinostat) is chemically linked to beads to create an affinity matrix.
-
Cell Lysate Preparation: Cells are lysed to release proteins while maintaining their native conformation.
-
Affinity Pull-down: The immobilized inhibitor is incubated with the cell lysate, allowing the inhibitor to bind to its target proteins (including off-targets).
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the inhibitor pull-down compared to a control are considered potential targets or off-targets.
Thermal Proteome Profiling (TPP)
TPP identifies targets by detecting changes in the thermal stability of proteins upon ligand binding.
-
Cell Treatment: Intact cells are treated with the HDAC inhibitor (e.g., Panobinostat) or a vehicle control.
-
Thermal Challenge: The treated cells are heated across a range of temperatures.
-
Protein Extraction: After heating, the cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Sample Preparation and Mass Spectrometry: The soluble proteins from each temperature point are prepared for and analyzed by LC-MS/MS.
-
Data Analysis: The melting curves of thousands of proteins are generated. A shift in the melting curve of a protein in the presence of the drug indicates a direct interaction.
In Vitro Kinase and GPCR Screening Panels
Standard industry panels are used to assess the activity of a compound against a broad range of kinases and G-protein coupled receptors.
-
Assay Principle: These are typically biochemical or cell-based assays that measure the ability of the test compound to inhibit the activity of a specific kinase or the binding of a ligand to a GPCR.
-
Compound Concentration: Compounds are often screened at a fixed concentration (e.g., 10 µM) in initial screens.
-
Detection: The output is typically a measure of percent inhibition compared to a control. Significant inhibition (e.g., >50%) flags a potential off-target interaction, which is then typically confirmed with dose-response studies to determine the IC₅₀.
hERG Channel Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.
-
Methodology: The most common method is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express the channel.
-
Procedure: Cells are exposed to the test compound at various concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine an IC₅₀ value, which is then compared to the expected therapeutic plasma concentration of the drug to assess the risk of QTc prolongation.
Conclusion
For researchers and drug developers, this highlights the importance of conducting broad off-target screening panels early in the development of any new chemical entity, including novel HDAC inhibitors like this compound. A thorough understanding of a compound's selectivity is crucial for predicting potential adverse effects and for the rational design of safer and more effective therapies. Further studies are required to fully characterize the off-target profile of this compound and to enable a direct and comprehensive comparison with hydroxamate-based inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target | Semantic Scholar [semanticscholar.org]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a potent non-hydroxamate histone deacetylase inhibitor by mechanism-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 9. Alpha-mercaptoketone based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of KD 5170: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the research findings on KD 5170, a potent histone deacetylase (HDAC) inhibitor. This document objectively compares the performance of this compound with other HDAC inhibitors and provides supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound is a pan-HDAC inhibitor with broad-spectrum anti-tumor activity. It demonstrates potent inhibition of Class I and II HDAC enzymes, leading to hyperacetylation of histones, induction of apoptosis, and inhibition of tumor growth in various cancer models. This guide synthesizes quantitative data from key studies to offer a clear comparison of its efficacy and mechanism against other established HDAC inhibitors.
Comparative Efficacy of HDAC Inhibitors
The inhibitory activity of this compound against a panel of HDAC isoforms has been quantified and compared with other well-known HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat, and Belinostat. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various HDAC isoforms.
| HDAC Isoform | This compound IC50 (nM) | Vorinostat IC50 (nM) | Romidepsin IC50 (nM) | Panobinostat IC50 (nM) | Belinostat IC50 (nM) |
| HDAC1 | 20 | 10 | 36[1] | 2.1 | 41 |
| HDAC2 | 2000 | - | 47[1] | - | 125 |
| HDAC3 | 75 | 20 | - | - | 30 |
| HDAC4 | 26 | - | 510[1] | - | 115 |
| HDAC6 | 14 | - | 1400[1] | - | 82 |
| HDAC8 | - | - | - | - | 216 |
| HeLa Cell Extract | 45[2] | - | - | - | 27[3] |
Note: IC50 values can vary between different studies and experimental conditions. Data for Panobinostat and Belinostat are presented as ranges or specific values where available from the search results.
In Vivo Anti-Tumor Activity
This compound has demonstrated significant in vivo anti-tumor efficacy in xenograft models of various cancers. The following table summarizes key findings from these studies.
| Cancer Type | Xenograft Model | This compound Dosage and Administration | Key Findings | Reference |
| Myeloma | H929 human myeloma cells in nude mice | 55 mg/kg, oral, daily for 5 days, then every other day | Significantly inhibited tumor growth and prolonged survival.[4][5] | Feng et al., 2008 |
| Colorectal Cancer | HCT-116 human colorectal carcinoma cells in nude mice | 10, 30, or 100 mg/kg, single oral dose | Robust and sustained histone H3 hyperacetylation in tumor tissues.[6] | Payne et al., 2008 |
| Colorectal, Lung, Prostate Cancer | HCT-116, NCI-H460, PC-3 xenografts in nude mice | Oral administration | Significant tumor growth inhibition.[2] | Hassig et al., 2008 |
Mechanism of Action: Signaling Pathways
Research indicates that this compound exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis and modulation of key signaling pathways. The Feng et al. (2008) study highlighted the involvement of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway in the cellular response to this compound, particularly in the context of drug resistance.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound, including its impact on histone acetylation and the downstream signaling events leading to apoptosis.
Caption: Proposed mechanism of action for this compound.
The following diagram illustrates the experimental workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for in vivo xenograft studies.
Experimental Protocols
Histone Acetylation Assay
This protocol is based on the methods described by Hassig et al. (2008).[7]
-
Cell Culture and Treatment: Plate HeLa cells in 96-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the results to a loading control such as total histone H3 or β-actin.
-
In Vivo Xenograft Study
This protocol is a generalized procedure based on the studies by Feng et al. (2008) and Hassig et al. (2008).[2][8]
-
Cell Culture: Culture the desired cancer cell line (e.g., H929, HCT-116) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Data Collection: Measure tumor volume (using calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or after a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment and control groups. Survival analysis can also be performed.
Apoptosis Assay (JC-1 Staining)
This protocol is based on the methods described by Hassig et al. (2008) for assessing changes in mitochondrial membrane potential, a hallmark of apoptosis.[9]
-
Cell Culture and Treatment: Culture cancer cells (e.g., HCT-116, HL-60) and treat with increasing concentrations of this compound for the desired time (e.g., 24-48 hours).
-
JC-1 Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in media containing the JC-1 dye (a cationic carbocyanine dye).
-
Incubate the cells under conditions that allow the dye to enter the mitochondria.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the percentage of apoptotic cells based on the shift from red to green fluorescence.
-
Conclusion
This compound is a potent pan-HDAC inhibitor with significant anti-tumor activity in both in vitro and in vivo models. Its efficacy is comparable to or greater than other established HDAC inhibitors against certain isoforms. The mechanism of action involves the induction of histone hyperacetylation, cell cycle arrest, and apoptosis, with the ERK/MAPK pathway playing a role in the cellular response. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and other HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of KD5170: a novel mercaptoketone-based histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HDAC Inhibitors: Clinical Landscape of Vorinostat and Romidepsin vs. Preclinical Data of Mercaptoketone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of histone deacetylase (HDAC) inhibitors, focusing on the clinically approved drugs Vorinostat (B1683920) and Romidepsin (B612169), and offering a look into the preclinical data of the emerging class of mercaptoketone-based HDAC inhibitors, represented by the investigational compound KD5170. Due to the absence of clinical trial data for mercaptoketone-based HDAC inhibitors, this comparison juxtaposes the established clinical performance of Vorinostat and Romidepsin with the preclinical potential of KD5170.
Executive Summary
Histone deacetylase inhibitors have emerged as a significant class of anti-cancer agents. Vorinostat, a hydroxamic acid derivative, and Romidepsin, a cyclic peptide, have received regulatory approval for the treatment of cutaneous T-cell lymphoma (CTCL), with Romidepsin also approved for peripheral T-cell lymphoma (PTCL). These agents have demonstrated meaningful clinical activity in patients with relapsed or refractory disease.
A newer class of HDAC inhibitors, characterized by a mercaptoketone zinc-binding group, is in preclinical development. KD5170, a lead compound in this class, has shown potent in vitro and in vivo anti-tumor activity in preclinical models. This guide will detail the available data for these three compounds to inform research and drug development efforts in the field of epigenetics.
Mechanism of Action
HDAC inhibitors exert their anti-cancer effects by blocking the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the relaxation of chromatin structure and altered gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.
While the general mechanism is shared, the specific zinc-binding group influences the inhibitor's potency and isoform selectivity.
-
Vorinostat (Hydroxamic Acid): The hydroxamic acid moiety chelates the zinc ion in the active site of HDACs.
-
Romidepsin (Cyclic Peptide): Romidepsin is a prodrug that is reduced intracellularly to a thiol-containing active form, which then binds to the zinc ion in the HDAC active site.[1]
-
KD5170 (Mercaptoketone): KD5170 is also a prodrug, delivered as a thioester. Intracellular hydrolysis unmasks the mercaptoketone group, which is proposed to coordinate with the zinc ion in the HDAC active site.
Preclinical Performance: KD5170 (Mercaptoketone-Based)
As KD5170 has not entered clinical trials, this section summarizes its key preclinical findings.
In Vitro HDAC Isoform Inhibition
The following table details the half-maximal inhibitory concentrations (IC50) of KD5170 against various HDAC isoforms.
| HDAC Isoform | KD5170 IC50 (µM) |
| HDAC1 | Data not available |
| HDAC2 | Data not available |
| HDAC3 | Data not available |
| HeLa Nuclear Extract | 0.045 |
Data for individual isoforms were not specified in the provided search results. The IC50 against HeLa nuclear extract indicates broad HDAC inhibitory activity.
In Vivo Efficacy in Xenograft Models
KD5170 has demonstrated significant anti-tumor activity in various human cancer cell line xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing | Outcome |
| HCT-116 | Colorectal Cancer | Oral | Significant tumor growth inhibition |
| NCI-H460 | Non-small cell lung cancer | Oral | Significant tumor growth inhibition |
| PC-3 | Prostate Cancer | Oral | Significant tumor growth inhibition |
| H929 | Multiple Myeloma | 55 mg/kg orally | Significant inhibition of tumor growth and prolonged survival |
Clinical Performance: Vorinostat and Romidepsin
This section presents the clinical trial data for the approved HDAC inhibitors, Vorinostat and Romidepsin.
Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
| Drug | Trial Design | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| Vorinostat | Phase IIb, single-arm, open-label (NCT00091559)[1][2] | Stage IB-IVA, persistent, progressive, or recurrent CTCL after ≥2 prior systemic therapies[1][2] | 74 | 29.7%[1][2] | 1.4% (1 patient)[1] | ≥185 days (estimated)[1] |
| Romidepsin | Pivotal Phase II, single-arm, open-label | Relapsed or refractory CTCL after ≥1 prior systemic therapy | 96 | 34% | 6% | 15 months |
Efficacy in Peripheral T-Cell Lymphoma (PTCL)
| Drug | Trial Design | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR/CRu) | Median Duration of Response (DOR) |
| Romidepsin | Pivotal Phase II, single-arm, open-label (NCT00426764)[3][4][5] | Relapsed or refractory PTCL after ≥1 prior systemic therapy[3][4][5] | 130 | 25%[4][6] | 15%[4][6] | 17 months[4] |
(CRu: Unconfirmed Complete Response)
Safety Profile
The most common adverse events observed in the pivotal clinical trials of Vorinostat and Romidepsin are summarized below.
| Adverse Event | Vorinostat (CTCL)[1] | Romidepsin (PTCL)[4] |
| Hematological | Thrombocytopenia, Anemia | Thrombocytopenia, Neutropenia |
| Gastrointestinal | Diarrhea, Nausea, Anorexia | Nausea, Vomiting |
| Constitutional | Fatigue | Fatigue |
| Infections | - | Infections (all types) |
This table reflects common adverse events and is not exhaustive. Grade ≥3 events were reported for both drugs.
Experimental Protocols
Pivotal Phase IIb Trial of Vorinostat in CTCL (NCT00091559)[1][2]
-
Study Design: A multicenter, open-label, single-arm, non-randomized trial.[1]
-
Patient Population: Patients with persistent, progressive, or treatment-refractory stage IB-IVA mycosis fungoides or Sézary syndrome subtypes of CTCL who had received at least two prior systemic therapies, one of which must have been bexarotene (B63655) (unless intolerant).[1][2]
-
Inclusion Criteria: Age ≥18 years, ECOG performance status of 0-2, and adequate hematologic, hepatic, and renal function.[1]
-
Exclusion Criteria: Prior HDAC inhibitor therapy or any other anticancer therapy within 3 weeks of baseline.[1]
-
Dosing Regimen: 400 mg of oral vorinostat administered once daily. Dose modifications to 300 mg daily or 300 mg 5 days a week were permitted for toxicity.[7]
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) measured by the modified Severity Weighted Assessment Tool (mSWAT).[1][2] Secondary endpoints included time to response, duration of response, time to progression, and pruritus relief.[1][2]
Pivotal Phase II Trial of Romidepsin in PTCL (NCT00426764)[3][4][5]
-
Study Design: An international, pivotal, single-arm, phase II trial.[4]
-
Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[3][4]
-
Inclusion Criteria: Adult patients with histologically confirmed PTCL, measurable disease according to International Working Group (IWG) criteria, and an ECOG performance status of 0-2.[3]
-
Exclusion Criteria: Known significant cardiac abnormalities and concomitant use of drugs that could significantly prolong the QTc interval.[3]
-
Dosing Regimen: Romidepsin at 14 mg/m² administered as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3][4]
-
Efficacy Assessment: The primary endpoint was the rate of complete response (CR) or unconfirmed complete response (CRu) as assessed by an independent review committee based on the 1999 IWG criteria.[6] Secondary endpoints included ORR and duration of response.[5]
Signaling Pathways in HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They achieve this by altering the expression of key regulatory proteins.
Conclusion
Vorinostat and Romidepsin are established HDAC inhibitors with proven clinical efficacy and manageable safety profiles in the treatment of specific hematological malignancies. They represent important therapeutic options for patients with relapsed or refractory CTCL and PTCL.
The preclinical data for the mercaptoketone-based HDAC inhibitor KD5170 are promising, demonstrating potent in vitro and in vivo anti-tumor activity across a range of cancer types. These findings support the continued investigation of this class of compounds. Future clinical trials will be necessary to determine the therapeutic potential and safety of mercaptoketone-based HDAC inhibitors in humans and to allow for a direct comparison with established agents like Vorinostat and Romidepsin. Researchers and drug developers should consider the distinct chemical properties and preclinical profiles of these different HDAC inhibitor classes when designing novel therapeutic strategies and clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase IIb multicenter trial of vorinostat in patients with persistent, progressive, or treatment refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Responses to romidepsin by line of therapy in patients with relapsed or refractory peripheral T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
KD 5170: A Comparative Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KD 5170, a potent pan-histone deacetylase (HDAC) inhibitor, with other widely used HDAC inhibitors. It is designed to assist researchers in selecting the most appropriate tool compound for their epigenetic studies by presenting objective performance data, detailed experimental protocols, and clear visual representations of underlying mechanisms and workflows.
Introduction to this compound and HDAC Inhibition
This compound is a mercaptoketone-based pan-inhibitor of class I and II histone deacetylases (HDACs) that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo studies.[1][2][3][4][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[7][8] HDAC inhibitors, like this compound, block this process, leading to hyperacetylation of histones, a more relaxed chromatin state, and the reactivation of silenced genes, including tumor suppressor genes.[7][8] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
The landscape of HDAC inhibitors includes both pan-inhibitors, which target multiple HDAC isoforms, and class- or isoform-selective inhibitors that target specific HDACs. Pan-HDAC inhibitors, such as Vorinostat (B1683920) and Panobinostat (B1684620), offer broad activity but can also lead to off-target effects.[8] Class-selective inhibitors, like the class I-selective Entinostat, provide a more targeted approach with a potentially improved safety profile.[8] The choice between a pan- and a class-selective inhibitor is a critical consideration in experimental design and drug development.[8]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized pan- and class-selective HDAC inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a common measure of inhibitor potency. It is important to note that these values can vary between different studies and assay conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 20[2][5] |
| HDAC2 | 2,060[2][5] |
| HDAC3 | 75[2][5] |
| HDAC4 | 26[2][5] |
| HDAC5 | 950[2][5] |
| HDAC6 | 14[2][5] |
| HDAC7 | 85[2][5] |
| HDAC8 | 2,500[2][5] |
| HDAC9 | 150[2][5] |
| HDAC10 | 18[2][5] |
Data compiled from multiple sources.[2][5]
Table 2: Comparative In Vitro Potency (IC50) of Selected HDAC Inhibitors
| Compound | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound | Pan-HDAC | 20 | 2,060 | 75 | 14 |
| Vorinostat (SAHA) | Pan-HDAC | ~100-200 | ~100-200 | ~100-200 | ~10-20 |
| Panobinostat (LBH589) | Pan-HDAC | ~1-31 | ~1-31 | ~2-41 | ~27-60 |
| Entinostat (MS-275) | Class I-selective | ~90-300 | ~100-500 | ~1000-2000 | >10,000 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data is aggregated from multiple sources for comparative purposes.[8][9][10][11][12]
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their effects by altering the acetylation state of histones and other proteins, thereby influencing gene expression and various cellular processes.
Caption: General mechanism of HDAC inhibition by this compound.
Experimental Workflows and Protocols
To facilitate the reproducible evaluation of this compound and other HDAC inhibitors, this section provides detailed protocols for key in vitro assays.
Caption: A typical workflow for screening and characterizing HDAC inhibitors.
Experimental Protocols
This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound and comparators) dissolved in DMSO
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Add the HDAC enzyme to all wells except the "no enzyme" controls.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for AMC-based substrates).
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This method assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
HDAC inhibitor (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with Lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone as a loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band.
-
Compare the levels of histone acetylation in treated samples to the vehicle control.
This assay determines the cytotoxic or cytostatic effects of an HDAC inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
HDAC inhibitor (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor for 72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the Solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent pan-HDAC inhibitor that serves as a valuable tool for epigenetic research. Its broad-spectrum activity makes it suitable for studies investigating the general roles of class I and II HDACs in various biological processes. However, for studies requiring more targeted intervention, class-selective inhibitors may be more appropriate. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting an HDAC inhibitor for their specific research needs and to perform rigorous comparative analyses. The provided experimental workflows and detailed protocols offer a solid foundation for the in vitro characterization of this compound and other HDAC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 9. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
KD 5170: A Performance Benchmark in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of KD 5170, a novel pan-histone deacetylase (HDAC) inhibitor, in various cancer models. We present a comparative analysis of its efficacy against other established HDAC inhibitors, Vorinostat (B1683920) (SAHA) and Panobinostat (B1684620), supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Performance Comparison of HDAC Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to Vorinostat and Panobinostat. This compound demonstrates potent, broad-spectrum antitumor activity across a range of cancer cell lines and in preclinical xenograft models.
Table 1: In Vitro Antiproliferative Activity of this compound and Competitors
| Compound | Cancer Type | Cell Line/Assay | IC50/EC50 (µM) | Reference |
| This compound | Biochemical Assay | HeLa Cell Nuclear Extract | 0.045 | [1] |
| Cervical Cancer | HeLa (Histone H3 Acetylation) | 0.025 | [1] | |
| Colorectal Cancer | HCT-116 | Data from NCI-60 Panel | [1] | |
| Non-Small Cell Lung Carcinoma | NCI-H460 | Data from NCI-60 Panel | [1] | |
| Prostate Cancer | PC-3 | Data from NCI-60 Panel | [1] | |
| Myeloma | U266, MM.1S | Induces apoptosis | [2] | |
| Vorinostat (SAHA) | Colorectal Cancer | HCT116 | 1.2 - 2.8 | [3] |
| Sarcoma | SW-982 | 8.6 | [4] | |
| Sarcoma | SW-1353 | 2.0 | [4] | |
| Panobinostat | Colorectal Cancer | HCT116 | 0.0051 - 0.0175 | [3] |
| Sarcoma | SW-982 | 0.1 | [4] | |
| Sarcoma | SW-1353 | 0.02 | [4] |
Note: Direct head-to-head comparative studies with this compound, Vorinostat, and Panobinostat across a wide panel of cell lines with consistent assay conditions are limited in the public domain. The data presented is compiled from various sources.
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Human Colorectal Cancer (HCT-116 xenograft) | This compound (oral dosing) | Significant tumor growth inhibition | [1] |
| Human Non-Small Cell Lung Carcinoma (NCI-H460 xenograft) | This compound (oral dosing) | Significant tumor growth inhibition | [1] |
| Human Prostate Cancer (PC-3 xenograft) | This compound (oral dosing) | Significant tumor growth inhibition | [1] |
| Human Prostate Cancer (PC-3 xenograft) | This compound + Docetaxel | Increased antitumor activity and time to end-point | [1] |
| Human Myeloma (H929 xenograft) | This compound (55 mg/kg, oral) | Significantly inhibited tumor growth and prolonged survival | [2][5] |
Mechanism of Action: Signaling Pathways
This compound, as a pan-HDAC inhibitor, induces antitumor effects through multiple signaling pathways, primarily culminating in DNA damage and apoptosis.
This compound-Induced Apoptotic Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death in cancer cells.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antiproliferation Assay (Alamar Blue)
This protocol is based on the methodology described by Hassig et al., 2008.[6]
-
Cell Plating: Cancer cell lines are seeded in 384-well plates at a density of 7,500 cells per well.
-
Compound Addition: this compound is added to the wells using a passive pin transfer method.
-
Incubation: Plates are incubated for 24 to 48 hours.
-
Alamar Blue Addition: Alamar Blue reagent is added to a final concentration of 10%.
-
Final Incubation: Plates are incubated for an additional 6 hours.
-
Fluorescence Measurement: Fluorescence is measured using a multi-mode plate reader to determine cell viability.
Experimental Workflow for In Vitro Assay
Caption: In vitro cytotoxicity assay workflow.
In Vivo Xenograft Studies
The following protocol is a summary of the in vivo experiments conducted by Hassig et al., 2008 and Feng et al., 2008.[1][2]
-
Cell Implantation: Human cancer cells (e.g., HCT-116, NCI-H460, PC-3, H929) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: this compound is administered orally. Dosing schedules may vary depending on the study (e.g., daily for the first 5 days, then every other day).[2]
-
Tumor Measurement: Tumor volume is measured regularly to assess treatment efficacy.
-
Endpoint: The study concludes based on predefined endpoints, such as tumor size or animal survival.
Logical Relationship of In Vivo Study Components
Caption: Logical flow of in vivo xenograft studies.
This guide provides a foundational benchmark for the performance of this compound in new cancer models. The presented data and protocols are intended to support further investigation and development of this promising therapeutic agent.
References
- 1. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor that exhibits broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KD5170, a novel mercaptoketone-based histone deacetylase inhibitor, exerts antimyeloma effects by DNA damage and mitochondrial signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for KD 5170
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for KD 5170 was found in the public domain. The following guidance is based on the available chemical properties and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific instructions.
This compound is a potent, non-selective histone deacetylase (HDAC) inhibitor used in research.[1] As an antiproliferative agent that can induce oxidative stress and DNA damage, it should be handled with care throughout its lifecycle, including disposal.[1] This document provides a summary of its known properties and a general framework for its safe disposal.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 940943-37-3 | [1][2] |
| Molecular Formula | C₂₀H₂₅N₃O₅S₂ | [1][2][3] |
| Molecular Weight | 451.6 g/mol | [1][2] |
| Form | Solid | [1] |
| Purity | ≥95% - >96% | [1][3][4] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
| Storage | Store at -20°C under desiccating conditions.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] | [1][5] |
Proper Disposal Procedures for this compound
Given that this compound is a biologically active chemical compound, it must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Consult Institutional and Local Regulations: Before proceeding, review your organization's chemical hygiene plan and consult with your EHS department. All chemical waste disposal must comply with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound (pure solid, contaminated solutions, or contaminated materials) in a dedicated, properly labeled, and compatible hazardous waste container.
-
The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid waste separate from liquid waste.
-
Contaminated sharps (needles, razor blades) should be disposed of in a designated sharps container.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol (B145695) or isopropanol) to remove the compound, followed by washing with soap and water.
-
The initial solvent rinse should be collected as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and not be rinsed out, as per guidelines for P-listed waste containers, unless otherwise directed by your EHS professional. Deface the label on the empty container.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a certified environmental waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Provide them with as much information as possible about the waste, including its composition and volume.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for KD 5170
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemical compounds. This document provides essential, immediate safety and logistical information for handling products identified as KD 5170, based on available safety data sheets. The identifier "this compound" may refer to different formulations; therefore, it is crucial to consult the specific safety data sheet (SDS) for the product in use. The following guidance is a synthesis of information for various products labeled as "5170."
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure user safety. The following table summarizes the recommended PPE for handling different "5170" products.
| PPE Category | Specification | Product Reference |
| Eye/Face Protection | Safety glasses or goggles with side shields are recommended.[1] In some cases, face protection is also advised.[2] | VINILEX 5170 WALL SEALER, WOODGUARD REVITALIZER |
| Hand Protection | Solvent-resistant or chemical-resistant protective gloves are recommended, especially for prolonged or repeated skin contact.[1][2] | VINILEX 5170 WALL SEALER, WOODGUARD REVITALIZER |
| Respiratory Protection | Use of NIOSH-approved respirators with organic vapor cartridges is recommended, particularly where ventilation is inadequate.[1] | VINILEX 5170 WALL SEALER |
| Skin/Body Protection | Wear chemical-resistant clothing and safety shoes when handling the product.[1] Avoid skin contact.[2] | VINILEX 5170 WALL SEALER, WOODGUARD REVITALIZER |
Operational and Disposal Plans
Handling and Storage:
-
Ensure good ventilation during application and drying.[3]
-
Keep containers tightly closed and store in a cool, dry place.[3][4]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the mixture is used.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
First Aid Measures:
-
If on Skin: Remove contaminated clothing immediately and rinse the skin with water.[2] For general splashes, soap and water can be used.[3]
-
If in Eyes: Rinse cautiously with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical advice.[2][3]
-
If Swallowed: If a significant amount is swallowed, give quantities of water, do not induce vomiting, and seek medical attention.[5] For some formulations, it may be fatal if swallowed and enters the airways.[1]
Disposal:
-
Dispose of any waste in accordance with the appropriate Environmental Quality Regulations.[3]
-
Do not allow runoff from fire fighting to enter drains or watercourses.[1]
-
Contain spills and prevent them from entering water bodies.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound products from preparation to disposal.
Caption: Logical workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
